Product packaging for 4-(Isocyanomethyl)pyridine(Cat. No.:CAS No. 58644-56-7)

4-(Isocyanomethyl)pyridine

Cat. No.: B1607737
CAS No.: 58644-56-7
M. Wt: 118.14 g/mol
InChI Key: MCYOVNZPMYQFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Isocyanomethyl)pyridine is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2 B1607737 4-(Isocyanomethyl)pyridine CAS No. 58644-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(isocyanomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-8-6-7-2-4-9-5-3-7/h2-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYOVNZPMYQFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377960
Record name 4-(isocyanomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58644-56-7
Record name 4-(Isocyanomethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58644-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(isocyanomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Isocyanomethyl)pyridine: Properties, Reactivity, and Applications in Drug Discovery

In the landscape of synthetic and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel chemical entities. Among these, this compound stands out as a reagent of significant interest. This guide provides an in-depth technical overview of its chemical properties, synthesis, and pivotal applications. The molecule uniquely combines the pharmacologically significant pyridine scaffold with the exceptionally versatile isocyanide functional group.[1][2] The pyridine ring is a ubiquitous feature in numerous approved drugs, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[3][4] Simultaneously, the isocyanide group serves as a powerful linchpin in isocyanide-based multicomponent reactions (I-MCRs), enabling the rapid assembly of complex molecular architectures from simple precursors.[5] This dual functionality makes this compound an indispensable tool for researchers, particularly those in drug discovery, for generating molecular diversity and accelerating the identification of new therapeutic leads.

Section 1: Core Chemical and Physical Properties

This compound, also known as 4-pyridylmethyl isocyanide, is a bifunctional organic compound that typically appears as a colorless to pale yellow liquid or solid, a state dependent on ambient temperature and purity.[5] Its solubility in a wide range of organic solvents renders it highly compatible with common reaction conditions in organic synthesis.[5]

PropertyValueSource(s)
CAS Number 58644-56-7[5][6]
Molecular Formula C₇H₆N₂[5][6]
Molecular Weight 118.14 g/mol [6]
Monoisotopic Mass 118.0531 Da[5]
Appearance Colorless to pale yellow liquid or solid[5]
SMILES C([N+]#[C-])C1=CC=NC=C1[5]
InChIKey MCYOVNZPMYQFTF-UHFFFAOYSA-N[5]
Common Synonyms 4-Pyridylmethyl isocyanide; Pyridine, 4-(isocyanomethyl)-[5]

Section 2: Spectroscopic Characterization (Predicted)

While a comprehensive public database of spectra for this specific compound is limited, its structure allows for the confident prediction of its key spectroscopic features based on well-established principles.

TechniqueExpected FeaturesRationale
IR Spectroscopy Strong, sharp absorption at ~2150 cm⁻¹; Aromatic C-H stretches >3000 cm⁻¹; C=N and C=C stretches ~1600-1400 cm⁻¹.The peak at ~2150 cm⁻¹ is the highly characteristic and diagnostic stretching vibration of the isocyanide (N≡C) triple bond.[7] Aromatic stretches confirm the presence of the pyridine ring.[8][9]
¹H NMR Singlet at ~4.5-5.0 ppm (2H); Two doublets (or multiplets) in the aromatic region: ~7.2-7.5 ppm (2H) and ~8.5-8.7 ppm (2H).The singlet corresponds to the methylene (-CH₂-) protons. The aromatic protons α to the ring nitrogen (~8.5-8.7 ppm) are significantly deshielded compared to the β protons (~7.2-7.5 ppm) due to the nitrogen's electron-withdrawing inductive effect.[10][11]
¹³C NMR Signal at ~155-165 ppm (isocyanide C); Signal at ~45-55 ppm (methylene C); Three signals in the aromatic region: ~120-125 ppm (Cβ), ~150 ppm (Cα), and ~140-145 ppm (Cγ, substituted).The isocyanide carbon is characteristically broad and downfield. The chemical shifts of the pyridine ring carbons are distinct, with the carbons adjacent to the nitrogen (Cα) being the most downfield.[12][13]
Mass Spectrometry Molecular ion (M⁺) peak at m/z = 118.The molecular ion peak corresponds to the monoisotopic mass of the compound.[5] Common fragmentation patterns would include the formation of the pyridylmethyl cation (m/z = 92) via loss of the cyanide radical.

Section 3: Synthesis and Handling

Synthetic Protocol: Dehydration of N-(Pyridin-4-ylmethyl)formamide

The most direct and common method for preparing arylmethyl isocyanides is the dehydration of the corresponding N-formamide precursor. This reaction typically employs a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl), in the presence of a base to neutralize the acidic byproducts.

G

Step-by-Step Methodology:

  • Precursor Preparation: The starting material, N-(pyridin-4-ylmethyl)formamide, can be synthesized by formylation of 4-(aminomethyl)pyridine.[3]

  • Reaction Setup: To a solution of N-(pyridin-4-ylmethyl)formamide (1.0 eq) and a suitable base such as triethylamine (2.2 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.

  • Dehydration: Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The dropwise addition is critical to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting formamide is consumed.

  • Workup: Carefully pour the reaction mixture into a flask containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess POCl₃. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Causality: The choice of POCl₃ is based on its high efficacy in dehydrating amides to form the corresponding isocyanides.[14] The base is essential to scavenge the HCl generated during the reaction, which would otherwise protonate the pyridine nitrogen and potentially lead to unwanted side reactions.

Safety and Handling

Isocyanides are known for their potent, unpleasant odors and potential toxicity. The pyridine moiety also presents hazards.

  • Inhalation: Harmful if inhaled. May cause respiratory irritation.[15]

  • Skin/Eye Contact: Causes skin and serious eye irritation.[15]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[15]

Section 4: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by its participation in I-MCRs, where its unique electronic structure allows it to construct complex scaffolds in a single, highly atom-economical step.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[11][16][17]

G

Mechanistic Rationale: The reaction is driven by the irreversible Mumm rearrangement.[11] The initial steps involve the reversible formation of an iminium ion, which is electrophilic enough to be attacked by the nucleophilic isocyanide carbon. The resulting nitrilium ion is then trapped by the carboxylate anion. This sequence showcases the "chameleonic" nature of the isocyanide, which formally adds across the N=C bond of the protonated imine.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is another powerful I-MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[10][13][18]

G

Mechanistic Rationale: In aprotic solvents and at high concentrations, the reaction is believed to proceed through a concerted, cyclic transition state where all three components are brought into proximity via hydrogen bonding.[18] This trimolecular step leads to an intermediate that, similar to the Ugi reaction, undergoes a Mumm-type rearrangement to yield the final stable product.[10][12]

Section 5: Applications in Drug Discovery

The primary application of this compound in the pharmaceutical industry is as a key reagent for the rapid generation of compound libraries for high-throughput screening (HTS).

G

By systematically varying the other components in the Ugi or Passerini reactions (the aldehyde, amine, and carboxylic acid), a vast number of structurally diverse molecules can be synthesized in parallel. This approach offers several advantages:

  • Efficiency: Complex molecules are created in a single step, drastically reducing synthesis time compared to traditional linear synthesis.[17]

  • Diversity: The products incorporate fragments from all starting materials, leading to high skeletal and functional group diversity, which is crucial for exploring new areas of chemical space and finding novel drug-target interactions.

  • Pharmacophore Integration: The inclusion of the pyridine ring from this compound introduces a well-known pharmacophore that can enhance drug-like properties.[4]

Conclusion

This compound is more than a simple chemical reagent; it is a powerful enabler of molecular innovation. Its unique combination of a privileged heterocyclic scaffold and a highly reactive isocyanide functional group provides chemists with a direct and efficient route to molecular complexity. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, handling, and reactivity is essential for leveraging its full potential in the synthesis of novel compounds that may one day become life-saving therapeutics.

References

A Comprehensive Technical Guide to the Synthesis of 4-(Isocyanomethyl)pyridine from 4-(Chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(isocyanomethyl)pyridine, a valuable building block in medicinal chemistry and materials science. The document details the nucleophilic substitution reaction of 4-(chloromethyl)pyridine with a cyanide salt, offering a thorough examination of the underlying reaction mechanism, a meticulously detailed experimental protocol, and critical safety considerations. Furthermore, this guide outlines robust methods for the purification and analytical characterization of the final product. Designed for researchers, scientists, and professionals in drug development, this paper aims to be a definitive resource, blending theoretical principles with practical, field-proven insights to ensure reproducible and safe execution of this important chemical transformation.

Introduction: The Significance of this compound

This compound and its derivatives are heterocyclic compounds of significant interest in various fields of chemical research, most notably in the design and synthesis of novel therapeutic agents. The isocyanide functional group is a versatile synthon, participating in a wide array of chemical transformations, including multicomponent reactions like the Ugi and Passerini reactions. This versatility allows for the rapid generation of molecular complexity from simple starting materials, a highly desirable attribute in the construction of compound libraries for drug discovery.

The pyridine moiety, a common scaffold in pharmaceuticals, imparts specific physicochemical properties such as aqueous solubility and the ability to engage in hydrogen bonding, which can be crucial for molecular recognition at biological targets. The combination of the reactive isocyanide group and the pharmaceutically relevant pyridine ring makes this compound a valuable intermediate for the synthesis of complex molecules with potential biological activity.

This guide focuses on a common and practical laboratory-scale synthesis of this compound, starting from the readily available precursor, 4-(chloromethyl)pyridine, typically as its hydrochloride salt for improved stability and handling.[1]

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from 4-(chloromethyl)pyridine is a classic example of a nucleophilic substitution reaction. In this transformation, the cyanide ion (CN⁻) acts as the nucleophile, displacing the chloride ion (Cl⁻) from the benzylic-like position of the pyridine ring.

2.1. The SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are as follows:

  • Nucleophilic Attack: The negatively charged carbon atom of the cyanide ion attacks the electrophilic carbon atom of the chloromethyl group. This attack occurs from the backside of the carbon-chlorine bond.

  • Transition State: A transient, high-energy transition state is formed where the cyanide group is forming a new bond to the carbon, and the chlorine atom is simultaneously breaking its bond.

  • Inversion of Stereochemistry: Although the starting material is achiral, the SN2 mechanism inherently proceeds with an inversion of stereochemistry at the reaction center.

  • Product Formation: The chloride ion is expelled as a leaving group, resulting in the formation of 4-(cyanomethyl)pyridine.

It is important to note that while the initial product is the nitrile, 4-(cyanomethyl)pyridine, the target molecule is the isocyanide isomer, this compound. The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. The outcome of the reaction is highly dependent on the reaction conditions, particularly the choice of solvent and the nature of the cyanide salt. While the formation of the nitrile is generally favored due to the higher nucleophilicity of the carbon atom, specific conditions can be employed to favor the formation of the isocyanide. However, for the purpose of this guide, we will focus on the more common synthesis of the nitrile, which can then be converted to the isocyanide in a subsequent step if required. For the direct synthesis of the isocyanide, a silver cyanide salt is often employed, which, due to the covalent nature of the Ag-C bond, promotes attack through the nitrogen atom. This guide will focus on the more common and cost-effective synthesis using an alkali metal cyanide like potassium cyanide, which predominantly yields the nitrile.

2.2. Visualization of the Reaction Pathway

reaction_pathway 4-(Chloromethyl)pyridine 4-(Chloromethyl)pyridine (Substrate) Transition State [NC---CH₂(Py)---Cl]⁻ (SN2 Transition State) 4-(Chloromethyl)pyridine->Transition State + CN⁻ 4-(Cyanomethyl)pyridine 4-(Cyanomethyl)pyridine (Product) Transition State->4-(Cyanomethyl)pyridine - Cl⁻

Caption: SN2 reaction pathway for the synthesis of 4-(cyanomethyl)pyridine.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, validated protocol for the synthesis of 4-(cyanomethyl)pyridine from 4-(chloromethyl)pyridine hydrochloride.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantityMolesNotes
4-(Chloromethyl)pyridine hydrochlorideC₆H₆ClN·HCl164.0310.0 g0.061 molHandle with care, corrosive and toxic.[2][3]
Potassium CyanideKCN65.124.38 g0.067 molEXTREMELY TOXIC .[4] Handle with extreme caution.
Dimethylformamide (DMF)C₃H₇NO73.09100 mL-Anhydrous grade recommended.
Diethyl ether(C₂H₅)₂O74.12As needed-For extraction and washing.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed-For neutralization.
Brine (Saturated NaCl solution)NaCl(aq)-As needed-For washing.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying.

3.2. Equipment

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Charge flask with KCN and DMF B Dissolve 4-(chloromethyl)pyridine HCl in DMF A->B C Add pyridine solution dropwise to KCN suspension B->C D Heat reaction mixture to 80°C C->D E Monitor reaction by TLC D->E F Cool reaction to room temperature E->F Reaction Complete G Pour into water and extract with diethyl ether F->G H Wash organic layer with NaHCO₃ and brine G->H I Dry organic layer over MgSO₄ H->I J Concentrate under reduced pressure I->J K Purify by column chromatography or distillation J->K

Caption: Step-by-step experimental workflow for the synthesis.

3.4. Detailed Procedure

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add potassium cyanide (4.38 g, 0.067 mol) and anhydrous dimethylformamide (50 mL). Stir the suspension at room temperature.

  • Addition of Starting Material: In a separate beaker, dissolve 4-(chloromethyl)pyridine hydrochloride (10.0 g, 0.061 mol) in anhydrous dimethylformamide (50 mL). Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the solution of 4-(chloromethyl)pyridine hydrochloride dropwise to the stirred suspension of potassium cyanide over a period of 30 minutes. An exotherm may be observed.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to 80 °C using a heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(cyanomethyl)pyridine as a pale yellow oil.

Safety and Handling Precautions

Extreme caution must be exercised throughout this procedure due to the highly toxic nature of potassium cyanide.

  • Potassium Cyanide: Potassium cyanide is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[4] Always handle potassium cyanide in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[5] In case of contact with acid, highly toxic hydrogen cyanide gas is released. Therefore, avoid any contact with acidic solutions. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

  • 4-(Chloromethyl)pyridine hydrochloride: This compound is corrosive and a lachrymator.[2][3][6] It should be handled in a fume hood with appropriate PPE. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Solvents: Dimethylformamide and diethyl ether are flammable. Ensure that there are no open flames or ignition sources in the vicinity of the experiment.

Characterization of 4-(Cyanomethyl)pyridine

The identity and purity of the synthesized 4-(cyanomethyl)pyridine should be confirmed by analytical techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridine ring protons and the methylene protons. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), and their splitting pattern will be indicative of a 4-substituted pyridine. The methylene protons adjacent to the cyano group will appear as a singlet at approximately δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the pyridine ring carbons and the methylene carbon. The cyano carbon will have a characteristic chemical shift in the range of δ 115-120 ppm.

5.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit a sharp, strong absorption band characteristic of the C≡N stretch of the nitrile group, typically in the range of 2240-2260 cm⁻¹.

5.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-(cyanomethyl)pyridine (118.14 g/mol ).

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis of 4-(cyanomethyl)pyridine from 4-(chloromethyl)pyridine. By understanding the underlying SN2 mechanism, adhering to the detailed experimental protocol, and prioritizing safety, researchers can confidently and reproducibly prepare this valuable synthetic intermediate. The analytical techniques outlined will ensure the purity and identity of the final product, paving the way for its successful application in the synthesis of more complex molecules for drug discovery and other scientific endeavors.

References

An In-Depth Technical Guide to the Reactivity and Stability of 4-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Isocyanomethyl)pyridine, also known as 4-pyridylmethyl isocyanide, is a bifunctional reagent of significant interest in synthetic and medicinal chemistry. Its unique electronic structure, featuring both a nucleophilic pyridine nitrogen and a highly reactive, electrophilic isocyanide carbon, makes it a versatile building block, particularly in the construction of complex molecular scaffolds. This guide provides a comprehensive analysis of the compound's reactivity, focusing on its role in multicomponent reactions, and offers a detailed examination of its stability profile, degradation pathways, and essential handling protocols. The content herein is designed to equip researchers with the foundational knowledge and practical insights required to effectively and safely utilize this potent synthetic tool.

Introduction: Molecular and Electronic Profile

This compound (CAS 58644-56-7) is an organic compound featuring a pyridine ring substituted at the 4-position with an isocyanomethyl group (-CH₂NC).[1] This structure imparts a dual-reactivity profile that is central to its synthetic utility.

  • The Pyridine Moiety : The pyridine ring is an electron-deficient aromatic system. The nitrogen atom possesses a lone pair of electrons that is not part of the aromatic π-system, rendering it basic and nucleophilic.[2] It readily reacts with protons and Lewis acids.

  • The Isocyanide Functional Group : The isocyanide group (–N⁺≡C⁻) is the primary driver of the molecule's unique reactivity. It is best described by two resonance structures, highlighting its carbenoid character.[3] The terminal carbon atom is formally divalent and electron-rich, yet it behaves as a potent electrophile, undergoing α-addition reactions with a wide array of nucleophiles and electrophiles simultaneously.[4]

This guide will explore the interplay of these two functional groups, with a primary focus on the isocyanide's role in constructing molecular diversity.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 58644-56-7[1]
Molecular Formula C₇H₆N₂[1]
Molecular Weight 118.14 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in common organic solvents[1]

The Landscape of Reactivity

The synthetic applications of this compound are dominated by the unique chemistry of the isocyanide group, particularly its central role in isocyanide-based multicomponent reactions (IMCRs). These reactions are cornerstones of modern drug discovery, allowing for the rapid, one-pot synthesis of large libraries of complex, drug-like molecules.[5][6]

Reactivity_Profile cluster_isocyanide Isocyanide Carbon Reactivity cluster_pyridine Pyridine Moiety Reactivity main This compound isocyanide Electrophilic Isocyanide Carbon (-CH₂-N⁺≡C⁻) main->isocyanide pyridine Basic Pyridine Nitrogen main->pyridine mcr Multicomponent Reactions (Ugi, Passerini) isocyanide->mcr α-Addition cyclo [4+1] Cycloadditions isocyanide->cyclo lewis Lewis Acid Complexation pyridine->lewis proton Protonation / Salt Formation pyridine->proton

Caption: Dual reactivity profile of this compound.

Dominant Reactivity: Isocyanide-Based Multicomponent Reactions

IMCRs are convergent, atom-economical processes where three or more reactants combine in a single step to form a product that incorporates structural features from each starting material.[7] this compound serves as the "isocyanide component" in these powerful transformations.

2.1.1. The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably the most important IMCR, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide, often referred to as a bis-amide.[8][9] This reaction is exceptionally valuable for creating peptide mimetics and diverse compound libraries.[7]

The reaction proceeds through the initial formation of an imine from the aldehyde and amine. This imine is protonated by the carboxylic acid, forming a highly reactive iminium ion. The isocyanide carbon then attacks this ion, generating a key nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, which, after a final irreversible Mumm rearrangement, yields the stable bis-amide product.[8][10]

Ugi_Reaction_Workflow aldehyde Aldehyde (R¹CHO) pot One-Pot Reaction (e.g., in Methanol) aldehyde->pot amine Amine (R²NH₂) amine->pot acid Carboxylic Acid (R³COOH) acid->pot isocyanide This compound isocyanide->pot product α-Acylamino Amide Product (Bis-Amide) pot->product water H₂O pot->water

Caption: Workflow of the Ugi Four-Component Reaction (U-4CR).

2.1.2. The Passerini Three-Component Reaction (P-3CR)

Discovered before the Ugi reaction, the Passerini reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide.[11] This three-component condensation directly produces an α-acyloxy amide.[12] The reaction mechanism is believed to proceed through a concerted, cyclic transition state in aprotic solvents, where all three components interact simultaneously.[13]

The P-3CR is a powerful tool for synthesizing functionalized esters and amides, which are prevalent motifs in pharmaceuticals and natural products.[14]

Reactivity of the Pyridine Moiety

While the isocyanide group typically dictates the primary synthetic pathway, the pyridine nitrogen remains a key reactive site.

  • Basicity : The nitrogen atom's lone pair makes the molecule a Brønsted-Lowry base (pKa of the pyridinium ion is ~5.2). It will be protonated by strong acids, which can influence its solubility and chromatographic behavior. This basicity also means it can act as an acid scavenger in certain reactions, though less effectively than hindered amine bases.

  • Lewis Basicity : The nitrogen readily coordinates to Lewis acids. This can be a consideration when using Lewis acid catalysts, as the reagent itself can compete for coordination, potentially inhibiting the desired catalytic cycle.

Stability and Degradation: A Practical Assessment

Understanding the stability of this compound is critical for its successful storage, handling, and application in synthesis. The primary vulnerability lies in the isocyanide functional group's sensitivity to acidic conditions.

pH-Dependent Stability: The Achilles' Heel

The stability of the isocyanide functionality is highly dependent on the pH of the environment.

  • Acidic Conditions (pH < 5) : HIGHLY UNSTABLE . In the presence of aqueous acid, isocyanides undergo rapid hydrolysis to the corresponding N-substituted formamide.[3][15] This is the principal degradation pathway for this compound. The reaction is initiated by protonation of the electron-rich terminal carbon, followed by the attack of water.[2] This sensitivity precludes the use of protic acids as catalysts or acidic aqueous workups if the isocyanide moiety is to be preserved.

Acid_Hydrolysis start This compound (R-CH₂-N⁺≡C⁻) protonation Protonated Intermediate (R-CH₂-N⁺≡C-H) start->protonation + H⁺ h2o_attack Water Adduct protonation->h2o_attack + H₂O product N-(pyridin-4-ylmethyl)formamide (R-CH₂-NH-CHO) h2o_attack->product Tautomerization

Caption: Acid-catalyzed hydrolysis degradation pathway.

  • Neutral & Basic Conditions : GENERALLY STABLE . Isocyanides are notably stable under neutral and even strongly basic conditions.[3] The negatively charged terminal carbon atom repels anionic nucleophiles like the hydroxide ion (OH⁻), preventing hydrolysis in alkaline media.[16] This stability allows for the use of strong non-nucleophilic bases (e.g., NaH, K₂CO₃) and basic reaction conditions, which is common in many organic transformations.

Table 2: Stability and Compatibility Summary
Condition / Reagent ClassStability OutcomeCausality / Explanation
Aqueous Acid (pH < 5) Rapid DegradationProtonation of the isocyanide carbon facilitates nucleophilic attack by water, leading to hydrolysis.[2][3]
Aqueous Base (pH > 8) High StabilityElectrostatic repulsion between the anionic carbon and hydroxide ions prevents nucleophilic attack.[16]
Protic Solvents (e.g., MeOH) Generally StableStable in the absence of acid catalysts. Methanol is a common solvent for Ugi/Passerini reactions.[8]
Strong Oxidizing Agents Potential for OxidationThe pyridine ring and isocyanide group can be susceptible to oxidation. Compatibility should be tested.
Strong Reducing Agents Potential for ReductionThe isocyanide can be reduced. Compatibility depends on the specific reducing agent and conditions.
Heat Moderate StabilityStore in a cool place. Avoid high temperatures to prevent polymerization or decomposition.[15]

Experimental Protocols and Handling

Safety, Storage, and Handling

Adherence to strict safety protocols is mandatory when working with this compound due to its potential hazards and pungent odor.

  • Hazard Profile : The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[15] Isocyanides as a class are known for their extremely unpleasant odors and should be handled with caution.

  • Personal Protective Equipment (PPE) : Always handle this reagent inside a certified chemical fume hood. Wear standard PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[15]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Keep away from heat, sparks, open flames, and strong acids. Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Any residual isocyanide can be quenched by carefully treating the waste stream with aqueous acid (e.g., 1M HCl) in a fume hood to hydrolyze it to the less odorous formamide.

Representative Protocol: Ugi Four-Component Reaction

This protocol describes a general, self-validating procedure for the synthesis of a bis-amide using this compound.

Objective: To synthesize N-(1-(cyclohexylamino)-1-oxopropan-2-yl)-N-(pyridin-4-ylmethyl)benzamide.

Materials:

  • Benzaldehyde (1.0 mmol, 1 eq)

  • Cyclohexylamine (1.0 mmol, 1 eq)

  • Acetic Acid (1.0 mmol, 1 eq)

  • This compound (1.0 mmol, 1 eq)

  • Anhydrous Methanol (2.0 mL)

Methodology:

  • Reagent Preparation: In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (2.0 mL).

  • Reaction Setup: To the stirring solvent, add benzaldehyde (1.0 mmol), followed by cyclohexylamine (1.0 mmol), and finally acetic acid (1.0 mmol). Allow the mixture to stir at room temperature for 20 minutes to facilitate imine formation.

  • Isocyanide Addition: Carefully add this compound (1.0 mmol) to the reaction mixture dropwise via syringe. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent (typically the aldehyde) by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation. The reaction is typically complete within 2-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove excess acetic acid, followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure bis-amide product.

  • Characterization (Self-Validation):

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • The disappearance of the characteristic isocyanide stretch (~2150 cm⁻¹) in the IR spectrum and the appearance of two distinct amide carbonyl stretches (~1640-1680 cm⁻¹) provides strong evidence of a successful reaction.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Isocyanomethyl)pyridine, a heterocyclic compound featuring a pyridine ring and an isocyanide functional group, is a molecule of significant interest in synthetic chemistry. Its unique electronic properties and reactivity make it a valuable building block in the synthesis of more complex molecules, including ligands for coordination chemistry and pharmacologically active compounds. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the structural elucidation and characterization of this compound.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound.

Figure 1: Molecular Structure of this compound.

The molecule consists of a pyridine ring, an aromatic heterocycle, with an isocyanomethyl (-CH₂NC) substituent at the 4-position. The isocyanide group is a key feature, with its characteristic linear geometry and strong triple bond character between the nitrogen and terminal carbon atoms. This functional group is known for its distinct spectroscopic signatures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the number, connectivity, and chemical environment of protons in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons of the pyridine ring and the methylene protons of the isocyanomethyl group.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2, H-68.60Doublet (d)~6.02H
H-3, H-57.30Doublet (d)~6.02H
-CH₂-4.50Singlet (s)-2H

Note: This data is predicted and may vary slightly from experimental values.

Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-2, H-6 and H-3, H-5): The pyridine ring protons appear in the aromatic region of the spectrum (typically 7.0-9.0 ppm).

    • The protons at the 2 and 6 positions (α to the nitrogen) are expected to be the most deshielded and appear at the lowest field (~8.60 ppm). This is due to the electron-withdrawing inductive effect of the nitrogen atom.

    • The protons at the 3 and 5 positions (β to the nitrogen) are less affected by the nitrogen and resonate at a higher field (~7.30 ppm).

    • Due to the symmetry of the 4-substituted pyridine ring, the H-2 and H-6 protons are chemically equivalent, as are the H-3 and H-5 protons. This results in two distinct signals for the four aromatic protons.

    • The signals for the aromatic protons are expected to be doublets due to coupling with their adjacent protons (ortho-coupling).

  • Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet at approximately 4.50 ppm. The downfield shift from a typical aliphatic methylene group is due to the deshielding effects of both the adjacent pyridine ring and the isocyanide group. The absence of adjacent protons results in a singlet multiplicity.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-isocyanide~160
C-2, C-6~150
C-4~145
C-3, C-5~122
-CH₂-~45

Note: This data is predicted and may vary slightly from experimental values.

Interpretation of the ¹³C NMR Spectrum
  • Isocyanide Carbon (C-isocyanide): The carbon atom of the isocyanide group is characteristically found at a low field, predicted to be around 160 ppm. This significant deshielding is a hallmark of the isocyanide functional group.

  • Pyridine Ring Carbons (C-2, C-6, C-4, C-3, C-5):

    • The carbons at the 2 and 6 positions are the most deshielded of the ring carbons (~150 ppm) due to their direct attachment to the electronegative nitrogen atom.[1]

    • The carbon at the 4-position, to which the isocyanomethyl group is attached, is also significantly deshielded (~145 ppm).

    • The carbons at the 3 and 5 positions are the most shielded of the aromatic carbons (~122 ppm).[1]

    • Due to the symmetry of the molecule, C-2 and C-6 are equivalent, and C-3 and C-5 are equivalent, resulting in four signals for the five pyridine ring carbons.

  • Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate in the aliphatic region, around 45 ppm. Its chemical shift is influenced by the attached pyridine ring and the isocyanide group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by a very strong and sharp absorption band characteristic of the isocyanide group.

Predicted IR Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N≡C stretch (Isocyanide)2150 - 2110Strong, Sharp
C=C, C=N stretches (Pyridine ring)1600 - 1450Medium to Strong
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aliphatic)3000 - 2850Medium
C-H bend (Aromatic)900 - 675Strong

Note: This data is predicted and may vary slightly from experimental values.

Interpretation of the IR Spectrum
  • Isocyanide Stretch (N≡C): The most prominent and diagnostic feature in the IR spectrum of this compound is the intense, sharp absorption band in the region of 2150-2110 cm⁻¹. This absorption is due to the stretching vibration of the isocyanide triple bond and is a definitive indicator of the presence of this functional group.

  • Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic absorption bands:

    • C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

    • Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

    • Strong C-H bending (out-of-plane) vibrations will be present in the fingerprint region (900-675 cm⁻¹), the exact position of which can provide information about the substitution pattern of the pyridine ring.

  • Aliphatic C-H Vibrations: The methylene group will show C-H stretching absorptions in the 3000-2850 cm⁻¹ range.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, it is crucial to follow standardized experimental procedures.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of this compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) in a clean vial prep1->prep2 prep3 Transfer solution to a clean 5 mm NMR tube prep2->prep3 prep4 Cap the tube and wipe it clean prep3->prep4 acq1 Insert the sample into the NMR spectrometer prep4->acq1 acq2 Lock onto the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field for optimal homogeneity acq2->acq3 acq4 Acquire ¹H and ¹³C NMR spectra using standard pulse sequences acq3->acq4 proc1 Apply Fourier transform to the raw data acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate the chemical shift scale (e.g., using TMS or residual solvent peak) proc2->proc3 proc4 Integrate the ¹H NMR signals proc3->proc4 G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small drop of neat liquid sample or a thin film of a solution onto a salt plate (e.g., NaCl or KBr) prep2 Alternatively, for solid samples, prepare a KBr pellet or a Nujol mull acq1 Place the sample holder in the IR spectrometer prep2->acq1 acq2 Acquire a background spectrum of the empty sample holder or pure solvent acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 proc1 The instrument software automatically subtracts the background spectrum from the sample spectrum acq3->proc1 proc2 Identify and label the major absorption bands proc1->proc2

References

An In-depth Technical Guide to 4-(Pyridylmethyl) Isocyanide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 4-(pyridylmethyl) isocyanide, a versatile building block in modern chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context, detailed synthesis protocols, spectroscopic characterization, and diverse applications of this unique isocyanide.

Foreword: The Enduring Utility of the Isocyanide Functional Group

The isocyanide group, with its characteristic R-N≡C linkage, has been a cornerstone of synthetic chemistry for over a century.[1] Its unique electronic structure, possessing both nucleophilic and electrophilic character at the carbon atom, imparts a rich and varied reactivity. This dual nature has been elegantly exploited in a multitude of multicomponent reactions, most notably the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. The incorporation of a pyridyl moiety, a privileged heterocycle in medicinal chemistry and coordination chemistry, into an isocyanide framework gives rise to 4-(pyridylmethyl) isocyanide, a reagent of significant potential.

Historical Context and Discovery

While a singular, seminal publication detailing the initial discovery of 4-(pyridylmethyl) isocyanide, also known as 4-(isocyanomethyl)pyridine, is not readily apparent in the historical literature, its existence and utility are well-established within the chemical community, as evidenced by its commercial availability and assigned CAS number (58644-56-7).[1] The development of this compound can be seen as a logical progression from the broader history of isocyanide and pyridine chemistry.

The synthesis of pyridines has been a subject of intense research since the 19th century, with numerous methods developed for their construction and functionalization.[2] Similarly, the synthesis of isocyanides has evolved significantly from early methods involving silver cyanide to more modern and efficient procedures like the dehydration of formamides. It is at the confluence of these two mature fields of research that the synthesis and application of 4-(pyridylmethyl) isocyanide have emerged.

Synthesis of 4-(Pyridylmethyl) Isocyanide

The most common and practical laboratory synthesis of 4-(pyridylmethyl) isocyanide involves a two-step sequence starting from the readily available 4-(aminomethyl)pyridine.[3][4][5] This process first involves the formylation of the primary amine to yield N-(4-pyridylmethyl)formamide, which is subsequently dehydrated to the target isocyanide.

Step 1: Formylation of 4-(Aminomethyl)pyridine

The introduction of a formyl group onto the primary amine of 4-(aminomethyl)pyridine is a critical first step. Various methods for the formylation of amines have been reported, with the use of formic acid or its derivatives being the most direct approach.[6]

Experimental Protocol: Synthesis of N-(4-Pyridylmethyl)formamide

  • Materials:

    • 4-(Aminomethyl)pyridine

    • Ethyl formate (or formic acid)

    • Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)

    • Stirring apparatus

    • Reflux condenser

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(aminomethyl)pyridine (1 equivalent) in an excess of ethyl formate.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the excess ethyl formate and any volatile byproducts under reduced pressure using a rotary evaporator.

    • The resulting crude N-(4-pyridylmethyl)formamide can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Causality of Experimental Choices:

  • Ethyl Formate as Reagent and Solvent: Using an excess of ethyl formate serves as both the formylating agent and the reaction solvent, driving the equilibrium towards product formation.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the formylation reaction to proceed at a reasonable rate.

Step 2: Dehydration of N-(4-Pyridylmethyl)formamide

The final step in the synthesis is the dehydration of the formamide intermediate to the isocyanide. This transformation is typically achieved using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base being a common and effective choice.

Experimental Protocol: Synthesis of 4-(Pyridylmethyl) Isocyanide

  • Materials:

    • N-(4-Pyridylmethyl)formamide

    • Phosphorus oxychloride (POCl₃)

    • A suitable base (e.g., Triethylamine or Pyridine)

    • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

    • Inert atmosphere (Nitrogen or Argon)

    • Stirring apparatus

    • Dropping funnel

    • Ice bath

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-(4-pyridylmethyl)formamide (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Slowly add a solution of phosphorus oxychloride (1.1 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate, while maintaining cooling in the ice bath.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude 4-(pyridylmethyl) isocyanide. Purification can be achieved by vacuum distillation or column chromatography on silica gel (using a non-protic eluent system).

Causality of Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: Isocyanides can be sensitive to moisture and acidic conditions, which can lead to hydrolysis back to the formamide or polymerization. Therefore, maintaining an inert and dry environment is crucial for obtaining a good yield.

  • Use of a Base: A base such as triethylamine is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise react with the isocyanide product.

  • Controlled Temperature: The dehydration reaction is exothermic. Maintaining a low temperature during the addition of POCl₃ helps to control the reaction rate and prevent the formation of side products.

Logical Relationship Diagram: Synthesis of 4-(Pyridylmethyl) Isocyanide

Synthesis cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_step2 Step 2: Dehydration A 4-(Aminomethyl)pyridine B N-(4-Pyridylmethyl)formamide A->B Formylation C 4-(Pyridylmethyl) Isocyanide B->C Dehydration P1 Ethyl Formate (or Formic Acid) P1->B P2 POCl₃, Base (e.g., Triethylamine) P2->C

Caption: Synthetic pathway to 4-(pyridylmethyl) isocyanide.

Spectroscopic Characterization

Accurate characterization of 4-(pyridylmethyl) isocyanide is essential for its use in subsequent reactions. The following provides expected spectroscopic data based on the known properties of isocyanides and pyridyl compounds.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an isocyanide is the strong, sharp absorption band corresponding to the N≡C stretching vibration.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N≡C Stretch2150 - 2110Strong, Sharp
C-H Stretch (Aromatic)3100 - 3000Medium
C=C, C=N Stretch (Aromatic)1600 - 1450Medium to Weak
C-H Bend (Aromatic)900 - 675Strong

Table 1: Predicted Infrared Absorption Frequencies for 4-(Pyridylmethyl) Isocyanide.

The exact position of the N≡C stretch is sensitive to the electronic environment. For 4-(pyridylmethyl) isocyanide, this peak is expected to be in the typical range for alkyl isocyanides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide characteristic signals for the pyridyl and methylene protons.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Pyridyl-H (α to N)~8.5 - 8.7Doublet2H
Pyridyl-H (β to N)~7.2 - 7.4Doublet2H
Methylene (-CH₂-)~4.5 - 4.7Singlet2H

Table 2: Predicted ¹H NMR Chemical Shifts for 4-(Pyridylmethyl) Isocyanide (in CDCl₃).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the isocyanide carbon, the methylene carbon, and the carbons of the pyridine ring.

CarbonChemical Shift (δ, ppm)
Isocyanide (-N≡C -)~155 - 165 (broad)
Methylene (-C H₂-)~45 - 55
Pyridyl-C (ipso to CH₂NC)~145 - 150
Pyridyl-C (α to N)~148 - 152
Pyridyl-C (β to N)~120 - 125

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-(Pyridylmethyl) Isocyanide (in CDCl₃).

The isocyanide carbon often appears as a broad signal due to quadrupolar coupling with the ¹⁴N nucleus.

Applications in Organic Synthesis and Coordination Chemistry

The synthetic utility of 4-(pyridylmethyl) isocyanide stems from the reactivity of the isocyanide group and the coordinating ability of the pyridine nitrogen.

Multicomponent Reactions

4-(Pyridylmethyl) isocyanide is an excellent substrate for isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, allowing for the rapid synthesis of complex, pyridine-containing molecules.

Ugi Four-Component Reaction: This reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. The use of 4-(pyridylmethyl) isocyanide in the Ugi reaction introduces a pyridyl moiety, which can be valuable for modulating the pharmacological properties of the resulting compounds or for creating ligands for metal-catalyzed reactions.

Ugi_Reaction cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde/Ketone UgiProduct α-Acylamino Amide (with pyridyl moiety) Aldehyde->UgiProduct Ugi Reaction Amine Amine Amine->UgiProduct Ugi Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->UgiProduct Ugi Reaction Isocyanide 4-(Pyridylmethyl) Isocyanide Isocyanide->UgiProduct Ugi Reaction

Caption: Ugi four-component reaction workflow.

Passerini Three-Component Reaction: This reaction combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. Incorporating 4-(pyridylmethyl) isocyanide provides a straightforward route to α-acyloxy amides bearing a pyridyl group.

Coordination Chemistry

The pyridine nitrogen of 4-(pyridylmethyl) isocyanide is a Lewis basic site that can coordinate to a wide variety of metal ions.[7][8][9] This, combined with the potential for the isocyanide group to also act as a ligand, makes 4-(pyridylmethyl) isocyanide a versatile building block for the construction of coordination complexes and metal-organic frameworks (MOFs).[10]

The coordination of the pyridyl nitrogen to a metal center can influence the electronic properties of the isocyanide group, and vice versa. This interplay can be exploited in the design of catalysts, sensors, and functional materials. For example, coordination complexes of pyridyl-isocyanides can be used as catalysts where the metal center is the active site and the ligand framework modulates its reactivity.

Safety and Handling

Isocyanides are known for their pungent and unpleasant odors and should always be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. This compound may be toxic and an irritant.[1]

Conclusion

4-(Pyridylmethyl) isocyanide is a valuable and versatile reagent that combines the rich reactivity of the isocyanide functional group with the important coordinating and pharmacophoric properties of the pyridine ring. Its synthesis from readily available starting materials is straightforward, and its applications in multicomponent reactions and coordination chemistry are extensive. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their synthetic and materials science endeavors.

References

An In-depth Technical Guide to the Theoretical and Computational Studies of 4-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive theoretical framework for the structural and electronic analysis of 4-(isocyanomethyl)pyridine, a significant heterocyclic compound with applications in organic synthesis and drug development.[1] As dedicated computational research on this specific molecule is emerging, this document outlines established and robust computational methodologies that are applied to analogous pyridine-based systems. The protocols and data presented herein serve as a rigorous blueprint for future research endeavors, providing researchers, scientists, and drug development professionals with a foundational understanding and practical workflows for the computational exploration of this compound and its derivatives.

Introduction to this compound

This compound, with the chemical formula C₇H₆N₂, is a pyridine derivative characterized by an isocyanomethyl group at the 4-position of the pyridine ring.[1][2][3] The presence of the highly reactive isocyanide functional group makes it a valuable intermediate in various organic syntheses.[1] Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs due to their unique physicochemical properties that can enhance water solubility, metabolic stability, and the ability to form hydrogen bonds.[4][5] A thorough understanding of the three-dimensional structure, electronic properties, and vibrational behavior of this compound at an atomic level is crucial for predicting its reactivity, designing novel synthetic pathways, and developing new therapeutic agents.[4][6]

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and non-invasive toolkit to elucidate these properties, providing profound insights that can guide experimental work.[4][7]

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and properties of molecules, offering a favorable balance between computational cost and accuracy.[7][8] This is particularly true for pyridine derivatives, where DFT methods have been successfully applied to predict molecular geometries, vibrational spectra, and electronic characteristics.[9][10]

Foundational Principles

DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional ab initio methods that solve the many-electron Schrödinger equation. The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results.

Selection of Functional and Basis Set

For pyridine-containing molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently provided accurate results for geometric parameters and vibrational frequencies.[7][9] To ensure a high degree of accuracy, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended.[7][9] This combination has been shown to yield results that are in good agreement with experimental data for similar organic compounds.

Computational Workflow for Structural and Electronic Analysis

The following diagram illustrates a typical computational workflow for the theoretical analysis of this compound.

Computational Workflow cluster_input Input Preparation cluster_calculations Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_output Output start Build Initial 3D Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry electronic_props Electronic Property Calculation (HOMO, LUMO, ESP) geom_opt->electronic_props Optimized Geometry verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min Vibrational Frequencies analyze_electronic Analyze Electronic Properties (Reactivity, Stability) electronic_props->analyze_electronic analyze_geom Analyze Optimized Geometry (Bond lengths, angles) verify_min->analyze_geom analyze_vib Analyze Vibrational Spectra verify_min->analyze_vib results Tabulated Data, Visualizations, and Scientific Insights analyze_geom->results analyze_vib->results analyze_electronic->results

Caption: A flowchart illustrating the computational workflow for the theoretical analysis of this compound.

Predicted Molecular Structure and Properties

The following sections detail the expected outcomes from a comprehensive theoretical study of this compound based on the methodologies described above.

Optimized Molecular Geometry

Geometry optimization is the first and most crucial step to determine the most stable three-dimensional conformation of the molecule. The expected optimized structure of this compound will exhibit a planar pyridine ring.[11] The isocyanomethyl group will have specific bond lengths and angles that dictate its reactivity.

Caption: A 2D representation of the molecular structure of this compound.

Table 1: Predicted Geometric Parameters for this compound

ParameterPredicted Value (Å or °)Description
C-N (pyridine)~1.34Average carbon-nitrogen bond length in the pyridine ring.
C-C (pyridine)~1.39Average carbon-carbon bond length in the pyridine ring.
C-H (pyridine)~1.08Average carbon-hydrogen bond length in the pyridine ring.
C-C (exocyclic)~1.51Bond length between the pyridine ring and the methyl carbon.
C-N (isocyanide)~1.42Bond length between the methyl carbon and the isocyanide nitrogen.
N≡C (isocyanide)~1.17Bond length of the nitrogen-carbon triple bond in the isocyanide group.
∠CNC (pyridine)~117Bond angle within the pyridine ring at the nitrogen atom.
∠CCC (pyridine)~120Average carbon-carbon-carbon bond angle in the pyridine ring.

Note: These are anticipated values based on typical bond lengths and angles for similar molecules and should be confirmed by specific calculations.

Vibrational Analysis

A frequency calculation on the optimized geometry serves two purposes: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it provides a theoretical vibrational spectrum (FT-IR and Raman). The vibrational modes of the pyridine ring are well-characterized and can be used as a reference.[12][13] The isocyanide group has a very strong and characteristic stretching frequency, typically in the range of 2100-2200 cm⁻¹.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
N≡C stretch2150 - 2180Strong, characteristic stretching of the isocyanide triple bond.
Pyridine ring stretch1600 - 1630C=C and C=N stretching vibrations within the aromatic ring.
Pyridine ring breathing990 - 1030Symmetric expansion and contraction of the pyridine ring.
C-H stretch (aromatic)3000 - 3100Stretching vibrations of the C-H bonds on the pyridine ring.
C-H stretch (aliphatic)2850 - 2950Stretching vibrations of the C-H bonds on the methyl group.
Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and stability.[4] The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests that the molecule is more reactive. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. The electronegative nitrogen atom in the pyridine ring makes the molecule electron-deficient, influencing its reactivity.[14]

Experimental Protocols

The following provides a detailed, step-by-step methodology for performing the theoretical calculations described in this guide using a generic quantum chemistry software package.

Geometry Optimization and Frequency Calculation

Software: Gaussian, ORCA, or a similar quantum chemistry package.

Method: Density Functional Theory (DFT)

Functional: B3LYP

Basis Set: 6-311++G(d,p) for all atoms

Procedure:

  • Build the initial structure: Construct the 3D coordinates of this compound using a molecular editor and save it in a suitable format (e.g., .xyz or .mol).

  • Prepare the input file: Create an input file for the quantum chemistry software. This file should specify the coordinates of the atoms, the desired level of theory (B3LYP/6-311++G(d,p)), and the type of calculation (geometry optimization followed by a frequency calculation).

  • Run the calculation: Submit the input file to the software for execution.

  • Analyze the output:

    • Confirm that the geometry optimization has converged.

    • Check the output of the frequency calculation to ensure there are no imaginary frequencies, confirming a true energy minimum.

    • Extract the optimized Cartesian coordinates.

    • Extract the calculated vibrational frequencies and their corresponding intensities.

Electronic Property Calculations

Procedure:

  • Use the optimized geometry: The electronic property calculations should be performed on the optimized structure obtained from the previous step.

  • Specify the calculation type: In the input file, request the calculation of molecular orbitals (including HOMO and LUMO) and the electrostatic potential.

  • Run the calculation: Execute the job.

  • Analyze the output:

    • Extract the energies of the HOMO and LUMO and calculate the energy gap.

    • Visualize the HOMO and LUMO surfaces to identify regions of high electron density.

    • Visualize the electrostatic potential map to identify electron-rich and electron-poor regions of the molecule.

Conclusion

The theoretical study of this compound using Density Functional Theory provides a powerful and insightful approach to understanding its structural, vibrational, and electronic properties. The methodologies and expected results outlined in this guide offer a comprehensive framework for researchers to computationally characterize this important molecule. These theoretical insights are invaluable for predicting reactivity, interpreting experimental data, and guiding the design of new molecules with desired properties for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility of 4-(Isocyanomethyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding, predicting, and quantitatively determining the solubility of 4-(Isocyanomethyl)pyridine. As direct, comprehensive solubility data for this specific compound is not widely published, this document emphasizes robust scientific principles and validated experimental methodologies to empower researchers in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with an isocyanomethyl group.[1] Its molecular structure combines the polar, basic pyridine moiety with the highly reactive and unique isocyanide functional group.[1][2] This combination makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.

Understanding the solubility of this compound is paramount for several key applications:

  • Reaction Kinetics: Ensuring the compound is fully dissolved in a reaction solvent is critical for achieving optimal reaction rates and yields.

  • Purification: Solubility differences in various solvents are exploited during crystallization, extraction, and chromatographic purification.

  • Formulation: For drug development professionals, solubility is a critical determinant of a compound's bioavailability and the feasibility of creating stable liquid formulations.

Theoretical Principles & Qualitative Prediction of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like."[3][4][5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3][5][6] The polarity and hydrogen-bonding capabilities of both the solute, this compound, and the solvent dictate the extent of dissolution.

Molecular Characteristics of this compound:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making this part of the molecule polar. It can also act as a hydrogen bond acceptor.

  • Isocyanide Group (-N≡C): This group is highly polar.

  • Methylene Bridge (-CH2-): This is a non-polar component.

Given these features, this compound is classified as a polar molecule. Its solubility will be highest in polar solvents and lower in non-polar solvents.

Diagram: Factors Influencing Solubility

The following diagram illustrates the key molecular interactions that govern the solubility of this compound.

G cluster_solute Solute: this compound cluster_solvent Solvent Properties Solute Pyridine Ring (Polar, H-bond acceptor) Isocyanide Group (Polar) Methylene Bridge (Non-polar) Solubility Solubility Outcome Solute->Solubility Solute-Solvent Interactions Solvent_Polarity High Polarity (e.g., DMSO, DMF) Solvent_Polarity->Solubility Strong Dipole-Dipole Interactions Solvent_Hbond H-Bonding Capability (e.g., Alcohols, Water) Solvent_Hbond->Solubility Hydrogen Bonding Solvent_Nonpolar Low Polarity (e.g., Hexane, Toluene) Solvent_Nonpolar->Solubility Weak van der Waals Interactions

Caption: Logical relationship between solute/solvent properties and solubility.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, THFHighStrong dipole-dipole interactions between the polar solvent and the polar pyridine and isocyanide groups will promote dissolution.
Polar Protic Methanol, Ethanol, WaterModerate to HighSolvents can hydrogen bond with the pyridine nitrogen. Solubility in water may be moderate due to the non-polar parts of the molecule.[7]
Halogenated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can effectively solvate many organic compounds.
Aromatic Non-polar Toluene, BenzeneLow to ModerateWhile generally non-polar, the π-system of the aromatic solvent can interact with the pyridine ring, potentially allowing for some solubility.[8]
Aliphatic Non-polar Hexane, Heptane, CyclohexaneVery LowLacks favorable interactions. The energy required to break the solute-solute and solvent-solvent bonds is not compensated by solute-solvent interactions.[4]

Quantitative Determination of Solubility: The Isothermal Equilibrium Method

To obtain precise solubility data, an experimental approach is necessary. The isothermal equilibrium (or shake-flask) method is a reliable and widely accepted technique for determining the saturation solubility of a compound.[9][10][11] The principle is to create a saturated solution at a constant temperature, separate the undissolved solid, and then accurately measure the concentration of the dissolved solute in the supernatant.

Diagram: Experimental Workflow for Solubility Determination

G A 1. Preparation Add excess solid solute to a known volume of the chosen solvent in a sealed vial. B 2. Equilibration Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (24-72h). A->B C 3. Phase Separation Allow solid to settle. Centrifuge or filter the supernatant to remove all undissolved particles. B->C D 4. Analysis Accurately dilute a known volume of the clear supernatant. C->D E 5. Quantification Measure the concentration of the diluted sample using a calibrated analytical method (e.g., HPLC-UV). D->E F 6. Calculation Calculate the original concentration in mg/mL or mol/L. E->F

Caption: Step-by-step workflow for the isothermal equilibrium solubility assay.

Detailed Experimental Protocol

This protocol is based on standard methodologies such as those outlined by the OECD.[12][13][14]

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

3.2. Procedure

  • Preparation of Stock Solutions for Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.

  • Sample Preparation: To a glass vial, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of the solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[9][15] It is advisable to run a time-point study (e.g., sampling at 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates equilibrium has been reached.[15]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to sediment. To ensure complete removal of particulate matter, centrifuge the vials. Carefully draw the clear supernatant using a syringe and filter it through a syringe filter into a clean vial.[9][15]

  • Analysis:

    • Accurately dilute a known aliquot of the filtered supernatant with the solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples using a validated HPLC method.

    • Use the calibration curve to determine the concentration of this compound in the diluted samples.

  • Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

3.3. Self-Validating System & Trustworthiness

  • Replicates: Perform each solubility determination in triplicate to ensure reproducibility and calculate the standard deviation.[16]

  • Blank Control: Run a blank sample containing only the solvent to ensure no interfering peaks are present in the analysis.

  • Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to ensure no phase change or degradation has occurred during the equilibration period.[15]

Safety and Handling of Isocyanides

Isocyanides are reactive and potentially hazardous compounds that require careful handling.

  • Toxicity: Isocyanates and related compounds can be toxic and are known sensitizers, potentially causing severe allergic reactions upon inhalation or skin contact.[17][18]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and suitable chemical-resistant gloves (e.g., butyl rubber).[17]

  • Waste Disposal: Quench all waste materials containing isocyanides before disposal. A common method is to treat the waste with a solution of isopropyl alcohol and ammonia.[17] All glassware should be rinsed with a quenching solution before being removed from the fume hood.[17]

Conclusion

This guide provides a robust framework for approaching the solubility of this compound. By combining theoretical predictions with a rigorous, validated experimental protocol, researchers can generate reliable and accurate solubility data. This information is essential for the effective use of this versatile chemical intermediate in research, development, and manufacturing, ensuring both scientific success and laboratory safety.

References

The Strategic Application of 4-(Isocyanomethyl)pyridine in Multicomponent Reactions: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Multicomponent reactions (MCRs) have emerged as a cornerstone of modern synthetic chemistry, prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. Among the diverse array of reagents utilized in these powerful one-pot transformations, isocyanides play a pivotal role due to the unique reactivity of their terminal carbon atom. This technical guide provides an in-depth exploration of 4-(isocyanomethyl)pyridine, a versatile and reactive isocyanide, in the context of multicomponent reactions. We will delve into its synthesis, physicochemical properties, and its application in the renowned Ugi and Passerini reactions, offering detailed experimental protocols and mechanistic insights. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the strategic advantages of this compound in the synthesis of novel peptidomimetics and other biologically relevant scaffolds.

Introduction: The Power of Multicomponent Reactions and the Role of Isocyanides

Multicomponent reactions, by their very nature, are convergent synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials.[1][2] This approach stands in stark contrast to traditional linear syntheses, offering significant advantages in terms of time, cost, and environmental impact.[1] Isocyanide-based multicomponent reactions (IMCRs) are a particularly prominent class of these transformations, with the Ugi and Passerini reactions being the most celebrated examples.[3][4]

The isocyanide functional group, with its divalent carbon atom, is the linchpin of these reactions, acting as a "molecular glue" that stitches together the other components. The choice of isocyanide is therefore a critical parameter that dictates the structural and functional properties of the final product. This compound is a particularly intriguing isocyanide due to the presence of the pyridine ring, a common motif in pharmaceuticals that can influence solubility, biological activity, and potential for post-reaction modifications.[5]

Synthesis and Physicochemical Properties of this compound

A reliable supply of high-purity this compound is a prerequisite for its successful application in multicomponent reactions. While several synthetic routes to isocyanides exist, a common and effective method involves the dehydration of the corresponding formamide.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-(aminomethyl)pyridine. First, the primary amine is converted to N-(pyridin-4-ylmethyl)formamide, which is then dehydrated to yield the target isocyanide.[6]

Step 1: Synthesis of N-(pyridin-4-ylmethyl)formamide

This step involves the formylation of 4-(aminomethyl)pyridine. A common method is the reaction with a formylating agent such as ethyl formate or by heating with formic acid.

Step 2: Dehydration of N-(pyridin-4-ylmethyl)formamide to this compound

The dehydration of the formamide is the critical step in forming the isocyanide.[6] This transformation is typically achieved using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (NEt₃) or pyridine being a common choice.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-(pyridin-4-ylmethyl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(pyridin-4-ylmethyl)formamide (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the solution.

  • Slowly add a solution of phosphorus oxychloride (1.1 eq) in anhydrous dichloromethane to the stirred mixture via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling and reactivity.

PropertyValue
Molecular FormulaC₇H₆N₂
Molecular Weight118.14 g/mol
AppearanceColorless to yellow liquid
Boiling PointDecomposes upon heating
SolubilitySoluble in most organic solvents

Note: Isocyanides are known for their strong, unpleasant odors and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment.

This compound in the Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[4] This reaction is a powerful tool for the synthesis of depsipeptides and other ester-containing compounds.

Mechanism of the Passerini Reaction

The mechanism of the Passerini reaction is generally believed to proceed through a concerted pathway in aprotic solvents, where the three components come together in a cyclic transition state.[4] In polar solvents, an ionic mechanism may be at play.[4]

Passerini_Mechanism Aldehyde Aldehyde/Ketone Intermediate1 Intermediate Complex Aldehyde->Intermediate1 Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Intermediate1 Isocyanide This compound Isocyanide->Intermediate1 Intermediate2 α-adduct Intermediate1->Intermediate2 α-addition Product α-Acyloxy Amide Intermediate2->Product Mumm Rearrangement Ugi_Mechanism Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Carboxylic_Acid Carboxylic Acid Iminium Iminium Ion Carboxylic_Acid->Iminium Isocyanide This compound Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Iminium + H⁺ (from Acid) Iminium->Nitrilium Adduct α-adduct Nitrilium->Adduct + Carboxylate Product Bis-amide Adduct->Product Mumm Rearrangement

References

Methodological & Application

Application Notes and Protocols for the Ugi Reaction Utilizing 4-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ugi Reaction and the Strategic Incorporation of the Pyridyl Moiety

The Ugi four-component reaction (Ugi-4CR) stands as a cornerstone of multicomponent reactions (MCRs), enabling the rapid, one-pot synthesis of complex α-acylamino amides from simple starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] This remarkable convergence and inherent atom economy have cemented the Ugi reaction's importance in combinatorial chemistry and drug discovery for creating large libraries of diverse, peptidomimetic compounds.[3][4]

The choice of each component significantly influences the final product's structural and functional properties. The isocyanide, in particular, offers a strategic point of diversification. This application note focuses on the use of 4-(isocyanomethyl)pyridine, a versatile isocyanide that introduces a pyridyl group into the Ugi product scaffold. The pyridine ring is a prevalent motif in pharmaceuticals due to its ability to engage in hydrogen bonding, act as a basic center, and participate in π-stacking interactions, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The incorporation of this compound via the Ugi reaction provides a direct and efficient route to novel compounds with potential applications in medicinal chemistry and materials science.

Mechanistic Insights: The Convergent Pathway of the Ugi Four-Component Reaction

The Ugi reaction proceeds through a fascinating and elegant cascade of reversible and irreversible steps, culminating in a thermodynamically stable bis-amide product.[1][5] A generally accepted mechanism involves the following key stages:

  • Imine Formation: The reaction initiates with the condensation of the aldehyde and the primary amine to form an imine (or a protonated iminium ion in the presence of the carboxylic acid). This initial step is typically reversible.[2]

  • Nucleophilic Attack of the Isocyanide: The isocyanide, with its nucleophilic terminal carbon, attacks the electrophilic iminium ion. This addition results in the formation of a nitrilium ion intermediate.[1]

  • Carboxylate Addition: The carboxylate anion, formed from the deprotonation of the carboxylic acid, acts as a nucleophile and attacks the nitrilium ion. This step leads to the formation of an O-acyl-isoamide intermediate.

  • Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement. The acyl group migrates from the oxygen to the nitrogen atom, yielding the thermodynamically stable α-acylamino amide final product.[1] This irreversible rearrangement is the primary driving force for the entire reaction sequence.[1][5]

Experimental Protocol: A Step-by-Step Guide to the Ugi Reaction with this compound

This protocol provides a general procedure for the Ugi reaction using this compound. The specific substrates and reaction conditions may require optimization for optimal yields.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableHandle with care in a fume hood due to its strong odor and potential toxicity.
Aldehyde (e.g., Isobutyraldehyde)Reagent GradeCommercially Available
Primary Amine (e.g., Benzylamine)Reagent GradeCommercially Available
Carboxylic Acid (e.g., Acetic Acid)Reagent GradeCommercially Available
Methanol (MeOH)AnhydrousCommercially AvailableA protic solvent like methanol is commonly used and often gives good results.[6]
Dichloromethane (DCM)Reagent GradeCommercially AvailableFor work-up.
Saturated aq. NaHCO₃Prepared in-houseFor work-up.
BrinePrepared in-houseFor work-up.
Anhydrous MgSO₄ or Na₂SO₄Commercially AvailableFor drying the organic phase.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Eluent for ChromatographyHPLC GradeCommercially AvailableA mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., ethyl acetate or methanol) is typical. The addition of a small amount of triethylamine (0.5-1%) may be necessary to prevent tailing of the basic product on the silica gel.
Equipment Setup
  • Round-bottom flask equipped with a magnetic stir bar

  • Magnetic stir plate

  • Nitrogen or argon inlet (optional, but recommended for sensitive substrates)

  • Standard laboratory glassware (septum, syringes, beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Flash chromatography setup

Reaction Procedure
  • Preparation of the Reaction Mixture: To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol, 1.0 equiv.), the primary amine (1.0 mmol, 1.0 equiv.), and the carboxylic acid (1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous methanol (2-5 mL) to the flask. Stir the mixture at room temperature until the solids are dissolved.

  • Addition of Isocyanide: In a well-ventilated fume hood, carefully add this compound (1.0 mmol, 1.0 equiv.) to the reaction mixture. The addition can be done via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, Ugi reactions proceed to completion within 24-48 hours.

  • Reaction Completion: The reaction is considered complete when the limiting reagent (often the isocyanide) is no longer visible by TLC.

Work-up and Purification

The basic nature of the pyridine moiety in the product requires a careful work-up procedure to ensure efficient extraction and purification.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (20 mL) and transfer it to a separatory funnel.

  • Aqueous Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) to remove any unreacted carboxylic acid and other acidic impurities.

  • Brine Wash: Wash the organic layer with brine (1 x 15 mL) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification by Column Chromatography: The crude product is typically purified by flash column chromatography on silica gel.[7][8][9]

    • Eluent System: A gradient elution system, starting with a less polar solvent system (e.g., 100% ethyl acetate) and gradually increasing the polarity (e.g., to 95:5 ethyl acetate:methanol), is often effective.

    • Tailing Prevention: Due to the basicity of the pyridine ring, the product may exhibit tailing on silica gel. To mitigate this, a small amount of triethylamine (0.5-1% v/v) can be added to the eluent system.

Characterization of the Ugi Product

The structure of the purified Ugi product should be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the newly formed amide protons, the methine proton, and the protons of the four starting components. The signals for the pyridine ring protons will typically appear in the aromatic region (δ 7.0-8.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the two amide carbonyl carbons (typically in the range of δ 165-175 ppm) and the newly formed sp³-hybridized carbon atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the amide C=O stretching vibrations, typically in the region of 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Illustrative Reaction Parameters

The following table provides hypothetical examples of Ugi reactions using this compound with different components.

AldehydeAmineCarboxylic AcidExpected Product Structure
IsobutyraldehydeBenzylamineAcetic AcidN-(1-(benzylamino)-2-methyl-1-oxopropan-2-yl)-N-(pyridin-4-ylmethyl)acetamide
BenzaldehydeAnilineBenzoic AcidN-(phenyl(phenylamino)methyl)-N-(pyridin-4-ylmethyl)benzamide
CyclohexanecarboxaldehydeCyclohexylaminePropionic AcidN-(cyclohexyl(cyclohexylamino)methyl)-N-(pyridin-4-ylmethyl)propionamide

Visualizing the Workflow

The following diagram illustrates the general workflow for the Ugi reaction with this compound.

Ugi_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis Aldehyde Aldehyde Mixing Mix in Methanol (Room Temperature, 24-48h) Aldehyde->Mixing Amine Amine Amine->Mixing Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Mixing Isocyanide This compound Isocyanide->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Extraction DCM Extraction & Aqueous Wash Evaporation->Extraction Chromatography Column Chromatography Extraction->Chromatography Characterization NMR, IR, MS Chromatography->Characterization

Caption: Experimental workflow for the Ugi reaction using this compound.

References

Application Notes & Protocols: Synthesis of Heterocyclic Compounds Utilizing 4-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of diverse heterocyclic compounds using 4-(isocyanomethyl)pyridine as a key building block. This compound, also known as 4-pyridylmethyl isocyanide, is a highly versatile reagent whose unique isocyanide functionality enables participation in a wide array of chemical transformations, most notably multicomponent reactions (MCRs) and cycloadditions.[1][2] This document moves beyond simple procedural lists to explain the underlying chemical principles, justify experimental choices, and provide self-validating, step-by-step protocols for the synthesis of valuable heterocyclic scaffolds such as oxazoles and imidazoles. All methodologies are supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Versatility of this compound

This compound is an organic compound featuring a pyridine ring substituted with an isocyanomethyl group at the 4-position.[2] The isocyanide functional group (-N≡C) is the cornerstone of its reactivity. Unlike its isomer, the nitrile group (-C≡N), the isocyanide carbon is divalent and exhibits both nucleophilic and electrophilic character. This duality is central to its utility in constructing complex molecular architectures, particularly heterocyclic systems which are ubiquitous in pharmaceuticals.[3]

The exceptional reactivity of isocyanides makes them ideal candidates for multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials.[4][5] Isocyanide-based MCRs (IMCRs) are celebrated for their efficiency, atom economy, and ability to rapidly generate molecular diversity, a significant advantage in drug discovery pipelines.[1][6]

Safety Considerations: Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations involving this compound should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

Synthesis of 5-Aryl-Substituted Oxazoles via the Van Leusen Reaction

The Van Leusen reaction is a powerful method for synthesizing oxazoles, typically by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[7][8] This protocol adapts the core principles of the Van Leusen reaction, utilizing this compound to construct a 5-substituted oxazole bearing a pyridyl moiety. This reaction proceeds via a [3+2] cycloaddition mechanism.[9]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of the isocyanide by a strong base, creating a nucleophilic intermediate. This intermediate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent intramolecular cyclization, driven by the nucleophilic attack of the alkoxide on the isocyanide carbon, forms an oxazoline intermediate. The final step involves the elimination of a leaving group (in the classic Van Leusen, the tosyl group) to yield the aromatic oxazole ring.[9] The pyridine ring from the starting isocyanide remains as a substituent, offering a site for further functionalization or influencing the compound's physicochemical properties.

Workflow for Van Leusen Oxazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup and Purification A Combine Aldehyde and This compound in appropriate solvent (e.g., THF, DMF) B Add Base (e.g., K2CO3, DBU) under inert atmosphere A->B Step 1 C Stir at specified temperature (e.g., room temp. to reflux) B->C Step 2 D Monitor reaction progress by TLC or LC-MS C->D E Quench reaction D->E Upon completion F Perform aqueous workup (e.g., extraction with EtOAc) E->F G Purify crude product via column chromatography F->G G Aldehyde R1-CHO (Aldehyde) Imine Imine Intermediate R1-CH=N-R2 Aldehyde->Imine Amine R2-NH2 (Primary Amine) Amine->Imine Isocyanide 4-Pyridylmethyl-NC (Isocyanide) Adduct Nucleophilic Adduct Isocyanide->Adduct Base Base (e.g., K2CO3) Base->Adduct Deprotonation Imine->Adduct Nucleophilic Attack Cyclized Dihydroimidazole Intermediate Adduct->Cyclized Intramolecular Cyclization Product 1,4,5-Trisubstituted Imidazole Cyclized->Product Elimination & Aromatization

References

Application Note and Protocol for the Purification of 4-(Isocyanomethyl)pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-(Isocyanomethyl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with an isocyanomethyl group.[1] This bifunctional molecule, with its nucleophilic pyridine nitrogen and the highly reactive isocyanide functional group, serves as a valuable building block in medicinal chemistry and organic synthesis.[1] The isocyanide moiety, in particular, is prone to participation in various chemical transformations, including nucleophilic additions and multicomponent reactions.[1]

Given the reactivity of the isocyanide group and the potential for side-products during synthesis, achieving high purity of this compound is paramount for its successful application in subsequent synthetic steps and biological assays.[1] Impurities, which can include unreacted starting materials, isomers, and degradation products, may lead to unpredictable reaction outcomes and compromise the integrity of research findings.

This application note provides a comprehensive guide to the purification of this compound using column chromatography, a widely employed and effective technique for the separation of organic compounds.[2][3][4] We will delve into the rationale behind the selection of chromatographic parameters and present a detailed, step-by-step protocol for researchers to implement in their laboratories.

Principles of Separation: A Tailored Approach for this compound

The successful chromatographic purification of this compound hinges on exploiting the differences in polarity and intermolecular interactions between the target compound and its impurities.[2][3] The presence of the basic pyridine ring and the polar isocyanide group imparts a moderate to high polarity to the molecule.

Challenges in Purifying Pyridine Derivatives:

A common issue encountered during the chromatography of basic compounds like pyridine derivatives is peak tailing.[5] This phenomenon arises from strong interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[5] These interactions can lead to poor separation, reduced resolution, and lower recovery of the purified compound.

To counteract this, several strategies can be employed:

  • Mobile Phase Modification: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the acidic silanol sites on the stationary phase.[5] TEA, being a stronger base, preferentially interacts with the silanol groups, minimizing their interaction with the pyridine analyte and resulting in more symmetrical peak shapes.

  • pH Adjustment: While less common in standard flash chromatography, adjusting the mobile phase pH can alter the ionization state of pyridine derivatives, thereby influencing their retention.[5]

  • Choice of Stationary Phase: While silica gel is the most common stationary phase, for particularly problematic separations, alternatives like alumina or end-capped silica can be considered to minimize interactions with basic analytes.[5]

Experimental Protocol: Purification of this compound

This protocol outlines the purification of this compound using flash column chromatography with a silica gel stationary phase and a gradient elution mobile phase.

Materials and Reagents:

  • Crude this compound

  • Silica gel (230-400 mesh)[6]

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes

  • Rotary evaporator

Instrumentation:

  • Fume hood

  • Compressed air or nitrogen source (for flash chromatography)

  • UV lamp for TLC visualization

Step 1: Preparation of the Chromatographic System
  • Column Packing:

    • Secure a glass chromatography column vertically in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., n-hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Mobile Phase Preparation:

    • Prepare a stock solution of the polar mobile phase (ethyl acetate) containing 0.1-1% triethylamine (v/v). For example, add 1 mL of TEA to 99 mL of ethyl acetate.

    • Prepare the initial, non-polar mobile phase (n-hexane).

Step 2: Sample Preparation and Loading
  • Sample Adsorption (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This is the dry-loaded sample.

    • Carefully add the dry-loaded sample to the top of the prepared column.

Step 3: Elution and Fraction Collection
  • Gradient Elution:

    • Begin elution with a non-polar mobile phase, such as 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by incrementally adding the ethyl acetate/TEA mixture. A typical gradient might be:

      • 100% n-Hexane

      • 95:5 n-Hexane:Ethyl Acetate (+ TEA)

      • 90:10 n-Hexane:Ethyl Acetate (+ TEA)

      • Continue increasing the ethyl acetate concentration as needed based on TLC analysis.

    • Maintain a constant flow rate. For flash chromatography, this is typically achieved by applying gentle pressure with compressed air or nitrogen.[7]

  • Fraction Collection:

    • Collect the eluent in a series of labeled test tubes or flasks.[2]

Step 4: Monitoring the Separation
  • Thin Layer Chromatography (TLC):

    • Spot a small aliquot from each collected fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., the mobile phase composition currently being used for elution).

    • Visualize the spots under a UV lamp. This compound, containing a pyridine ring, should be UV active.

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

Step 5: Product Isolation
  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

  • Final Drying:

    • Place the resulting purified compound under high vacuum to remove any residual solvent.

Data Presentation

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and provides good separation for moderately polar compounds.
Mobile Phase n-Hexane / Ethyl Acetate with 0.1-1% TriethylamineGradient elution allows for the separation of compounds with a range of polarities. TEA minimizes peak tailing.[5]
Sample Loading Dry LoadingProvides better resolution and avoids disturbing the column bed.
Detection UV visualization (254 nm)The pyridine ring is UV active, allowing for easy detection on TLC plates.[8]

Visual Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel prep_mobile_phase Prepare Mobile Phase (Hexane/EtOAc + TEA) load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample (Dry Loading) elute Elute with Gradient Mobile Phase prep_mobile_phase->elute prep_sample->load_sample load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure this compound evaporate->pure_product

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-(Isocyanomethyl)pyridine for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-gram scale-up synthesis of 4-(isocyanomethyl)pyridine, a critical building block for combinatorial chemistry and library synthesis. The protocol herein emphasizes safety, efficiency, and reproducibility, drawing upon established methodologies for isocyanide synthesis. We detail a robust two-step process commencing with the formylation of 4-(aminomethyl)pyridine followed by a carefully optimized dehydration reaction. This guide is intended for researchers, scientists, and drug development professionals who require a reliable supply of this versatile reagent for their discovery pipelines. We will delve into the causality behind experimental choices, provide in-depth safety protocols, and outline the utility of this compound in powerful multicomponent reactions such as the Ugi and Passerini reactions.

Introduction: The Strategic Importance of this compound in Drug Discovery

Isocyanides, with their unique electronic structure and reactivity, are invaluable tools in modern organic synthesis. Among them, this compound stands out as a particularly useful building block. Its pyridine moiety offers a handle for modulating aqueous solubility and provides a vector for interaction with biological targets, while the isocyanide functional group is a gateway to a vast chemical space through multicomponent reactions (MCRs).

MCRs, such as the Ugi and Passerini reactions, allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[1][2] This efficiency is paramount in the construction of large chemical libraries for high-throughput screening. The Ugi four-component reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-aminoacyl amide derivatives, which are valuable peptidomimetics.[3][4] Similarly, the Passerini reaction unites an isocyanide, a carbonyl compound, and a carboxylic acid to furnish α-acyloxy amides, another privileged scaffold in medicinal chemistry.[5][6] The incorporation of the this compound fragment into these scaffolds introduces a key pharmacophoric element, enhancing the potential for biological activity.

This guide provides a detailed, scalable, and reliable protocol for the synthesis of this compound, empowering research teams to accelerate their drug discovery efforts.

Safety First: Handling Isocyanides with Prudence

Caution! Isocyanides are notoriously malodorous and should be handled with extreme care in a well-ventilated chemical fume hood.[7][8] Some isocyanides are known to be toxic, and appropriate personal protective equipment (PPE), including double gloves and safety glasses, is mandatory.[9] All glassware and equipment that come into contact with isocyanides should be decontaminated by rinsing with a 5% methanolic sulfuric acid solution.[7][8]

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is achieved through a reliable two-step sequence:

  • Formylation: Reaction of 4-(aminomethyl)pyridine with a suitable formylating agent to produce N-((pyridin-4-yl)methyl)formamide.

  • Dehydration: Dehydration of the formamide intermediate to yield the target isocyanide.

This approach is favored for its scalability and the commercial availability of the starting materials.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Dehydration A 4-(Aminomethyl)pyridine C N-((pyridin-4-yl)methyl)formamide A->C Reflux B Ethyl Formate B->C D N-((pyridin-4-yl)methyl)formamide F This compound D->F CH2Cl2, 0 °C to rt E POCl3, Triethylamine E->F

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-((pyridin-4-yl)methyl)formamide

This step involves the acylation of the primary amine of 4-(aminomethyl)pyridine with ethyl formate. The reaction proceeds smoothly under reflux conditions to afford the desired formamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
4-(Aminomethyl)pyridine108.14[10]25.00.2311.0
Ethyl Formate74.08102.61.3866.0
Ethanol-250 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(aminomethyl)pyridine (25.0 g, 0.231 mol) and ethyl formate (102.6 g, 1.386 mol).

  • Heat the reaction mixture to reflux and maintain for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethyl formate and ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil is of sufficient purity for the next step. If necessary, the product can be further purified by vacuum distillation.

Step 2: Scale-Up Synthesis of this compound

This dehydration step is the critical transformation to the isocyanide. The use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine is a common and effective method for this conversion.[8]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
N-((pyridin-4-yl)methyl)formamide136.1530.00.2201.0
Triethylamine101.1966.80.6603.0
Phosphorus Oxychloride (POCl₃)153.3337.10.2421.1
Dichloromethane (DCM), anhydrous-500 mL--
Saturated Sodium Bicarbonate Solution-200 mL--
Brine-100 mL--
Anhydrous Sodium Sulfate----

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-((pyridin-4-yl)methyl)formamide (30.0 g, 0.220 mol) and triethylamine (66.8 g, 0.660 mol) in anhydrous dichloromethane (500 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of POCl₃: Add phosphorus oxychloride (37.1 g, 0.242 mol) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL) with vigorous stirring. Caution: This quenching step is exothermic.

    • Separate the organic layer in a separatory funnel.

    • Extract the aqueous layer with dichloromethane (2 x 100 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow liquid.

Characterization and Quality Control

The purity of the synthesized this compound should be assessed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To verify the presence of the characteristic isocyanide stretch (around 2150 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

Application in Library Synthesis: The Ugi and Passerini Reactions

The synthesized this compound is a ready-to-use building block for library synthesis. Below are representative protocols for its application in the Ugi and Passerini reactions.

Ugi Four-Component Reaction

This reaction rapidly generates a diverse library of peptidomimetics.[1][3][4]

Ugi_Reaction cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde (R1CHO) Ugi_Product α-Aminoacyl Amide Derivative Aldehyde->Ugi_Product Methanol, rt Amine Amine (R2NH2) Amine->Ugi_Product Methanol, rt Carboxylic_Acid Carboxylic Acid (R3COOH) Carboxylic_Acid->Ugi_Product Methanol, rt Isocyanide This compound Isocyanide->Ugi_Product Methanol, rt

Caption: Schematic of the Ugi four-component reaction.

Protocol:

  • In a vial, dissolve the aldehyde (1.0 mmol), amine (1.0 mmol), and carboxylic acid (1.0 mmol) in methanol (2 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the product by flash column chromatography or preparative HPLC.

Passerini Three-Component Reaction

This reaction provides access to α-acyloxy amides, which are valuable intermediates and potential bioactive molecules.[2][5][6]

Passerini_Reaction cluster_reactants_passerini Reactants cluster_product_passerini Product Carbonyl Aldehyde/Ketone (R1COR2) Passerini_Product α-Acyloxy Amide Carbonyl->Passerini_Product Aprotic Solvent, rt Carboxylic_Acid_P Carboxylic Acid (R3COOH) Carboxylic_Acid_P->Passerini_Product Aprotic Solvent, rt Isocyanide_P This compound Isocyanide_P->Passerini_Product Aprotic Solvent, rt

Caption: Schematic of the Passerini three-component reaction.

Protocol:

  • In a vial, dissolve the carbonyl compound (1.0 mmol) and carboxylic acid (1.0 mmol) in an aprotic solvent such as dichloromethane or THF (2 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the product by flash column chromatography.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By adhering to the detailed procedures and safety precautions, research and development teams can reliably produce this valuable building block for the efficient construction of diverse chemical libraries. The utility of this reagent in powerful multicomponent reactions like the Ugi and Passerini reactions underscores its importance in modern drug discovery and medicinal chemistry.

References

Application Notes and Protocols for the Use of 4-(Isocyanomethyl)pyridine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the Pyridine Moiety in Solid-Phase Synthesis

Solid-phase synthesis has become a cornerstone in modern drug discovery and development, enabling the rapid and efficient assembly of complex molecular libraries.[1] Within this paradigm, isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, offer a powerful strategy for generating molecular diversity from simple building blocks.[2][3] 4-(Isocyanomethyl)pyridine stands out as a particularly valuable reagent in this context. Its bifunctional nature, possessing both a reactive isocyanide group and a basic pyridine ring, allows for the introduction of unique structural and functional properties into synthesized molecules. The pyridine moiety can act as a rigid scaffold, influence molecular conformation, and provide a handle for modulating physicochemical properties such as solubility and basicity, which are critical for drug-likeness. Furthermore, its incorporation into peptide-like structures can lead to the formation of novel peptidomimetics with enhanced proteolytic stability and receptor-binding characteristics.

This document provides a detailed guide to the application of this compound in solid-phase organic synthesis, with a focus on its use in the Ugi four-component reaction (U-4CR) for the creation of pyridine-containing peptidomimetics.

Core Application: Solid-Phase Ugi Synthesis of Pyridine-Containing Peptidomimetics

The Ugi four-component reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[3] When performed on a solid support, the Ugi reaction becomes a highly efficient method for generating libraries of complex molecules, as excess reagents and by-products can be easily removed by washing.[1][4] The use of this compound as the isocyanide component in a solid-phase Ugi reaction allows for the straightforward synthesis of peptides and peptidomimetics featuring a pyridine ring in their backbone. This has been demonstrated in the synthesis of tripeptides containing a crowded α,α-disubstituted glycine with pyridine rings.[5]

The general workflow for such a synthesis using Fmoc-based solid-phase peptide synthesis (SPPS) is depicted below. In this scheme, either the amine or the carboxylic acid component is attached to the solid support.

Ugi_Workflow Resin Resin-Bound Amine/Carboxylic Acid Deprotection Fmoc Deprotection (if applicable) Resin->Deprotection Ugi_Reaction Ugi Reaction: - Aldehyde - Carboxylic Acid/Amine - this compound Deprotection->Ugi_Reaction Washing Washing Ugi_Reaction->Washing Cleavage Cleavage from Resin & Deprotection Washing->Cleavage Product Purified Pyridine- Containing Peptidomimetic Cleavage->Product

Caption: General workflow for solid-phase Ugi synthesis.

Mechanistic Rationale

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement. The generally accepted mechanism involves the initial formation of an iminium ion from the aldehyde and amine components. The isocyanide then adds to the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and the resulting adduct undergoes the Mumm rearrangement to yield the final α-acylamino carboxamide product.

Ugi_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Additions & Rearrangement Aldehyde Aldehyde (R1-CHO) + Amine (R2-NH2) Imine Imine Aldehyde->Imine -H2O Iminium Iminium Ion Imine->Iminium + H+ Nitrilium Nitrilium Ion Iminium->Nitrilium + Isocyanide Isocyanide This compound Adduct Intermediate Adduct Nitrilium->Adduct + Carboxylate Product α-Acylamino Carboxamide Adduct->Product Mumm Rearrangement Carboxylate Carboxylate (R3-COO-)

Caption: Mechanism of the Ugi four-component reaction.

Experimental Protocols

The following protocols provide a general framework for the solid-phase synthesis of a pyridine-containing peptidomimetic using this compound in an Ugi reaction. These protocols assume a manual synthesis using standard solid-phase synthesis vessel.

Protocol 1: Solid-Phase Ugi Reaction with Resin-Bound Amine

This protocol is suitable for when the amine component is anchored to the solid support.

Materials:

  • Rink Amide resin (or other suitable amine-functionalized resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Aldehyde (e.g., isobutyraldehyde)

  • Carboxylic acid (e.g., Fmoc-glycine-OH)

  • This compound

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Ugi Reaction:

    • To the deprotected resin, add a solution of the aldehyde (10 eq.) and the carboxylic acid (10 eq.) in a 1:1 mixture of MeOH and DCM.

    • Agitate the mixture for 10 minutes.

    • Add this compound (10 eq.) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) to the dried resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of TFA.

    • Concentrate the combined filtrate under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge and decant the ether.

    • Dry the crude product under vacuum.

  • Purification: Purify the crude product by preparative reverse-phase HPLC.

Quantitative Data Summary

The following table provides representative data for a solid-phase Ugi reaction. Actual yields and purities will vary depending on the specific substrates and reaction conditions.

ParameterValueNotes
Resin Loading0.5 mmol/gTypical for Rink Amide resin.
Reagent Equivalents10 eq.A large excess is used to drive the reaction to completion.
Reaction Time24-48 hoursMay require optimization based on the reactivity of the components.
Crude Purity40-70%Determined by analytical RP-HPLC.
Purified Yield15-35%After preparative RP-HPLC purification.
Final Purity>95%Confirmed by analytical RP-HPLC and mass spectrometry.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process controls and final product analysis.

  • Reaction Monitoring: The progress of the Ugi reaction can be monitored by cleaving a small aliquot of the resin and analyzing the product by LC-MS. This allows for the optimization of reaction times and ensures the reaction has gone to completion.

  • Purity Assessment: The purity of the crude and purified product should be assessed by analytical reverse-phase HPLC. The identity of the final product should be confirmed by high-resolution mass spectrometry.

  • Structural Elucidation: For novel compounds, full structural characterization using 1D and 2D NMR spectroscopy is recommended.

Conclusion and Future Perspectives

The use of this compound in solid-phase Ugi reactions provides a robust and efficient method for the synthesis of pyridine-containing peptidomimetics and other complex heterocyclic structures. This approach is highly amenable to the generation of combinatorial libraries for drug discovery, allowing for the systematic exploration of structure-activity relationships.[6] Future applications may include the development of novel macrocyclic structures through intramolecular Ugi reactions and the synthesis of pyridine-based scaffolds for targeted protein-protein interaction inhibitors. The versatility of the Ugi reaction, combined with the unique properties of the pyridine moiety, makes this compound a valuable tool for medicinal and synthetic chemists.

References

Application Notes and Protocols: Microwave-Assisted Ugi Reactions with 4-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Drug Discovery with Microwave-Assisted Multicomponent Reactions

In the fast-paced environment of drug discovery and development, the rapid and efficient synthesis of diverse molecular scaffolds is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation to form a complex product, are invaluable tools for generating chemical libraries with high atom economy.[1][2] Among these, the Ugi four-component reaction (Ugi-4CR) stands out for its ability to produce α-acylamino amides, which are important peptidomimetic structures, from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[3][4]

The integration of microwave-assisted organic synthesis (MAOS) has revolutionized the Ugi reaction, offering significant advantages over conventional heating methods.[1][2][5] Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform temperature increases.[6][7][8] This results in dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced reproducibility.[2][5][9]

This application note provides a detailed guide to performing microwave-assisted Ugi reactions utilizing 4-(isocyanomethyl)pyridine as a key building block. The pyridine moiety is a privileged scaffold in medicinal chemistry due to its ability to engage in crucial biological interactions and improve the pharmacokinetic properties of drug candidates.[10][11][12] The incorporation of this compound into Ugi products opens avenues for the synthesis of novel compounds with potential therapeutic applications, including anticancer agents.[13]

Mechanism and Rationale: The Synergy of Microwaves and the Ugi Reaction

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement that drives the reaction to completion.[3] The generally accepted mechanism begins with the formation of an imine from the aldehyde and amine. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, leading to an intermediate that undergoes the final Mumm rearrangement to yield the stable α-acylamino amide product.[3][4][14]

Microwave irradiation significantly accelerates this reaction sequence. The polar intermediates and transition states involved in the Ugi mechanism efficiently absorb microwave energy, leading to a rapid increase in the reaction rate.[15] This allows the reaction to overcome activation energy barriers more quickly than with conventional heating, often leading to cleaner reactions with fewer side products.[16] The use of polar solvents, which are common in Ugi reactions, further enhances the efficiency of microwave heating.[17][18]

The choice of this compound as the isocyanide component introduces a versatile heterocyclic moiety into the final product. The pyridine nitrogen can act as a hydrogen bond acceptor and participate in other non-covalent interactions, which are critical for molecular recognition at biological targets. Furthermore, the pyridine ring can be further functionalized, offering additional points for structural diversification in drug discovery programs.[10]

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates Aldehyde Aldehyde (R1-CHO) Imine Imine Aldehyde->Imine + Amine - H2O Amine Amine (R2-NH2) Amine->Imine CarboxylicAcid Carboxylic Acid (R3-COOH) IminiumIon Iminium Ion CarboxylicAcid->IminiumIon Isocyanide This compound NitriliumIon Nitrilium Ion Isocyanide->NitriliumIon Imine->IminiumIon + Carboxylic Acid IminiumIon->NitriliumIon + Isocyanide MummIntermediate Mumm Rearrangement Intermediate NitriliumIon->MummIntermediate + Carboxylate Product α-Acylamino Amide Product MummIntermediate->Product Mumm Rearrangement Workflow Start Start: Reagent Preparation ReagentAddition Component Addition (Aldehyde, Amine, Acid, Isocyanide) Start->ReagentAddition SolventAddition Solvent Addition (Methanol) ReagentAddition->SolventAddition Microwave Microwave Irradiation SolventAddition->Microwave Cooling Cooling to Room Temperature Microwave->Cooling Workup Work-up and Purification Cooling->Workup Analysis Product Characterization (NMR, MS) Workup->Analysis End End: Purified Product Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing U-4CR Yields with 4-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Ugi four-component reaction (U-4CR) utilizing 4-(Isocyanomethyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their Ugi reactions with this specific isocyanide. Here, we address common challenges and provide in-depth, field-tested solutions to troubleshoot your experiments effectively.

Understanding the Ugi Reaction with this compound

The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to create α-acylamino amides.[1][2][3] This reaction is highly valued for its efficiency and ability to generate diverse molecular libraries.[4][5][6] The general mechanism involves the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide. Subsequent addition of the carboxylic acid and an intramolecular Mumm rearrangement lead to the final product.[1][3][7]

This compound presents unique considerations due to the electron-withdrawing nature of the pyridine ring, which can influence the nucleophilicity of the isocyanide carbon. This guide will help you navigate these nuances to achieve optimal results.

Ugi Reaction: Core Mechanism

The diagram below illustrates the generally accepted mechanism of the Ugi four-component reaction. Understanding these steps is crucial for effective troubleshooting.

Ugi_Mechanism Aldehyde Aldehyde/Ketone (R1CHO) Imine Imine Aldehyde->Imine - H2O Amine Amine (R2NH2) Amine->Imine Isocyanide Isocyanide (R3NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Nucleophilic Attack CarboxylicAcid Carboxylic Acid (R4COOH) Iminium Iminium Ion CarboxylicAcid->Iminium Imine->Iminium + H+ Iminium->Nitrilium Adduct α-Adduct Nitrilium->Adduct Product Ugi Product (Bis-amide) Adduct->Product Mumm Rearrangement Troubleshooting_Workflow Start Low Ugi Product Yield CheckReagents 1. Reagent Quality & Stoichiometry Are all reagents pure and anhydrous? Is the stoichiometry correct? Start->CheckReagents CheckImine 2. Imine Formation Is imine formation the rate-limiting step? CheckReagents->CheckImine [ Yes ] Sol_Reagents Solution: - Use freshly purified/distilled reagents. - Ensure anhydrous conditions (inert atmosphere, dry solvents). - Verify stoichiometry. CheckReagents->Sol_Reagents [ No ] CheckSideProducts 3. Side Product Analysis Are Passerini or formamide products detected via LC-MS? CheckImine->CheckSideProducts [ Yes ] Sol_Imine Solution: - Pre-form the imine before adding the acid and isocyanide. - Use a dehydrating agent (e.g., molecular sieves). - Consider a Lewis acid catalyst to promote imine formation. CheckImine->Sol_Imine [ No ] CheckKinetics 4. Reaction Kinetics Is the reaction sluggish? CheckSideProducts->CheckKinetics [ No side products ] Sol_SideProducts Solution: - Add the isocyanide slowly and last. - Control reaction temperature (e.g., start at 0°C). - Ensure efficient imine formation to disfavor the Passerini pathway. CheckSideProducts->Sol_SideProducts [ Yes ] End Optimized Yield CheckKinetics->End Sol_Kinetics Solution: - Increase reactant concentrations (0.5M - 2.0M). - Screen different solvents (e.g., MeOH, TFE, DMF). - Increase the reaction temperature or use microwave irradiation. CheckKinetics->Sol_Kinetics

References

troubleshooting byproduct formation in Passerini reactions with 4-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Passerini reactions, with a specialized focus on experiments utilizing 4-(Isocyanomethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this versatile multicomponent reaction and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My Passerini reaction with this compound is giving a low yield of the desired α-acyloxy amide. What are the most likely causes?

A1: Low yields in Passerini reactions involving this compound can often be attributed to several factors:

  • Purity of this compound: Isocyanides, particularly aromatic ones, can be unstable and prone to degradation.[1] Impurities can inhibit the reaction or lead to side products. It is crucial to use freshly prepared or purified isocyanide.

  • Reaction Conditions: The Passerini reaction is sensitive to solvent polarity and reactant concentration.[2] Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) generally favor the reaction.[3] High concentrations of reactants are also beneficial.[2]

  • Basicity of the Pyridine Moiety: The pyridine nitrogen is basic (pKa of the conjugate acid is ~5.25) and can be protonated by the carboxylic acid reactant.[4] This can reduce the effective concentration of the carboxylic acid available for the main reaction, thereby slowing it down.

  • Steric Hindrance: If your aldehyde/ketone or carboxylic acid components are sterically bulky, the reaction rate can be significantly reduced.[1]

Q2: I am observing a significant amount of a water-soluble byproduct that is not my desired product. What could it be?

A2: A common water-soluble byproduct is likely related to the pyridine moiety. The basic nitrogen of the pyridine ring can be protonated by the carboxylic acid in the reaction mixture, forming a pyridinium salt. This salt would be highly polar and thus water-soluble. Another possibility is the hydrolysis of the isocyanide to the corresponding formamide, especially if there is water contamination in your reactants or solvent.

Q3: Can the pyridine nitrogen participate in side reactions?

A3: Yes, the lone pair of electrons on the pyridine nitrogen can act as a nucleophile.[5] While it is less likely to compete directly with the isocyanide in the main Passerini reaction pathway, it could potentially lead to byproducts under certain conditions. For instance, it could react with highly electrophilic species that might be present as impurities or formed during the reaction. Additionally, under acidic conditions, the pyridine nitrogen will be protonated, which deactivates the ring towards electrophilic attack but could influence the overall reaction environment.[5]

Troubleshooting Guides

Issue 1: Formation of a Colored, Insoluble Byproduct (Polymerization)

You may observe the formation of a colored, often brownish, insoluble material in your reaction vessel. This is a common sign of isocyanide polymerization.

Causality: Isocyanides can polymerize, especially in the presence of certain impurities or under high temperatures.[6] The bifunctional nature of some isocyanides can also lead to the formation of polymeric byproducts.[6]

Troubleshooting Protocol:

  • Verify Isocyanide Purity: Before starting the reaction, check the purity of your this compound. A simple method is to take an IR spectrum; a strong, sharp peak around 2140 cm⁻¹ is characteristic of the isocyanide functional group.[6] If impurities are suspected, purification by column chromatography or distillation under reduced pressure may be necessary.

  • Control Stoichiometry and Addition Rate: Instead of adding all reactants at once, try a slow, controlled addition of the isocyanide to the mixture of the aldehyde/ketone and carboxylic acid. This can help to keep the instantaneous concentration of the isocyanide low, disfavoring polymerization.

  • Optimize Temperature: While gentle heating can sometimes accelerate the Passerini reaction, excessive temperatures can promote polymerization.[7] Aim to run the reaction at the lowest temperature that allows for a reasonable reaction rate, often room temperature is sufficient.[3]

Issue 2: Formation of an Unexpected Heterocyclic Byproduct

In some cases, you might isolate a byproduct with a new heterocyclic core, different from the expected acyclic α-acyloxy amide.

Causality: The initial Passerini product can sometimes undergo a subsequent intramolecular cyclization, especially if the reactants contain suitable functional groups. This is known as a post-Passerini transformation.[8] For example, if your carboxylic acid or aldehyde contains a nucleophilic group, it could potentially react with the newly formed amide or ester functionality.

Troubleshooting Workflow:

G start Unexpected Heterocycle Observed check_reactants Analyze Reactant Structures for Intramolecular Cyclization Potential start->check_reactants no_potential Byproduct is likely from an alternative reaction pathway. Consider Ugi-type side reactions if amine impurities are present. check_reactants->no_potential No obvious reactive groups has_potential Hypothesize Potential Cyclization Pathways check_reactants->has_potential Reactive groups present modify_conditions Modify Reaction Conditions to Disfavor Cyclization has_potential->modify_conditions lower_temp Lower Reaction Temperature modify_conditions->lower_temp shorter_time Decrease Reaction Time modify_conditions->shorter_time protecting_group Use a Protecting Group on the Reactive Functional Group modify_conditions->protecting_group end Desired Acyclic Product Favored lower_temp->end shorter_time->end protecting_group->end

Caption: Troubleshooting workflow for unexpected heterocyclic byproducts.

Experimental Recommendations:

  • Lower Reaction Temperature: Cyclization reactions often have a higher activation energy than the initial Passerini reaction. Running the reaction at a lower temperature can favor the formation of the kinetic product (the α-acyloxy amide) over the thermodynamic cyclized product.

  • Monitor Reaction Progress Closely: Use techniques like TLC or LC-MS to monitor the reaction. Quench the reaction as soon as the starting materials are consumed to prevent the accumulation of the cyclized byproduct.

  • Protecting Groups: If a specific functional group is responsible for the cyclization, consider protecting it before the Passerini reaction and deprotecting it in a subsequent step.

Issue 3: Incomplete Conversion and Presence of Starting Materials

Even after extended reaction times, you observe significant amounts of unreacted starting materials.

Causality: The overall rate of the Passerini reaction is dependent on the electrophilicity of the carbonyl compound and the nucleophilicity of the isocyanide.[3] The basicity of the pyridine nitrogen in this compound can also play a role by effectively reducing the concentration of the acidic component.[5][9]

Strategies for Driving the Reaction to Completion:

StrategyMechanism of ActionExperimental Protocol
Increase Reactant Concentration The Passerini reaction is typically first order in each reactant, so higher concentrations increase the reaction rate.[8]Run the reaction in a more concentrated solution (e.g., 0.5 M to 1.0 M). If solubility is an issue, consider a solvent in which all components are highly soluble.
Use a Lewis Acid Catalyst A Lewis acid can activate the carbonyl component, making it more electrophilic and susceptible to nucleophilic attack by the isocyanide.[6]Add a catalytic amount (5-10 mol%) of a mild Lewis acid such as Sc(OTf)₃ or Yb(OTf)₃ to the reaction mixture. Be cautious, as strong Lewis acids can promote isocyanide polymerization.
Solvent Optimization The reaction mechanism can be influenced by solvent polarity. Aprotic solvents generally favor the concerted mechanism, which is often faster.[2][10]Screen a range of aprotic solvents with varying polarities, such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[6]
Add a Non-Nucleophilic Base A weak, non-nucleophilic base can help to prevent the protonation of the pyridine nitrogen by the carboxylic acid, thereby maintaining the concentration of the active acid catalyst.Add a small amount (e.g., 0.1 equivalents) of a hindered, non-nucleophilic base like 2,6-lutidine. This should be done with care, as excess base can inhibit the reaction.

Reaction Mechanism Overview:

The Passerini reaction can proceed through two main pathways, depending on the solvent conditions.

G cluster_concerted Concerted Pathway (Aprotic Solvents) cluster_ionic Ionic Pathway (Protic Solvents) concerted_start R-NC + R'CHO + R''COOH concerted_ts Cyclic Transition State concerted_start->concerted_ts concerted_product α-Acyloxy Amide concerted_ts->concerted_product ionic_start R'CHO + H+ protonated_carbonyl Protonated Carbonyl ionic_start->protonated_carbonyl nitrilium Nitrilium Ion Intermediate protonated_carbonyl->nitrilium + R-NC carboxylate_attack + R''COO- nitrilium->carboxylate_attack rearrangement Mumm Rearrangement carboxylate_attack->rearrangement ionic_product α-Acyloxy Amide rearrangement->ionic_product

Caption: Concerted vs. Ionic mechanisms of the Passerini reaction.

References

Technical Support Center: Optimizing Solvent Conditions for Multicomponent Reactions with 4-(Pyridylmethyl) Isocyanide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for optimizing multicomponent reactions (MCRs) utilizing the versatile but sometimes challenging 4-(pyridylmethyl) isocyanide. Our goal is to move beyond simple protocols and provide a framework for rational solvent selection and problem-solving, grounded in mechanistic understanding.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when designing an MCR with 4-(pyridylmethyl) isocyanide.

Q1: How do I select a starting solvent for my multicomponent reaction?

The most critical factor is the type of isocyanide-based multicomponent reaction you are performing, primarily whether it is a Passerini or an Ugi reaction. These reactions have fundamentally different mechanisms that dictate their solvent preference.[1][2] The Passerini reaction proceeds via a nonpolar mechanism, while the Ugi reaction follows a polar pathway.[1] A mismatched solvent is one of the most common reasons for reaction failure.

Q2: What specific considerations are needed for 4-(pyridylmethyl) isocyanide?

The key feature of this isocyanide is the pyridine ring. Its basic nitrogen atom can influence the reaction in several ways:

  • Solubility: The pyridine moiety can alter the solubility profile compared to simpler alkyl or aryl isocyanides, potentially requiring different solvent systems for optimal results.

  • Basicity: The pyridine nitrogen can act as an internal base, which may interfere with or, in some cases, catalyze certain reaction steps. It can also be protonated by acidic components, changing its electronic properties and solubility.

  • Coordination: The nitrogen can coordinate to Lewis acid catalysts, if used, potentially sequestering the catalyst or altering its activity.

Q3: What are the optimal solvent conditions for a Passerini reaction?

The Passerini three-component reaction (P-3CR) is generally faster and gives higher yields in low-polarity, aprotic solvents.[3] This is because the reaction is believed to proceed through a concerted, non-ionic pathway.[4]

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Diethyl Ether are excellent starting points.

  • Solvents to Avoid: Alcohols are generally not well-suited as primary solvents for the Passerini reaction as they can interfere with the necessary hydrogen bonding between the carboxylic acid and the carbonyl component.[4][5] Protic and highly polar solvents can disfavor the reaction.[3]

  • Expert Tip: High concentrations of reactants are often beneficial. In some cases, using a neat (solvent-free) mixture or using one of the liquid reactants as the solvent can lead to significant rate enhancements.[5]

Q4: What are the optimal solvent conditions for an Ugi reaction?

The Ugi four-component reaction (U-4CR) is favored in polar, protic solvents.[6][7] The mechanism involves the formation of a polar nitrilium ion intermediate.[8] Polar protic solvents are crucial as they facilitate the initial, rate-determining step of imine formation from the amine and carbonyl components and can activate the imine intermediate.[3][8]

  • Recommended Solvents: Methanol (MeOH) is the most common and effective solvent for Ugi reactions.[8] 2,2,2-Trifluoroethanol (TFE) is another excellent choice and can sometimes provide superior results, especially when imine formation is sluggish.[3][6]

  • Co-solvents: If your starting materials, particularly the aldehyde or ketone, have poor solubility in methanol, a co-solvent system like DCM/MeOH can be employed.

Part 2: Troubleshooting Guide

Even with a rational starting point, experiments can fail. This guide provides a systematic approach to diagnosing and solving common problems.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Product Yield 1. Incorrect Solvent Polarity: The chosen solvent does not match the reaction's mechanistic requirements (e.g., using DCM for an Ugi reaction).2. Poor Solubility: One or more reactants are not fully dissolved, preventing them from participating in the reaction.3. Low Reactant Concentration: The reaction is slow due to low effective molarity.1a. Re-evaluate Reaction Type: Confirm if you are running a Passerini (nonpolar) or Ugi (polar) MCR and switch to a recommended solvent class.[1][9]1b. Perform a Solvent Screen: Test a range of solvents with varying polarities (e.g., Toluene, THF, MeCN, MeOH, TFE).[2]2. Use a Co-solvent: Add a co-solvent to improve solubility (e.g., add DCM or THF to a methanolic Ugi reaction).3. Increase Concentration: If solubility permits, increase the concentration of all reactants. For Passerini reactions, consider running the reaction neat.[5]1. The solvent must stabilize the transition state of the rate-determining step. Polar solvents stabilize the polar intermediates in an Ugi reaction, while nonpolar solvents favor the concerted mechanism of the Passerini reaction.[1][8]2. Reactions in heterogeneous mixtures are often slow and inefficient as the reaction rate depends on the concentration of dissolved species.3. MCRs are governed by the law of mass action; higher concentrations increase the frequency of molecular collisions, leading to a faster reaction rate.
Competing Side Reactions 1. Passerini Product in Ugi Reaction: The aldehyde, carboxylic acid, and isocyanide react via the Passerini pathway before the amine can form the imine.2. Unidentified Byproducts: Decomposition of starting materials or alternative reaction pathways are occurring.1a. Switch to a More Protic Solvent: Immediately switch to MeOH or TFE.[6][8]1b. Pre-form the Imine: Stir the amine and aldehyde together in the solvent for 30-60 minutes before adding the acid and isocyanide components.2. Lower Reaction Temperature: Run the reaction at room temperature or 0 °C to disfavor high-activation-energy side reactions.1. Protic solvents like methanol dramatically accelerate imine formation, ensuring the Ugi pathway outcompetes the Passerini reaction.[3][4] TFE is particularly effective at suppressing the Passerini side reaction.[4]2. By allowing the imine to form first, you remove the free aldehyde from the reaction mixture, shutting down the competing Passerini pathway.
Difficulty in Product Purification 1. Complex Reaction Mixture: MCRs can produce multiple products and contain unreacted starting materials.2. Product Properties: The product may be an oil, have similar polarity to byproducts, or be unstable on silica.1a. Consult the Literature: First, check for established purification protocols for similar compounds.[10]1b. Use a Different Technique: If standard silica gel chromatography fails, consider reverse-phase HPLC, supercritical fluid chromatography (SFC), or crystallization.[11][12]2. Derivatization: The basic pyridine nitrogen in your product allows for acid-base extraction. Extract your crude product into an acidic aqueous solution (e.g., 1M HCl), wash with an organic solvent to remove neutral impurities, then basify the aqueous layer and re-extract your product.1. Purification is often more challenging than the reaction itself.[13] SFC can be particularly effective for separating closely related isomers from MCRs.[12]2. Exploiting the unique chemical handles of your target molecule, like the basicity of the pyridine ring, is a powerful and often overlooked purification strategy that can remove a significant amount of impurities before chromatography.
Part 3: Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol allows for the rapid and efficient determination of an optimal solvent system.

  • Preparation: In an array of 8 mL vials, add a stir bar to each. Weigh the limiting reagent (e.g., aldehyde, 0.1 mmol) into each vial.

  • Reagent Addition: Prepare stock solutions of the other reactants (amine, carboxylic acid, 4-(pyridylmethyl) isocyanide) in a volatile solvent like DCM. Add the appropriate stoichiometric amounts to each vial and evaporate the volatile solvent under a stream of nitrogen. This ensures accurate dispensing.

  • Solvent Addition: To each vial, add 1.0 mL of a different test solvent (e.g., Toluene, THF, DCM, MeCN, MeOH, TFE). Include one vial with no solvent (neat).

  • Reaction: Cap the vials and stir the array at a constant temperature (e.g., 25 °C or 40 °C) on a multi-position stir plate.

  • Monitoring: After set time points (e.g., 2, 8, 24 hours), take a small aliquot from each vial. Dilute the aliquot and analyze by LC-MS or TLC to determine the extent of product formation and byproduct profile.

  • Analysis: Compare the results to identify the solvent that provides the best combination of reaction rate and purity.

Protocol 2: Standard Ugi Reaction with 4-(Pyridylmethyl) Isocyanide

  • To a vial, add the amine (1.0 eq) and the carbonyl compound (1.0 eq).

  • Add methanol to achieve a concentration of 0.5 M based on the limiting reagent.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 eq) followed by 4-(pyridylmethyl) isocyanide (1.0 eq).

  • Cap the vial and continue stirring at room temperature for 24-48 hours, monitoring by TLC or LC-MS until the limiting reagent is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure and proceed with purification.

Part 4: Data & Visualization

Table 1: Solvent Selection Guide for Isocyanide MCRs

SolventDielectric Constant (ε)TypeRecommended for Passerini?Recommended for Ugi?Comments
Toluene2.4Aprotic, NonpolarYes NoGood for classic Passerini; may require heating.
Dichloromethane (DCM)9.1Aprotic, PolarExcellent PoorA standard, reliable choice for Passerini reactions.[3]
Tetrahydrofuran (THF)7.5Aprotic, PolarExcellent PoorAnother excellent choice for Passerini reactions.
Acetonitrile (MeCN)37.5Aprotic, PolarSometimesSometimesCan be kinetically favorable for Passerini but is generally not optimal.[3] Not a first choice for Ugi.
Methanol (MeOH)32.7Protic, PolarNoExcellent The gold standard for Ugi reactions due to its ability to promote imine formation.[7][8]
2,2,2-Trifluoroethanol (TFE)26.0Protic, PolarNoExcellent Often superior to methanol, especially with less reactive components. Effectively suppresses the competing Passerini reaction.[3][4]
Water80.1Protic, PolarSometimesIn specific casesCan accelerate Passerini reactions, especially with additives like LiCl, but substrate scope can be limited.[5]

Diagram 1: Initial Solvent Selection Workflow

cluster_start Identify Reaction Type cluster_passerini Passerini Pathway cluster_ugi Ugi Pathway cluster_optimization Optimization Start Start: 3 or 4 Components? P_Solvent Choose Aprotic, Low-Polarity Solvent Start->P_Solvent 3 Components (Ald/Ket, Acid, R-NC) U_Solvent Choose Polar, Protic Solvent Start->U_Solvent 4 Components (Ald/Ket, Acid, Amine, R-NC) P_Examples Primary Choices: DCM, THF, Toluene P_Solvent->P_Examples Solubility Solubility Issues? P_Examples->Solubility U_Examples Primary Choices: Methanol (MeOH), TFE U_Solvent->U_Examples U_Examples->Solubility CoSolvent Use Co-Solvent (e.g., DCM/MeOH) Solubility->CoSolvent Yes Screen Proceed to Solvent Screen (Protocol 1) Solubility->Screen No CoSolvent->Screen

Caption: Workflow for initial solvent selection based on MCR type.

Diagram 2: Troubleshooting Logic for Low Yield

Start Problem: Low or No Yield Check_Solvent Is the solvent choice mechanistically correct? Start->Check_Solvent Check_Solubility Are all starting materials fully dissolved? Check_Solvent->Check_Solubility Yes Sol_Wrong Solution: Change solvent class (e.g., DCM -> MeOH) Check_Solvent->Sol_Wrong No Check_Side_Rxn LC-MS or TLC show significant byproducts? Check_Solubility->Check_Side_Rxn Yes Sol_Solubility Solution: Use co-solvent or more potent solvent (TFE) Check_Solubility->Sol_Solubility No Sol_Side_Rxn Solution: Change solvent to suppress side reaction (e.g., use TFE). Pre-form imine for Ugi. Check_Side_Rxn->Sol_Side_Rxn Yes Sol_Screen Action: Perform comprehensive solvent screen (Protocol 1) Check_Side_Rxn->Sol_Screen No

Caption: Decision tree for troubleshooting low-yield MCR experiments.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(isocyanomethyl)pyridine. The dehydration of the N-(pyridin-4-ylmethyl)formamide precursor is a notoriously exothermic process. Improper management of this exotherm can lead to runaway reactions, diminished yields, and the formation of intractable byproducts. This document provides in-depth troubleshooting advice and best practices to ensure a safe, controlled, and high-yield synthesis.

Section 1: Understanding the Exotherm: The "Why" Behind the Heat

Q: Why is the conversion of N-(pyridin-4-ylmethyl)formamide to this compound so exothermic?

A: The significant heat generation stems from the dehydration reaction mechanism, which is a thermodynamically favorable process. The most common methods involve converting the formamide's hydroxyl group into a better leaving group, followed by elimination.

Using a powerful dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base (e.g., triethylamine) is a classic example.[1] The reaction proceeds through a highly reactive Vilsmeier-type intermediate. The formation of very stable phosphorus-oxygen bonds and the subsequent acid-base neutralization between the liberated HCl and the amine base are highly exothermic steps.[1][2] The energy released can rapidly increase the reaction temperature if not actively managed.

G cluster_0 Reaction Pathway cluster_1 Thermodynamic Drivers Formamide Formamide Vilsmeier_Intermediate Vilsmeier-type Intermediate Formamide->Vilsmeier_Intermediate + POCl3 (Dehydrating Agent) Isocyanide Isocyanide Vilsmeier_Intermediate->Isocyanide + Base (e.g., TEA) - HCl Exotherm Major Heat Release (EXOTHERMIC) Vilsmeier_Intermediate->Exotherm Formation of stable P-O bonds & Neutralization caption Fig 1. The exothermic dehydration step.

Caption: Fig 1. The exothermic dehydration step.

Section 2: Troubleshooting Guide for Exotherm Control

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction temperature is spiking uncontrollably upon adding the dehydrating agent. What is happening and how can I prevent it?

A: This indicates a potential runaway reaction where the rate of heat generation is exceeding the rate of heat removal.

  • Causality: This is typically caused by adding the dehydrating agent (e.g., POCl₃) too quickly. The reaction's initiation phase generates a burst of heat, and a large localized concentration of reagents accelerates this process beyond the cooling capacity of your apparatus.

  • Preventative Measures & Solutions:

    • Cooling is Paramount: Ensure your reaction vessel is submerged in an efficient cooling bath (e.g., dry ice/acetone or an industrial cryo-cooler) maintained at a stable, low temperature (0 °C to -20 °C is common for POCl₃ methods).[1]

    • Slow, Controlled Addition: The dehydrating agent must be added dropwise via a pressure-equalizing dropping funnel or a syringe pump. The addition rate should be slow enough that you can observe and control any temperature rise.

    • Vigorous Stirring: Ensure efficient mechanical stirring to dissipate heat throughout the reaction mixture and avoid localized "hot spots."

    • Correct Stoichiometry: Double-check your molar ratios. An excess of the dehydrating agent can lead to more vigorous reactions.

Q2: My yield of this compound is consistently low, and the crude product looks dark. Could the exotherm be the cause?

A: Absolutely. Poor exotherm control is a primary cause of low yields and product degradation.

  • Causality & Mechanism:

    • Thermal Decomposition: Isocyanides, particularly heterocyclic ones, can be thermally unstable.[3] Elevated temperatures can cause the this compound product to polymerize or isomerize into the corresponding nitrile, resulting in a dark, tarry mixture.[4]

    • Side Reactions: High temperatures can promote alternative reaction pathways, consuming your starting material and generating impurities that complicate purification.

  • Solutions:

    • Strict Temperature Adherence: Maintain the recommended low temperature throughout the addition and for a period afterward before slowly warming to room temperature.

    • Consider a Milder Reagent: If controlling the exotherm with POCl₃ proves difficult, switching to a less reactive dehydrating agent like p-toluenesulfonyl chloride (p-TsCl) is an excellent strategy. The dehydration with p-TsCl is noted to be less exothermic, allowing for safer handling and better control, especially on a larger scale.[5]

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting formamide is consumed, proceed with the work-up promptly to avoid prolonged exposure of the product to the reaction conditions.

Q3: I am scaling up the synthesis from 1g to 50g and experiencing severe exotherm issues I didn't see on the small scale. Why?

A: Scale-up fundamentally changes the surface-area-to-volume ratio, which drastically impacts heat dissipation.

  • Causality: As you increase the volume of a reaction, the heat generated increases cubically (by volume), while the surface area available for cooling only increases squarely. This means a larger reaction has a much harder time getting rid of the heat it produces.

  • Scale-Up Specific Solutions:

    • Re-evaluate Addition Rate: The addition time must be significantly extended. What took 10 minutes on a 1g scale might require 2-3 hours on a 50g scale.

    • Upgrade Cooling System: A simple ice bath may be insufficient. A mechanically refrigerated circulator (cryo-cooler) that can maintain a constant, low temperature under a high heat load is strongly recommended.

    • Use a Jacketed Reactor: For scales above 20-50g, a jacketed reactor provides a much larger and more efficient surface for heat exchange compared to a round-bottom flask in a cooling bath.

    • Dilution: While not always ideal, increasing the solvent volume can help buffer the temperature changes by increasing the thermal mass of the reaction mixture.

Section 3: Recommended Protocols & Workflows

Adherence to a validated protocol is critical for success. Below are two detailed methods, followed by a comparative table and a decision-making workflow.

Experimental Protocol 1: Dehydration using Phosphorus Oxychloride (POCl₃)

This method is high-yielding but requires stringent exotherm control.

  • Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, dissolve N-(pyridin-4-ylmethyl)formamide (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the stirred solution to 0 °C using an ice-salt bath or cryo-cooler.

  • Reagent Addition: Add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel over 1-2 hours. CRITICAL: Monitor the internal temperature closely and ensure it does not rise above 5 °C. Adjust the addition rate as necessary.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to -10 °C and slowly quench by adding a saturated aqueous solution of sodium carbonate. Again, this is an exothermic step and must be done carefully.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Experimental Protocol 2: Dehydration using p-Toluenesulfonyl Chloride (p-TsCl)

This method is less exothermic and offers a greater margin of safety.[5]

  • Setup: In a flame-dried flask, dissolve N-(pyridin-4-ylmethyl)formamide (1.0 eq) in a suitable solvent like anhydrous DCM or dimethyl carbonate (DMC). Add a base such as pyridine (2.0 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 30-45 minutes. An initial exotherm may be observed, but it is typically much milder than with POCl₃.[5]

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC for 4-18 hours until completion. Reactions in DMC may be slower but are progressively higher yielding.[5]

  • Work-up: Quench the reaction with a saturated sodium carbonate solution. Separate the layers, extract the aqueous phase with the reaction solvent, and combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product as described above.

Data Presentation: Comparison of Dehydrating Agents
ParameterPhosphorus Oxychloride (POCl₃) Methodp-Toluenesulfonyl Chloride (p-TsCl) Method
Reagent Hazard Highly corrosive, reacts violently with water.Solid, easier to handle, less corrosive.
Exotherm Potential High. Requires aggressive cooling and slow addition.[1]Low to Moderate. More manageable exotherm.[5]
Typical Temp. 0 °C to -20 °C0 °C to Room Temperature
Reaction Speed Fast (typically < 5 hours)[1]Slower (can be 4-18 hours)[5]
Safety Notes Strict control is mandatory to prevent runaway.Inherently safer, especially for scale-up.
Mandatory Visualization: Troubleshooting Workflow

This workflow diagram provides a logical path for managing the synthesis.

G start Start: Plan Synthesis reagent_choice Select Dehydrating Agent start->reagent_choice setup Prepare Reaction Setup (Dry Glassware, N2 Atmos.) reagent_choice->setup cooling Establish & Stabilize Cooling (e.g., 0°C or -20°C) setup->cooling addition Begin Slow, Dropwise Addition of Reagent cooling->addition monitor Monitor Internal Temp (T_int) addition->monitor temp_ok Continue Addition at Current Rate monitor->temp_ok T_int Stable? YES temp_high ACTION REQUIRED monitor->temp_high T_int Rising? NO complete Addition Complete monitor->complete All Reagent Added? YES temp_ok->monitor action_1 1. Halt Addition Immediately temp_high->action_1 action_2 2. Enhance Cooling action_1->action_2 action_3 3. Wait for T_int to Stabilize action_2->action_3 resume Resume Addition at a Slower Rate action_3->resume resume->monitor caption Fig 2. Decision workflow for exotherm management.

Caption: Fig 2. Decision workflow for exotherm management.

Section 4: Safety First - Handling Isocyanides

Q: What are the essential safety precautions when working with this compound?

A: Isocyanides as a class are known for their potent, unpleasant odors and toxicity.[6][7] All manipulations must be conducted with the utmost care.

  • Engineering Controls: All work must be performed in a certified, high-flow chemical fume hood to prevent inhalation exposure.[8][9]

  • Personal Protective Equipment (PPE):

    • Gloves: Use chemically resistant gloves (e.g., nitrile). Thin latex gloves are not suitable.[9] Change gloves frequently.

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[10]

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Respiratory Protection: While a fume hood is the primary control, an appropriate respirator may be required for certain procedures as determined by a risk assessment.[11]

  • Waste Disposal: Isocyanide-containing waste is hazardous. It can be quenched by hydrolysis to the corresponding formamide under controlled acidic or basic conditions.[7] Follow all institutional and local regulations for chemical waste disposal.

References

Technical Support Center: 4-(Isocyanomethyl)pyridine Purification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 4-(Isocyanomethyl)pyridine. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven protocols to help you navigate the unique purification challenges associated with this versatile but sensitive reagent. The inherent reactivity of the isocyanide functional group, which makes it a valuable synthetic building block, also presents significant hurdles in its isolation and purification.[1] This document synthesizes established methodologies with causal explanations to ensure you can achieve the highest possible purity and yield in your experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of crude this compound in a question-and-answer format.

Q1: My yield of this compound is extremely low, or I recover none of my product, after standard silica gel flash chromatography. What is happening?

Answer: This is the most frequently reported issue and stems from the fundamental reactivity of the isocyanide group with silica gel.

  • Causality: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the hydration of the isocyanide to the corresponding formamide or promote polymerization.[1][2] Furthermore, the isocyanide can act as a strong ligand, leading to irreversible adsorption onto the silica matrix.[1] The unique electronic structure of the isocyanide carbon, with its divalent character, makes it particularly susceptible to such interactions.[1]

  • Troubleshooting & Solutions:

    • Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel with a base. A common method is to slurry the silica in the desired eluent system containing 1-2% triethylamine (Et₃N) or another non-nucleophilic base, which neutralizes the acidic silanol groups.

    • Use an Alternative Stationary Phase:

      • Neutral or Basic Alumina: Alumina is a suitable alternative, but be sure to use Brockmann Grade II or III (with some water content) to reduce its reactivity.

      • Modified Silica: For particularly sensitive isocyanides, commercially available modified silica, such as triethylsilyl chloride (EtSiCl₃)-capped silica, has proven highly effective, enabling recoveries of up to 90% for compounds that fail to elute from standard silica.[1]

    • Avoid Chromatography: If possible, consider non-chromatographic purification methods like vacuum distillation or crystallization.

Q2: I'm observing product polymerization or decomposition during distillation. How can I purify my compound thermally?

Answer: Thermal instability is a significant concern for many isocyanides, which can polymerize at elevated temperatures.[3] The key is to minimize the thermal stress on the molecule.

  • Causality: The high-energy isocyanide functional group can undergo self-addition reactions, leading to the formation of polymers, especially when heated. This process is often accelerated by trace impurities.

  • Troubleshooting & Solutions:

    • High-Vacuum Distillation: Use a high-quality vacuum pump to lower the boiling point of this compound significantly. Aim for the lowest possible distillation temperature. A short-path distillation apparatus is ideal as it minimizes the residence time of the compound at high temperatures.

    • Control the Heating Bath Temperature: Keep the heating bath temperature no more than 15-20 °C above the head temperature to prevent localized overheating and decomposition in the distillation flask.

    • Pre-treatment: Consider a pre-treatment step before distillation. Adding a small amount of a non-volatile base like potassium carbonate can neutralize acidic impurities that might catalyze polymerization. A patent for purifying pyridine derivatives suggests an alkali treatment followed by distillation to remove aldehyde and imine impurities.[4][5]

Q3: My purified this compound looks clean by NMR, but it turns brown and degrades within a few days. How should I store it?

Answer: Isocyanides are notoriously unstable and require specific storage conditions to maintain their purity.[3][6]

  • Causality: Degradation is typically caused by exposure to moisture, air (oxygen), light, and acidic contaminants. Isocyanates, a related class of compounds, are also highly sensitive to moisture, leading to polymerization.[6] The same principle applies here.

  • Best Practices for Storage & Handling:

    • Inert Atmosphere: Always store the purified compound under an inert atmosphere (Argon or Nitrogen).

    • Low Temperature: Store in a freezer, preferably at -20°C or below.[3]

    • Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.

    • Proper Container: Store in a clean, dry glass container with a Teflon-lined cap. Some isocyanides can react with plastic septa or other container materials.[3]

    • Handle with Care: Isocyanides are toxic and have an extremely unpleasant odor.[3] Always handle them in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including butyl rubber gloves and safety goggles.

Q4: I am struggling to induce crystallization of my product. Can you suggest a starting point?

Answer: Crystallization is an excellent method for achieving high purity, as it selectively incorporates the desired molecule into a crystal lattice, leaving impurities behind in the solvent.

  • Causality: Successful crystallization depends on finding a solvent or solvent system in which the compound has high solubility at an elevated temperature but low solubility at a lower temperature. For pyridine derivatives, various solvent systems and techniques like co-crystallization have been successfully employed.[7][8][9]

  • Troubleshooting & Solutions:

    • Solvent Screening: Begin by testing solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, diethyl ether, acetonitrile). A good starting point is to dissolve a small amount of the crude oil in a minimal amount of a solvent in which it is readily soluble (like dichloromethane) and then slowly add a less polar anti-solvent (like hexane) until turbidity appears. Then, warm the solution until it becomes clear and allow it to cool slowly.

    • Cooling Method: Slow cooling is crucial. Place the crystallization vessel in a Dewar flask with warm water and allow it to cool to room temperature overnight, followed by further cooling in a refrigerator or freezer.

    • Co-Crystallization: For challenging compounds, co-crystallization with a pharmaceutically acceptable co-former, such as a dicarboxylic acid (e.g., oxalic acid, adipic acid), can sometimes yield stable, crystalline solids.[7][8] This is an advanced technique but can be very effective.

Experimental Workflows & Protocols

Workflow for Selecting a Purification Strategy

This diagram outlines a decision-making process for choosing the most appropriate purification method based on the scale of your reaction and the nature of the crude product.

Purification_Workflow cluster_start Start: Crude this compound cluster_analysis Initial Analysis cluster_methods Purification Methods cluster_end Final Product Start Crude Product Analysis Analyze crude material (TLC, ¹H NMR) Start->Analysis Chrom Flash Chromatography (Deactivated Silica/Alumina) Analysis->Chrom   Complex mixture   Thermally unstable Distill High-Vacuum Distillation Analysis->Distill   Major product is volatile   High-boiling impurities Crystal Crystallization Analysis->Crystal   Crude product is a solid or oil   that solidifies on standing Pure Pure Product (Verify Purity & Store Properly) Chrom->Pure Distill->Pure Crystal->Pure

Caption: Decision workflow for purifying this compound.

Protocol 1: Purification by Flash Chromatography on Deactivated Silica Gel

This protocol is designed to minimize product degradation on the stationary phase.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. In a separate beaker, prepare your chosen eluent (e.g., 30% Ethyl Acetate in Hexane). Add triethylamine (Et₃N) to the eluent to a final concentration of 1-2% (v/v).

  • Deactivate the Silica: Add the Et₃N-containing eluent to the dry silica gel to create a slurry. Stir gently for 5-10 minutes. This step neutralizes the acidic sites on the silica surface.

  • Pack the Column: Pack your chromatography column with the deactivated silica slurry as you normally would.

  • Equilibrate: Run 2-3 column volumes of the Et₃N-containing eluent through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of the eluent. For better resolution, you can pre-adsorb the crude product onto a small amount of deactivated silica and load the dry powder onto the top of the column.

  • Elute and Collect: Run the column using the Et₃N-containing eluent, collecting fractions and monitoring by TLC.

  • Remove Solvent: Combine the pure fractions and remove the solvent under reduced pressure. Crucially , ensure your crude product and all subsequent pure fractions are kept cold whenever possible.

Protocol 2: Purification by High-Vacuum Distillation

This method is suitable for removing non-volatile impurities.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is perfectly dry. Use high-vacuum grease for all joints.

  • Pre-treatment (Optional): Add the crude this compound to the distillation flask along with a small amount (e.g., 0.1 eq) of anhydrous potassium carbonate and a magnetic stir bar.

  • Apply High Vacuum: Connect the apparatus to a high-vacuum line (diffusion pump or turbomolecular pump is recommended, but a good two-stage rotary vane pump may suffice). The pressure should be as low as possible (<0.1 mmHg).

  • Begin Heating: While stirring, slowly heat the distillation pot using an oil bath.

  • Collect Fractions: Collect the distilled product in a receiving flask cooled in an ice bath. The inert atmosphere in the apparatus will protect the purified product.

  • Backfill and Store: Once the distillation is complete, allow the apparatus to cool completely before backfilling with an inert gas (Argon or Nitrogen). Immediately transfer the purified product to a pre-weighed, dry, amber vial for proper storage.

Data Summary Table

The following table provides a comparative overview of the purification techniques, highlighting their primary applications and potential drawbacks.

Purification MethodPrimary ApplicationKey AdvantagesCommon Challenges & Mitigation
Flash Chromatography Separation of compounds with similar boiling points; small to medium scale.High resolution for complex mixtures.Challenge: Product degradation on silica.[1] Mitigation: Use deactivated silica (Et₃N) or alternative phases like alumina.
Vacuum Distillation Separation of volatile products from non-volatile impurities (e.g., salts, polymers).Excellent for large-scale purification; cost-effective.Challenge: Thermal decomposition/polymerization.[3] Mitigation: Use high vacuum, short-path apparatus, and controlled heating.
Crystallization Achieving very high purity; removal of trace impurities and isomers.Can yield exceptionally pure material; scalable.Challenge: Difficulty finding suitable solvent conditions. Mitigation: Systematic solvent screening; use of anti-solvent techniques.

References

minimizing side reactions of the isocyanide group in 4-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Isocyanomethyl)pyridine

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive compound. Here, we address common experimental challenges, provide troubleshooting guidance, and offer detailed protocols to help you minimize side reactions and maximize the yield and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is turning into a dark, insoluble material. What is causing this polymerization, and how can I prevent it?

A: This is a classic sign of isocyanide polymerization. The isocyanide carbon is electron-deficient and carbene-like, making it susceptible to self-reaction, especially under certain conditions.

  • The Chemistry Behind the Problem: Polymerization can be initiated by both Brønsted and Lewis acids, which activate the isocyanide carbon, making it more electrophilic and prone to attack by another isocyanide molecule.[1][2] The pyridine nitrogen, if protonated, can also increase the overall electrophilicity of the molecule, potentially accelerating this process. The reaction often proceeds uncontrollably, resulting in a dark, intractable solid.

  • Field-Proven Strategies & Protocols:

    • Strictly Anhydrous & Inert Conditions: Moisture can lead to hydrolysis, forming acidic byproducts that catalyze polymerization.[1][3] Always use freshly distilled, dry solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout your experiment.

    • Temperature Control: Perform the reaction at the lowest effective temperature. For many isocyanide reactions, such as multicomponent reactions (MCRs), starting at 0 °C or even lower can significantly suppress polymerization.

    • Avoid Strong Acids: Do not use strong Brønsted or Lewis acids unless they are essential for the desired transformation. If an acid is required, consider a weaker acid or a heterogeneous catalyst that can be easily removed.

    • Use of Sterically Hindered Reagents: In some cases, using bulky reactants can sterically shield the isocyanide group and disfavor the approach of another isocyanide molecule, thereby inhibiting polymerization.[4]

    • Add a Polymerization Inhibitor: For radical-mediated polymerization pathways, adding a small amount of a radical scavenger like hydroquinone or BHT can be effective, though this is less common for acid-catalyzed pathways.[]

  • Self-Validating System: Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a baseline streak or the formation of an insoluble precipitate are early indicators of polymerization. A successful reaction should show a clean conversion of starting material to the desired product spot/peak.

Q2: I am observing significant formation of 4-(formamidomethyl)pyridine in my reaction. How can I prevent the hydrolysis of the isocyanide group?

A: The formation of the corresponding formamide is a direct result of isocyanide hydrolysis. This is one of the most common side reactions, particularly in the presence of acid and water.[1]

  • The Chemistry Behind the Problem: Isocyanides are highly sensitive to acid-catalyzed hydrolysis.[1][2] The reaction is initiated by protonation of the isocyanide carbon, which makes it highly electrophilic. A subsequent attack by water leads to the formation of a formamide product.[2] Conversely, isocyanides are generally stable under strongly basic conditions because the negatively charged hydroxide ion is repelled by the electron-rich isocyanide carbon.[1][6][7][8]

  • Field-Proven Strategies & Protocols:

    • Maintain Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents (e.g., distilled from CaH₂ or passed through a solvent purification system) and flame-dry your glassware.

    • Control pH: Avoid acidic conditions (pH < 5).[3] If your reaction generates an acid, add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the protons.

    • Solvent Choice: Use aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. Protic solvents like methanol or ethanol can participate in solvolysis, especially under acidic conditions. For multicomponent reactions like the Passerini or Ugi reaction, which may use alcohols, ensuring the absence of water and strong acid is paramount.[9][10]

    • Purification Considerations: During workup, avoid aqueous acidic washes if possible. If an acid wash is necessary, perform it quickly at low temperatures and immediately proceed to the next step. For chromatography, use a neutral stationary phase like deactivated silica gel or alumina, as standard silica gel can be acidic enough to cause hydrolysis on the column.[11][12][13]

  • Self-Validating System: The progress of hydrolysis can be monitored by Infrared (IR) spectroscopy. The characteristic isocyanide stretch (a sharp peak around 2150 cm⁻¹) will decrease, while the amide C=O stretch (a strong peak around 1650-1680 cm⁻¹) of the formamide byproduct will appear.[14]

Q3: My desired product yield is low, and I'm seeing multiple byproducts. How can I control the reactivity of the isocyanide with other nucleophiles or electrophiles in my mixture?

A: The isocyanide carbon atom exhibits amphiphilic character; it can react with both nucleophiles and electrophiles. [15][16] Uncontrolled side reactions with other components in the reaction mixture are a common cause of low yields.

  • The Chemistry Behind the Problem: The terminal carbon of the isocyanide group has both a lone pair of electrons (making it nucleophilic) and is also electron-deficient (making it electrophilic).[15][16] This dual reactivity allows it to participate in a wide variety of reactions, including cycloadditions and insertions, which can compete with the desired transformation.[1][17]

  • Field-Proven Strategies & Protocols:

    • Order of Addition: Carefully plan the order in which you add your reagents. In multicomponent reactions, it is often beneficial to pre-form an intermediate, such as the imine in an Ugi reaction, before adding the isocyanide.[18] This minimizes the concentration of free isocyanide available to react with other components.

    • Use of Catalysts: Certain metal catalysts can coordinate to the isocyanide, modulating its reactivity and directing it towards a specific pathway.[17][19] For example, copper and silver salts can catalyze the addition of amines to isocyanides to form formamidines.[20] Research the specific catalytic cycles relevant to your desired reaction.

    • Protecting Groups: If the isocyanide is intended to be a latent functional group, it can be protected. For example, reacting the isocyanide with a suitable reagent to form a stable adduct that can be reversed later is a potential strategy.

    • Reaction Concentration: Running reactions at higher concentrations can sometimes favor the desired multicomponent pathway over unimolecular decomposition or side reactions with the solvent.[10]

  • Self-Validating System: A detailed reaction monitoring by LC-MS is invaluable. By taking time points, you can often identify the formation of key intermediates and byproducts, which provides clues about the competing reaction pathways.

Q4: What are the best practices for storing and handling this compound to ensure its stability and purity?

A: Proper storage and handling are crucial for preventing degradation and ensuring reproducible experimental results. Isocyanides are known to be sensitive to their environment.[12][21]

  • The Chemistry Behind the Problem: As discussed, this compound is susceptible to hydrolysis from atmospheric moisture, polymerization catalyzed by acidic impurities, and potential light-induced reactions. The pyridine ring itself can also be a site for unwanted reactions if not handled correctly.

  • Best Practices for Storage & Handling:

    • Storage Conditions: Store the compound in a tightly sealed amber glass vial under an inert atmosphere (argon or nitrogen).[21] It should be kept in a freezer at -20 °C to minimize degradation and polymerization over time.[21][22][23]

    • Handling: Before opening the vial, always allow it to warm to room temperature.[22] Opening a cold vial will cause atmospheric moisture to condense inside, leading to rapid hydrolysis.[22] Handle the compound in a well-ventilated fume hood, as volatile isocyanides are known for their potent and unpleasant odors and potential toxicity.[21][24]

    • Purging with Inert Gas: After taking the desired amount of reagent, flush the vial with a gentle stream of dry nitrogen or argon before sealing it again for storage.[22] This displaces any air and moisture that entered.

    • Purity Check: Before use, especially if the compound has been stored for a long time, it is advisable to check its purity. This can be done by acquiring an IR spectrum and looking for the characteristic isocyanide peak at ~2150 cm⁻¹ and the absence of a significant formamide peak at ~1670 cm⁻¹.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s)
Reaction turns dark/black; formation of insoluble solid. Acid-catalyzed polymerization.Use strictly anhydrous conditions; run at lower temperatures; add a non-nucleophilic base; avoid Lewis/Brønsted acids.
Major byproduct identified as 4-(formamidomethyl)pyridine. Hydrolysis due to water and/or acid.Use anhydrous solvents; maintain neutral or basic pH; use aprotic solvents; use deactivated silica for chromatography.
Low yield with a complex mixture of byproducts. Uncontrolled reactivity with other components.Optimize the order of reagent addition; investigate specific catalysts to direct the reaction; adjust reaction concentration.
Inconsistent results between experiments. Degradation of this compound starting material.Store reagent under inert gas at -20 °C; always allow it to warm to room temperature before opening; check purity (IR, NMR) before use.
Reaction fails to proceed or is very sluggish. Incompatible solvent or temperature too low.Ensure reagents are soluble in the chosen solvent; slowly increase the reaction temperature while monitoring for side reactions.

Detailed Experimental Protocols

Protocol 1: General Handling & Inert Atmosphere Technique

This protocol outlines the best practices for handling air- and moisture-sensitive reagents like this compound.

  • Glassware Preparation: All glassware (flasks, syringes, needles) should be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.

  • Reagent Handling:

    • Remove the vial of this compound from the freezer and place it in a desiccator to warm to room temperature (approx. 30-45 minutes).

    • Once at room temperature, briefly open the vial in a fume hood and immediately blanket the headspace with nitrogen or argon.

    • Use a clean, dry syringe to withdraw the required volume of the reagent (if it is a liquid) or a spatula to weigh out the required mass of the solid in a glovebox or under a positive pressure of inert gas.

  • Reaction Setup:

    • Assemble the reaction flask with a condenser (if heating), septum, and nitrogen/argon inlet.

    • Purge the entire system with the inert gas for 5-10 minutes.

    • Add the dry solvent via cannula or syringe.

    • Add other reagents as required by the specific procedure, maintaining the inert atmosphere throughout.

Protocol 2: Model Passerini Reaction with Minimized Side Reactions

This protocol demonstrates a three-component Passerini reaction, a common application of isocyanides, incorporating best practices.

  • Setup: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add anhydrous Dichloromethane (DCM, 5 mL).

  • Reagent Addition:

    • Add benzoic acid (122 mg, 1.0 mmol).

    • Add benzaldehyde (106 mg, 1.0 mmol).

    • Cool the stirred solution to 0 °C using an ice bath.

  • Isocyanide Addition: Slowly add this compound (118 mg, 1.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes), visualizing with UV light. Check for the consumption of the aldehyde and the formation of a single major product.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) to remove unreacted carboxylic acid, followed by brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on deactivated silica gel (prepared by flushing the packed column with the eluent containing 1% triethylamine) to afford the desired α-acyloxy amide product.

Visualizations

Troubleshooting Decision Tree

This diagram provides a logical workflow for identifying and solving common issues encountered when using this compound.

Troubleshooting_Flowchart start Problem Observed in Reaction q1 Reaction mixture turning dark/black? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Suspect Polymerization. - Lower Temperature - Ensure Anhydrous Conditions - Add Non-nucleophilic Base a1_yes->sol1 q2 Major byproduct is the formamide? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Suspect Hydrolysis. - Use Anhydrous Solvents - Avoid Acid (pH > 5) - Use Deactivated Silica a2_yes->sol2 q3 Low yield with multiple unidentified spots? a2_no->q3 sol3 Suspect Competing Side Reactions. - Optimize Order of Addition - Adjust Concentration - Investigate Catalysts q3->sol3

Caption: A decision tree for troubleshooting common side reactions.

Experimental Workflow for a Model Reaction

This diagram illustrates the key steps for successfully carrying out a reaction involving this compound.

Experimental_Workflow step1 1. Prepare Glassware (Oven/Flame Dry) step2 2. Establish Inert Atmosphere (Nitrogen or Argon Purge) step1->step2 step3 3. Add Anhydrous Solvent & Reagents (Excluding Isocyanide) step2->step3 step4 4. Equilibrate Temperature (e.g., Cool to 0 °C) step3->step4 step5 5. Add this compound (Slow, Dropwise Addition) step4->step5 step6 6. Monitor Reaction (TLC / LC-MS) step5->step6 step7 7. Workup (Avoid Acidic Wash) step6->step7 step8 8. Purify (Deactivated Silica Gel) step7->step8

Caption: A generalized workflow for minimizing side reactions.

References

impact of reactant concentration on Ugi reaction outcome with 4-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(Isocyanomethyl)pyridine in the Ugi four-component reaction (U-4CR). This guide is designed to provide in-depth, field-proven insights into the impact of reactant concentration on your reaction outcomes. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Introduction: The Role of Concentration in a Concerted Process

The Ugi reaction is a cornerstone of multicomponent reaction (MCR) chemistry, celebrated for its efficiency in generating complex, peptide-like molecules in a single pot from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] The reaction proceeds through a series of rapid, reversible steps, culminating in an irreversible Mumm rearrangement that drives the entire sequence to completion.[1]

Reactant concentration is a critical parameter that governs the kinetics and equilibrium of these initial steps. In the context of the Ugi reaction, concentration directly influences the rate of iminium ion formation—the key electrophile that is trapped by the isocyanide.[3][4] When using a reactant like this compound, understanding these concentration dynamics is crucial for maximizing yield and minimizing side products.

Frequently Asked Questions (FAQs)

Q1: What is the generally recommended concentration range for an Ugi reaction, and why?

A1: For optimal results, Ugi reactions are typically performed at high reactant concentrations, generally in the range of 0.5 M to 2.0 M.[1][3][5] The primary reason for this is to favor the bimolecular and termolecular interactions required for the reaction cascade. High concentrations increase the probability of effective collisions between the amine and aldehyde to form the imine, and subsequently, the iminium ion, which is then trapped by the isocyanide and carboxylate. Studies have shown that yields drop precipitously at lower concentrations (e.g., below 0.2 M), with reactions at 0.07 M performing particularly poorly.[6][7]

Q2: How does low reactant concentration specifically lead to poor outcomes?

A2: Low concentrations can stall the reaction by disfavoring the formation of the necessary intermediates. The initial condensation of the amine and aldehyde to form an imine is a reversible equilibrium. At low concentrations, this equilibrium may not significantly favor the imine product. This low steady-state concentration of the imine (and consequently the iminium ion) slows down the subsequent, crucial additions of the isocyanide and carboxylic acid. This can lead to incomplete reactions, recovery of starting materials, and the formation of alternative side products.[6][7]

Q3: Can using this compound introduce unique concentration-related issues?

A3: Yes, the pyridine moiety introduces specific considerations. The basic nitrogen atom on the pyridine ring can act as a proton scavenger. While the carboxylic acid is essential for protonating the imine to form the reactive iminium ion, the pyridine nitrogen can compete for this proton. At very high concentrations of this compound relative to the carboxylic acid, you might temper the acidity of the medium more than desired, potentially slowing the formation of the crucial iminium ion. Therefore, careful control of stoichiometry is important.

Q4: Is it possible to run the reaction with an excess of one component? How does concentration play into this strategy?

A4: Yes, using a slight excess (e.g., 1.2 equivalents) of one of the components can be beneficial, but the choice depends on the specific reactants.[6][7] For instance, if the aldehyde is particularly volatile or prone to self-condensation, a small excess might be used. However, a large excess of the carboxylic acid or amine could lead to side reactions. A significant excess of the isocyanide component, this compound, should generally be avoided as isocyanides can polymerize or undergo hydrolysis, especially under acidic conditions. When using an excess of any reagent, it is still crucial to maintain an overall high molar concentration of all reactants to ensure efficient reaction kinetics.[8]

Troubleshooting Guide: Diagnosing and Solving Concentration-Related Issues

This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions rooted in chemical principles.

Problem 1: Low or No Yield of the Desired Ugi Product

You've run the reaction and, upon workup and analysis (TLC, LC-MS), you find a complex mixture with very little of your target α-acylamino amide.

G start Low Ugi Product Yield q1 LC-MS Analysis: Is Passerini side product observed? start->q1 q2 Are starting materials (amine, aldehyde) largely unreacted? q1->q2 No sol1 Root Cause: Inefficient iminium ion formation. Passerini pathway is competing. q1->sol1 Yes q3 Is formamide from isocyanide hydrolysis detected? q2->q3 No sol2 Root Cause: Reaction kinetics are too slow. q2->sol2 Yes sol3 Root Cause: Reagent degradation due to water. q3->sol3 Yes act1 Action: 1. Increase overall reactant concentration (target 0.5-1.0 M). 2. Pre-form the imine before adding acid and isocyanide. sol1->act1 act2 Action: 1. Double the concentration of all reactants. 2. Screen solvents (Methanol or TFE are good starting points). 3. Consider gentle heating (40-50 °C). sol2->act2 act3 Action: 1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (N₂ or Ar). sol3->act3

  • Cause A: Passerini Reaction Competition: The most common side reaction in an Ugi setup is the Passerini reaction, a three-component reaction involving the aldehyde, carboxylic acid, and isocyanide.[1][9] This occurs when imine formation is slow or the iminium ion concentration is low. The carbonyl group of the aldehyde is directly attacked by the isocyanide, bypassing the amine component entirely.

    • Solution: Increase the rate of imine/iminium formation.

      • Increase Concentration: Doubling the concentration of all four components will quadratically increase the rate of the initial amine-aldehyde condensation, helping the Ugi pathway outcompete the Passerini pathway. Aim for a concentration of at least 0.5 M.[1]

      • Pre-formation of the Imine: A highly effective strategy is to stir the amine and aldehyde together in the solvent (e.g., methanol) for 30-60 minutes before adding the carboxylic acid and this compound.[10] This allows the imine equilibrium to be established, providing a ready supply of the key intermediate for the Ugi cascade. The use of a dehydrating agent like molecular sieves during this pre-formation step can further drive the equilibrium.[10]

  • Cause B: Slow Reaction Kinetics: If you recover most of your starting materials, the reaction is likely too slow under your current conditions. This is a classic symptom of concentrations being too low.[6][7]

    • Solution: As above, the primary solution is to increase the overall reactant concentration. If your reagents have poor solubility, consider a more polar solvent like 2,2,2-trifluoroethanol (TFE), which is known to stabilize charged intermediates and promote the reaction.[10]

  • Cause C: Isocyanide Hydrolysis: The presence of the formamide corresponding to this compound indicates that your isocyanide is being hydrolyzed by water in the reaction mixture.

    • Solution: This is a reagent/solvent purity issue, not strictly a concentration one. However, at low concentrations, the reaction is slower, giving water more time to hydrolyze the isocyanide. Ensure you are using anhydrous solvents and dry your reagents if necessary. Running the reaction under an inert atmosphere (N₂ or Ar) is also good practice.[11]

Data Summary: Recommended Concentration & Stoichiometry
ParameterRecommended RangeRationale
Overall Concentration 0.5 M - 2.0 MMaximizes reaction rate and favors the desired Ugi pathway over side reactions.[1][3]
Stoichiometry 1:1:1:1 (Aldehyde:Amine:Acid:Isocyanide)A 1:1 ratio is the standard starting point for optimization.
Optimized Stoichiometry 1:1:1:1 or 1.2:1:1:1 (Imine:Acid:Isocyanide)A slight excess of the pre-formed imine can sometimes improve yields.[6][7]

Experimental Protocols

Protocol 1: General Ugi Reaction with this compound

This protocol provides a robust starting point for your experiments.

  • Reagent Preparation: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the amine (0.5 mmol, 1.0 equiv) and the aldehyde (0.5 mmol, 1.0 equiv).

  • Solvent Addition & Imine Pre-formation: Add anhydrous methanol (MeOH) to achieve a final reaction concentration of 0.8 M (total volume will be ~0.625 mL). Stir the mixture at room temperature for 30 minutes.

  • Component Addition: To the stirring solution, add the carboxylic acid (0.5 mmol, 1.0 equiv) followed by this compound (0.5 mmol, 1.0 equiv). Note: The Ugi reaction is often exothermic; for larger scale reactions, consider cooling during this addition.[1]

  • Reaction Monitoring: Seal the flask and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

  • Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure α-acylamino amide.

Protocol 2: LC-MS Analysis for Troubleshooting

This protocol helps identify the Ugi product versus the key Passerini side product.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a standard reverse-phase C18 column with a water/acetonitrile (+0.1% formic acid) gradient.

  • Mass Analysis: Set the mass spectrometer to positive ion mode to detect the protonated molecular ions [M+H]⁺.

  • Product Identification:

    • Ugi Product Mass: Calculate the expected mass: [M(aldehyde) + M(amine) + M(acid) + M(isocyanide) - M(H₂O) + H]⁺.

    • Passerini Product Mass: Calculate the expected mass: [M(aldehyde) + M(acid) + M(isocyanide) + H]⁺.[11]

    • Formamide Mass: Calculate the expected mass: [M(isocyanide) + M(H₂O) + H]⁺.[11]

  • Interpretation: Compare the observed masses in your chromatogram to the calculated masses to determine the relative prevalence of your desired product and potential side products.

Mechanistic Visualization

G E E F F E->F Mumm Rearrangement

References

Technical Support Center: Catalyst Selection for Optimizing Reactions Involving 4-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for optimizing reactions that utilize 4-(isocyanomethyl)pyridine. The unique reactivity of the isocyanide functional group, combined with the electronic properties of the pyridine ring, presents both opportunities and challenges in synthesis.[1] This document offers a structured approach to catalyst selection and reaction optimization to help you navigate these complexities and achieve your desired outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield in Multicomponent Reactions (MCRs) like the Ugi or Passerini Reaction

Question: My Ugi/Passerini reaction with this compound is resulting in a low yield of the desired product. What are the likely causes, and how can I improve the outcome?

Answer:

Low yields in isocyanide-based multicomponent reactions (IMCRs) are a common challenge.[2] The isocyano group is unique in its ability to react with both electrophiles and nucleophiles at the same carbon atom, making it a versatile reactant in MCRs.[1][3] However, this reactivity also means that reaction conditions must be carefully controlled to favor the desired pathway.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The polarity of the solvent is a critical factor.[4]

    • Ugi Reaction: This reaction is favored in polar, protic solvents like methanol (MeOH) or 2,2,2-trifluoroethanol (TFE).[4][5] These solvents promote the formation of the key imine intermediate.[4] If you are using a less polar solvent, consider switching to MeOH.

    • Passerini Reaction: This reaction proceeds through a less polar, cyclic transition state and is therefore favored in aprotic solvents of low to medium polarity, such as dichloromethane (DCM) or tetrahydrofuran (THF).[4][6] Protic solvents can hinder this reaction.[4]

  • Consider the Role of a Catalyst: While many MCRs can proceed without a catalyst, the addition of a suitable catalyst can significantly improve reaction rates and yields.[2][3]

    • Lewis Acids: Lewis acids like ZnCl₂, Sc(OTf)₃, or TMSCl can activate the carbonyl or imine component, making it more susceptible to nucleophilic attack by the isocyanide.[7][8] This is particularly useful for less reactive substrates.

    • Brønsted Acids: In some cases, a Brønsted acid can catalyze the imine formation step of the Ugi reaction, leading to improved yields.[2]

    • Biocatalysts: Enzymes are emerging as catalysts for Ugi reactions, offering mild and environmentally friendly conditions.[9]

  • Check the Purity of this compound: Isocyanides can be sensitive to acidic conditions and may degrade over time.[4] Ensure your starting material is pure and handle it appropriately.

  • Control Reactant Stoichiometry and Addition Order: The relative concentrations of your reactants can influence which reaction pathway is favored. In some cases, a stepwise addition of reagents can prevent the formation of unwanted side products.[2]

Catalyst Selection Workflow for Low MCR Yield

G start Low Yield in MCR solvent Is the solvent optimal? (Protic for Ugi, Aprotic for Passerini) start->solvent catalyst Is a catalyst being used? solvent->catalyst Yes change_solvent Switch to an appropriate solvent solvent->change_solvent No add_catalyst Introduce a suitable catalyst (e.g., Lewis Acid) catalyst->add_catalyst No screen_catalysts Screen a panel of catalysts (e.g., different Lewis acids, Brønsted acids) catalyst->screen_catalysts Yes optimize_conditions Optimize catalyst loading and reaction conditions (temp., conc.) add_catalyst->optimize_conditions screen_catalysts->optimize_conditions end Improved Yield optimize_conditions->end change_solvent->catalyst

Caption: Decision workflow for troubleshooting low yields in multicomponent reactions.

Issue 2: Poor Selectivity in Transition Metal-Catalyzed Cross-Coupling Reactions

Question: I am attempting a cross-coupling reaction involving the insertion of this compound, but I am observing a mixture of products or low selectivity. How can I improve this?

Answer:

Transition metal catalysis is a powerful tool for reactions involving isocyanide insertion.[7][10][11] Palladium is a widely used metal for these transformations due to its predictable reactivity.[11] However, achieving high selectivity can be challenging.

Troubleshooting Steps:

  • Ligand Selection is Key: The ligand bound to the metal center plays a crucial role in determining the steric and electronic environment of the catalyst, which in turn influences selectivity.

    • For Palladium Catalysis: Bidentate phosphine ligands like BINAP can be effective in controlling the stereochemistry of the reaction.[1] The choice of ligand can also influence the rate of competing side reactions.

    • For Nickel Catalysis: N-heterocyclic carbene (NHC) ligands have been shown to be effective in directing the regioselectivity of pyridine alkylation.[12]

  • Choice of Metal Catalyst: While palladium is common, other transition metals may offer different reactivity and selectivity profiles.[13][14]

    • Rhodium and Nickel: These have been used in various isocyanide insertion reactions and may provide better results for your specific transformation.[7][11]

    • Copper: Copper-catalyzed reactions are also known and may be a viable alternative.[11]

  • Consider Lewis Acid Co-catalysis: In some cases, the addition of a Lewis acid can work in concert with the transition metal catalyst to enhance selectivity.[12] For example, a Lewis acid can coordinate to the pyridine nitrogen, altering its electronic properties and directing the regioselectivity of the reaction.[12][15]

  • Optimize Reaction Parameters: Temperature, solvent, and the nature of the base can all have a significant impact on the selectivity of the reaction. A systematic optimization of these parameters is often necessary.

Table 1: Comparison of Common Catalysts for Isocyanide Insertion Reactions

Catalyst SystemMetalTypical LigandsKey AdvantagesPotential Issues
Palladium-basedPdPhosphines (e.g., PPh₃, BINAP)Well-understood reactivity, high functional group tolerance.[11]Cost, potential for catalyst deactivation.
Nickel-basedNiN-heterocyclic carbenes (NHCs)Lower cost, can promote C-H activation.[13]Can be sensitive to air and moisture.
Rhodium-basedRhPhosphines, dienes (e.g., cod)Effective for certain cyclization reactions.[7]Higher cost than nickel.
Copper-basedCuVarious N- and P-based ligandsLow cost, good for certain C-N bond formations.[11]Can be prone to oxidation.
Issue 3: Catalyst Deactivation or Inhibition

Question: My reaction starts well but then stalls, suggesting catalyst deactivation. What could be causing this, and how can I prevent it?

Answer:

Catalyst deactivation is a common problem in transition metal-catalyzed reactions. The pyridine nitrogen in your substrate can act as a ligand and coordinate to the metal center, potentially leading to catalyst inhibition.

Troubleshooting Steps:

  • Increase Ligand-to-Metal Ratio: Using a higher ratio of your desired ligand (e.g., phosphine) to the metal precursor can help to outcompete the pyridine for coordination sites on the metal.

  • Employ a Lewis Acid: As mentioned previously, a Lewis acid can coordinate to the pyridine nitrogen, "masking" it and preventing it from binding to the transition metal catalyst.[15]

  • Use a More Sterically Hindered Ligand: A bulkier ligand can create a more crowded environment around the metal center, making it more difficult for the pyridine to coordinate.

  • Consider a Heterogeneous Catalyst: A solid-supported catalyst, such as a magnetically recoverable nanocatalyst, can sometimes be more robust and less prone to deactivation.[16] These also offer the advantage of easy separation from the reaction mixture.[16]

Experimental Protocol: General Procedure for a Small-Scale Catalyst Screening

This protocol outlines a general method for screening different catalysts for a reaction involving this compound.

Materials:

  • Reactants (e.g., aryl halide, this compound, base)

  • A panel of catalysts (e.g., Pd(OAc)₂, [Rh(cod)Cl]₂, NiCl₂(dme))

  • A panel of ligands (e.g., PPh₃, Xantphos, IPr)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Small reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of your reactants and base in the chosen solvent.

  • Catalyst/Ligand Addition: To each reaction vial, add the appropriate amount of catalyst and ligand. For example, for a 0.1 mmol scale reaction, you might use 1-5 mol% of the catalyst.

  • Reactant Addition: Add the stock solutions of the reactants and base to each vial.

  • Reaction: Seal the vials and place them in a heating block at the desired temperature.

  • Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, LC-MS, GC-MS).

  • Analysis: After a set time, quench the reactions and analyze the crude reaction mixtures to determine the conversion and yield for each catalyst system.

Diagram of a Catalytic Cycle for Isocyanide Insertion

G M0 LnM(0) M1 LnM(II)(R)(X) M0->M1 Oxidative Addition (R-X) M2 LnM(II)(R)(X)(CNR') M1->M2 Isocyanide Coordination (R'-NC) M3 LnM(II)(C(=NR')R)(X) M2->M3 Migratory Insertion M3->M0 Reductive Elimination (Product)

Caption: A generalized catalytic cycle for a transition metal-catalyzed cross-coupling reaction involving isocyanide insertion.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Ugi Reaction Products by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and organic synthesis, the Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular diversity.[1][2] This one-pot reaction efficiently combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, often referred to as peptide-like structures or "bis-amides".[2][3] The high atom economy and formation of multiple bonds in a single step make the Ugi reaction a cornerstone of combinatorial chemistry and the development of compound libraries for pharmaceutical screening.[1][4] However, the complexity of this multicomponent reaction (MCR) necessitates rigorous structural validation of the resulting products to ensure the integrity of downstream biological and chemical studies.

This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the unambiguous characterization of Ugi adducts. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present illustrative data to empower researchers to confidently validate their synthesized compounds.

The Foundational Role of NMR and Mass Spectrometry

While both NMR and MS are indispensable for structural elucidation, they provide complementary information. Mass spectrometry offers a precise determination of the molecular weight and elemental composition, serving as the first checkpoint for a successful reaction.[5] NMR spectroscopy, on the other hand, provides a detailed map of the molecular structure by probing the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the definitive assignment of the connectivity and stereochemistry of the Ugi product.[6][7]

Mass Spectrometry: The First Gate of Validation

Mass spectrometry is a high-sensitivity technique that provides the molecular weight of the Ugi product, confirming that the four components have indeed combined.[5] The most common ionization techniques for Ugi products are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[5][8]

Experimental Protocol: ESI-MS Analysis of a Ugi Product

  • Sample Preparation: Dissolve a small amount of the crude or purified Ugi product (approximately 0.1-1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 10-100 µg/mL. The solvent should be compatible with the mass spectrometer's mobile phase.

  • Instrument Setup:

    • Ionization Mode: Positive ion mode is typically used, as Ugi products can be readily protonated ([M+H]⁺) or form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).[5]

    • Mass Range: Set a mass range that encompasses the expected molecular weight of the product. A wider range can help identify potential side products or impurities.

    • Capillary Voltage and Temperature: Optimize these parameters to achieve a stable spray and efficient ionization. Typical values range from 3-5 kV and 150-350 °C, respectively.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or use a liquid chromatography (LC) system for sample introduction. Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M+K]⁺).

    • Compare the observed m/z value with the calculated exact mass of the expected Ugi product. High-resolution mass spectrometry (HRMS), such as that performed on a Time-of-Flight (TOF) or Orbitrap instrument, can provide mass accuracy within a few parts per million (ppm), allowing for the determination of the elemental formula.[5]

    • Analyze the fragmentation pattern in the MS/MS spectrum (if acquired) to gain further structural insights. Common fragmentation pathways for Ugi products involve cleavage of the amide bonds.[9][10]

Data Presentation: Representative Mass Spectrometry Data

ParameterValueInterpretation
Expected Molecular Formula C₂₄H₂₉N₃O₃N/A
Calculated Exact Mass 407.2209Theoretical mass of the neutral molecule.
Observed m/z ([M+H]⁺) 408.2282Protonated molecular ion observed in the mass spectrum.
Mass Accuracy 1.2 ppmHigh accuracy confirms the elemental composition.
Key Fragment Ions (MS/MS) m/z 290, 118Corresponds to logical losses of fragments related to the starting materials, providing confidence in the structure.[11]
NMR Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. For Ugi products, both ¹H and ¹³C NMR are crucial for confirming the connectivity of the four components and establishing the regiochemistry of the final bis-amide structure.[12][13]

Experimental Protocol: ¹H and ¹³C NMR Analysis of a Ugi Product

  • Sample Preparation: Dissolve 5-10 mg of the purified Ugi product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key parameters to optimize include the number of scans (typically 8-16) and the relaxation delay (D1) to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition (for complex structures):

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, revealing which protons are adjacent to each other.[6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton.

Data Presentation: Representative NMR Data for a Hypothetical Ugi Product

¹H Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment¹³C Chemical Shift (δ, ppm)
7.20-7.45m10HAr-H127.5-129.8
5.95s1Hα-CH65.2
4.50d2HN-CH₂-Ar53.8
3.80s3HO-CH₃52.1
2.15s3HCO-CH₃22.4
1.90s1HNHN/A
1.85s1HNHN/A

Interpreting the NMR Data: A Causality-Driven Approach

The chemical shifts, coupling constants, and integration values in the NMR spectra provide a wealth of information.[6][14]

  • ¹H NMR: The presence of two distinct NH signals is characteristic of the two amide groups in the Ugi product. The chemical shift of the α-proton (the methine proton at the newly formed stereocenter) is typically found between 5.5 and 6.5 ppm. The integration of the signals should correspond to the number of protons in each environment, confirming the incorporation of all starting materials.

  • ¹³C NMR: The presence of two carbonyl signals (C=O) in the range of 165-175 ppm is a key indicator of the bis-amide structure. The chemical shift of the α-carbon provides further confirmation.

Workflow for Ugi Product Validation

The following diagram illustrates the logical flow from synthesis to definitive structural validation.

Ugi_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Validation Ugi_Reaction Ugi 4-CR (Aldehyde, Amine, Carboxylic Acid, Isocyanide) Workup_Purification Work-up & Purification (e.g., Chromatography) Ugi_Reaction->Workup_Purification MS_Analysis Mass Spectrometry (ESI-MS or MALDI-MS) Workup_Purification->MS_Analysis NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) MS_Analysis->NMR_Analysis Molecular Weight Confirmed Structure_Incorrect Structure Incorrect/ Impure MS_Analysis->Structure_Incorrect Incorrect MW Structure_Confirmation Structure Confirmed NMR_Analysis->Structure_Confirmation Correct Connectivity NMR_Analysis->Structure_Incorrect Inconsistent Data

Caption: Workflow for the synthesis and structural validation of Ugi reaction products.

Conclusion: A Synergistic Approach for Unwavering Confidence

The Ugi reaction is an invaluable tool for the rapid synthesis of diverse compound libraries. However, the power of this synthetic method can only be fully realized when coupled with rigorous analytical validation. By employing a synergistic approach that leverages the strengths of both mass spectrometry and NMR spectroscopy, researchers can achieve unambiguous structural confirmation of their Ugi products. This commitment to analytical rigor ensures the generation of high-quality, reliable data, which is paramount for the advancement of drug discovery and chemical sciences.

References

A Comparative Guide to the Reactivity of 4-(Isocyanomethyl)pyridine and Other Benzylic Isocyanides in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, stand as powerful tools for the rapid generation of molecular complexity from simple building blocks.[1][2][3][4][5][6] The choice of the isocyanide component is crucial, as its electronic and steric properties significantly influence the reaction kinetics and overall efficiency. This guide provides a detailed comparative analysis of the reactivity of 4-(isocyanomethyl)pyridine against a panel of common benzylic isocyanides: the parent benzyl isocyanide, the electron-rich 4-methoxybenzyl isocyanide, and the electron-deficient 4-nitrobenzyl isocyanide.

The Electronic Influence on Benzylic Isocyanide Reactivity

The reactivity of a benzylic isocyanide in IMCRs is intrinsically linked to the nucleophilicity of the isocyanide carbon. This, in turn, is modulated by the electronic nature of the substituent on the aromatic ring. The Hammett equation provides a quantitative framework for understanding these substituent effects. Electron-donating groups (EDGs) increase the electron density on the aromatic ring, which is transmitted to the isocyanomethyl group, enhancing the nucleophilicity of the isocyanide carbon and thus accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to a less nucleophilic isocyanide and a slower reaction.[7]

The 4-pyridyl group, being isoelectronic with a phenyl group, exerts a significant electronic influence. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution.[1][8] This electron-withdrawing nature is expected to decrease the nucleophilicity of the isocyanide carbon in this compound compared to the unsubstituted benzyl isocyanide.

Comparative Reactivity in the Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide.[4][5][6] The nucleophilic attack of the isocyanide on the intermediate iminium ion is a key step in the reaction mechanism.

IsocyanideSubstituentElectronic NatureRepresentative Ugi Reaction Yield (%)Reference
This compound 4-PyridylmethylElectron-withdrawing~70-80% (estimated based on similar heteroaromatic isocyanides)N/A
Benzyl IsocyanideBenzylNeutral64-91%[9][10]
4-Methoxybenzyl Isocyanide4-MethoxybenzylElectron-donatingHigh (qualitative)[2]
4-Nitrobenzyl Isocyanide4-NitrobenzylElectron-withdrawingLower (qualitative)[7]

Note: The yield for this compound is an estimation based on the general reactivity of heteroaromatic isocyanides in Ugi reactions, as specific data for a direct comparison was not found in the searched literature. The other yields are taken from different sources and may not be directly comparable due to varying reaction conditions.

The general trend observed is that electron-donating groups, such as the methoxy group, tend to give higher yields in Ugi reactions, consistent with an enhanced nucleophilicity of the isocyanide. Conversely, electron-withdrawing groups are expected to decrease the reactivity. The electron-withdrawing nature of the 4-pyridyl group would suggest a reactivity lower than that of benzyl isocyanide.

Figure 1: Generalized mechanism of the Ugi four-component reaction.

Comparative Reactivity in the Passerini Three-Component Reaction

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide.[3][11] Similar to the Ugi reaction, the nucleophilic attack of the isocyanide on the carbonyl carbon is a crucial step.

IsocyanideSubstituentElectronic NatureRepresentative Passerini Reaction Yield (%)Reference
This compound 4-PyridylmethylElectron-withdrawingNot availableN/A
Benzyl IsocyanideBenzylNeutralNot available in a comparable contextN/A
4-Methoxybenzyl Isocyanide4-MethoxybenzylElectron-donatingHigh (qualitative)[4]
4-Nitrobenzyl Isocyanide4-NitrobenzylElectron-withdrawingLower (qualitative)[12]

Note: Quantitative comparative data for the Passerini reaction with this specific set of isocyanides is scarce in the reviewed literature.

The electron-donating methoxy group in 4-methoxybenzyl isocyanide has been reported to lead to high yields in Passerini reactions, again highlighting the importance of isocyanide nucleophilicity.[4] The electron-withdrawing nature of the 4-pyridyl group in this compound would theoretically lead to a lower reactivity compared to benzyl isocyanide and 4-methoxybenzyl isocyanide.

Figure 2: Generalized mechanism of the Passerini three-component reaction.

Experimental Protocols

To facilitate further research and direct comparison, we provide established protocols for the synthesis of the benzylic isocyanides and a general procedure for the Ugi reaction.

Synthesis of Benzylic Isocyanides

A common and effective method for the synthesis of benzylic isocyanides is the dehydration of the corresponding formamides.

Isocyanide_Synthesis Benzyl Halide Benzyl Halide Benzyl Isocyanide Benzyl Isocyanide Benzyl Halide->Benzyl Isocyanide AgClO4, TMSCN CH2Cl2, rt

Figure 3: General workflow for the synthesis of benzylic isocyanides from benzyl halides.

Step 1: Synthesis of N-Benzylformamides (General Procedure)

  • To a solution of the corresponding benzylamine (1.0 eq) in an appropriate solvent (e.g., toluene), add ethyl formate (1.5 eq).

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude N-benzylformamide, which can be purified by crystallization or column chromatography.

Step 2: Dehydration of N-Benzylformamides to Benzylic Isocyanides (General Procedure) [13][14]

  • To a solution of the N-benzylformamide (1.0 eq) and a base (e.g., triethylamine, 3.0 eq) in a dry solvent (e.g., dichloromethane) under an inert atmosphere, cool the mixture to 0 °C.

  • Add a dehydrating agent (e.g., phosphoryl chloride, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with ice-cold water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude isocyanide by column chromatography on silica gel.

For a more direct route from benzyl halides, the method described by Kitano et al. using silver salts and trimethylsilyl cyanide is also highly effective.[13]

General Protocol for a Comparative Ugi Four-Component Reaction

This protocol is designed to serve as a starting point for a direct comparison of the reactivity of the different benzylic isocyanides.

  • To a solution of the aldehyde (1.0 eq), amine (1.0 eq), and carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol, 0.5 M), add the respective benzylic isocyanide (1.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS to determine the consumption of the starting materials and the formation of the product.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the α-acylamino amide.

  • Compare the isolated yields and reaction times for each of the isocyanides to assess their relative reactivity.

Conclusion

  • 4-Methoxybenzyl isocyanide , with its electron-donating methoxy group, is expected to be the most reactive among the compared benzylic isocyanides.

  • Benzyl isocyanide serves as a neutral benchmark for reactivity.

  • 4-Nitrobenzyl isocyanide and This compound , both possessing electron-withdrawing groups, are anticipated to exhibit lower reactivity. The stronger electron-withdrawing nature of the nitro group suggests that 4-nitrobenzyl isocyanide would be the least reactive. The reactivity of this compound is predicted to be lower than that of benzyl isocyanide but potentially higher than that of 4-nitrobenzyl isocyanide.

Direct experimental comparison under standardized conditions is highly encouraged to definitively quantify these reactivity differences. The provided protocols offer a robust starting point for such investigations, which will be invaluable for researchers in optimizing reaction conditions and selecting the most appropriate isocyanide for their synthetic targets.

References

A Senior Application Scientist's Guide to Isocyanide Selection in Multicomponent Reactions: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, multicomponent reactions (MCRs) represent a powerful strategy for the rapid synthesis of complex molecular scaffolds from simple starting materials. Among the diverse array of MCRs, those involving isocyanides as key reactants have proven to be exceptionally versatile, enabling the construction of a vast chemical space with high atom economy. The choice of the isocyanide component, however, is not trivial and can significantly impact the reaction's efficiency and overall yield. This guide provides an in-depth comparative analysis of the performance of various isocyanides in common MCRs, supported by experimental data and field-proven insights to aid in your experimental design and optimization.

The Crucial Role of the Isocyanide in Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs), such as the renowned Ugi and Passerini reactions, hinge on the unique reactivity of the isocyanide functional group.[1] This group possesses a carbon atom with a lone pair of electrons and a formal positive charge, rendering it both nucleophilic and electrophilic. This dual nature allows it to react with an iminium ion (in the Ugi reaction) or a carbonyl compound (in the Passerini reaction) to form a key nitrilium ion intermediate, which is then trapped by a nucleophile to forge the final product.[2]

The structure of the isocyanide, particularly the nature of the substituent attached to the isocyano group, profoundly influences its steric and electronic properties, which in turn dictates its reactivity and, ultimately, the reaction yield.[3]

Comparative Yield Analysis: Aliphatic vs. Aromatic Isocyanides

A primary consideration in selecting an isocyanide is the choice between an aliphatic and an aromatic scaffold. Generally, aliphatic isocyanides are more nucleophilic and, consequently, more reactive than their aromatic counterparts in many MCRs.[3] This difference in reactivity can be attributed to the electron-withdrawing nature of the aromatic ring, which reduces the electron density on the isocyanide carbon.

However, the reactivity of aromatic isocyanides can be modulated by the presence of substituents on the aromatic ring. Electron-donating groups (EDGs) can enhance the nucleophilicity of the isocyanide, leading to improved yields, while electron-withdrawing groups (EWGs) tend to decrease reactivity.

To illustrate these trends, the following tables summarize representative yields for various isocyanides in the Ugi and Passerini reactions, compiled from literature sources. It is important to note that direct comparison across different studies can be challenging due to variations in reaction conditions. Nevertheless, these data provide valuable insights into the relative performance of different isocyanides.

Table 1: Comparative Yields of Various Isocyanides in the Ugi Four-Component Reaction
IsocyanideAldehydeAmineCarboxylic AcidSolventYield (%)Reference
tert-Butyl isocyanideBenzaldehydeAnilineBenzoic AcidMethanol~71-80[4][5]
Cyclohexyl isocyanideTerephthaldehydeAnilineAcetic AcidMethanol75[6]
Benzyl isocyanideTerephthaldehydeBenzylamineAcetic AcidMethanol82[6]
Ethyl isocyanoacetateBenzaldehydeAnilineBenzoic AcidMethanolModerate[7]
Tosylmethyl isocyanide (TosMIC)BenzaldehydeAnilineAcetic AcidMethanolNot Successful[6]

Note: Yields are representative and can vary based on specific reaction conditions.

Table 2: Comparative Yields of Various Isocyanides in the Passerini Three-Component Reaction
IsocyanideAldehyde/KetoneCarboxylic AcidSolventYield (%)Reference
tert-Butyl isocyanideIsobutyraldehydeAcetic AcidDichloromethaneHigh[8]
Cyclohexyl isocyanideBenzaldehydeAcetic AcidDichloromethaneHigh[8]
Methyl isocyanoacetateBenzaldehydeAcetic AcidNeatModerate[7]
4-Methoxyphenyl isocyanideVarious ketones2-AminophenolsMethanolGood[9]
Phenyl isocyanideBenzaldehydeAcetic AcidDichloromethaneModerate[8]

Note: Yields are representative and can vary based on specific reaction conditions.

Experimental Protocols for Key Multicomponent Reactions

To provide a practical framework for your research, detailed, step-by-step methodologies for the Ugi and Passerini reactions are presented below. These protocols are intended as a starting point and may require optimization for specific substrates.

General Protocol for the Ugi Four-Component Reaction

This procedure describes a typical Ugi reaction for the synthesis of a bis-amide.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Methanol (or other suitable polar, aprotic solvent)

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone, amine, and carboxylic acid in methanol.

  • Stir the mixture at room temperature for 10-30 minutes to allow for the formation of the iminium ion.

  • Add the isocyanide to the reaction mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature for 12-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography on silica gel.

Ugi_Workflow reagents Aldehyde/Ketone, Amine, Carboxylic Acid, Methanol mixing Mix and Stir (10-30 min) reagents->mixing add_isocyanide Add Isocyanide mixing->add_isocyanide reaction Stir at RT (12-48 h) add_isocyanide->reaction workup Concentrate reaction->workup purification Purify (Crystallization/Chromatography) workup->purification product Bis-Amide Product purification->product

Caption: Experimental workflow for the Ugi four-component reaction.

General Protocol for the Passerini Three-Component Reaction

This procedure outlines a typical Passerini reaction for the synthesis of an α-acyloxy amide.[10]

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Carboxylic Acid (1.0 - 1.2 eq)

  • Isocyanide (1.0 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde or ketone and the carboxylic acid in the anhydrous aprotic solvent.

  • Stir the mixture at room temperature for a few minutes.

  • Add the isocyanide to the reaction mixture.

  • Seal the vial and stir the reaction at room temperature for 12-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.[10]

Passerini_Workflow reagents Aldehyde/Ketone, Carboxylic Acid, Anhydrous Solvent mixing Mix and Stir reagents->mixing add_isocyanide Add Isocyanide mixing->add_isocyanide reaction Stir at RT (12-48 h) add_isocyanide->reaction workup Aqueous Workup reaction->workup purification Purify (Column Chromatography) workup->purification product α-Acyloxy Amide Product purification->product

Caption: Experimental workflow for the Passerini three-component reaction.

Synthesis of Common Isocyanides: A Practical Overview

The availability of a diverse range of isocyanides is crucial for exploring the full potential of IMCRs. While many isocyanides are commercially available, the ability to synthesize them in-house provides greater flexibility. The most common method for preparing isocyanides is the dehydration of the corresponding N-formylamides.

Synthesis of tert-Butyl Isocyanide

This method utilizes the dehydration of N-(tert-butyl)formamide.

Materials:

  • N-(tert-butyl)formamide

  • Triphosgene or Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure (using POCl₃):

  • In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, dissolve N-(tert-butyl)formamide and pyridine in petroleum ether.

  • Cool the mixture in an ice bath.

  • Slowly add phosphorus oxychloride to the stirred mixture.

  • After the addition is complete, stir the mixture under reflux for a short period.

  • Cool the mixture and add ice water.

  • Separate the organic layer, and extract the aqueous layer with petroleum ether.

  • Combine the organic layers, wash with water, dry over magnesium sulfate, and distill to obtain tert-butyl isocyanide.[11]

Synthesis of Cyclohexyl Isocyanide

Similar to the synthesis of tert-butyl isocyanide, this method involves the dehydration of N-cyclohexylformamide.[5][11]

Procedure (using POCl₃):

  • Dissolve N-cyclohexylformamide and pyridine in petroleum ether in a three-necked flask.

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride.

  • After addition, stir the mixture under reflux for approximately 10 minutes.

  • Cool the reaction mixture and add ice water.

  • Separate the organic layer, extract the aqueous phase with petroleum ether, and combine the organic extracts.

  • Wash the combined organic phase with water, dry over magnesium sulfate, and distill under reduced pressure to yield cyclohexyl isocyanide.[5][11]

Isocyanide_Synthesis cluster_formamide Formamide Precursor cluster_reaction Dehydration cluster_workup Workup & Purification formamide N-Alkyl/Aryl Formamide reaction_step Reaction formamide->reaction_step reagents Dehydrating Agent (e.g., POCl₃, Triphosgene) reagents->reaction_step base Base (e.g., Pyridine, Et₃N) base->reaction_step solvent Anhydrous Solvent solvent->reaction_step workup_steps Aqueous Workup Extraction Drying reaction_step->workup_steps purification Distillation or Chromatography workup_steps->purification product Isocyanide Product purification->product

Caption: General workflow for the synthesis of isocyanides via formamide dehydration.

Conclusion and Future Outlook

The strategic selection of the isocyanide component is a critical parameter for the successful implementation of multicomponent reactions in the synthesis of diverse and complex molecules. This guide has provided a comparative analysis of the reactivity of different isocyanides, highlighting the general trend of higher reactivity for aliphatic isocyanides and the tunable nature of aromatic isocyanides. The provided experimental protocols for key MCRs and isocyanide syntheses serve as a practical starting point for researchers.

As the field of multicomponent chemistry continues to evolve, the development of novel isocyanides with unique steric and electronic properties will undoubtedly unlock new synthetic possibilities. Furthermore, the application of high-throughput screening and computational modeling will further refine our understanding of isocyanide reactivity and aid in the rational design of more efficient and selective multicomponent reactions.

References

A Tale of Two Isocyanides: A Comparative Guide to 4-(Isocyanomethyl)pyridine and TosMIC in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the choice of reagents is paramount to the successful construction of complex molecular architectures. Among the versatile building blocks available, isocyanides have carved out a significant niche, particularly in the synthesis of nitrogen-containing heterocycles. This guide provides an in-depth comparison of two prominent isocyanide reagents: 4-(Isocyanomethyl)pyridine and p-Toluenesulfonylmethyl isocyanide (TosMIC). While both share the reactive isocyanide functional group, their unique structural features dictate their preferred reaction pathways and, consequently, their utility in synthesizing different classes of heterocyclic compounds.

This comparison will move beyond a simple list of reactions, delving into the mechanistic nuances that govern their reactivity. We will explore the quintessential transformations for which each reagent is celebrated—the Groebke-Blackburn-Bienaymé reaction, a powerful tool for building fused imidazopyridines, and the venerable van Leusen reaction, a cornerstone for imidazole and oxazole synthesis. Through this lens, we will provide researchers with the insights needed to select the optimal reagent for their synthetic targets.

At a Glance: Key Properties and Synthetic Roles

FeatureThis compoundTosylmethyl isocyanide (TosMIC)
Structure Pyridyl-CH₂-NCTs-CH₂-NC (Ts = p-toluenesulfonyl)
Key Structural Feature Pyridine ringTosyl (sulfonyl) group
Primary Synthetic Role Multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé) to form fused heterocycles like imidazo[1,2-a]pyridines.van Leusen reactions for the synthesis of oxazoles and imidazoles. Also used for the conversion of ketones to nitriles.[1][2]
Mechanistic Advantage The pyridine ring can influence the electronic properties of the isocyanide and participate in downstream functionalization.The tosyl group serves as an excellent leaving group and acidifies the adjacent methylene protons, facilitating deprotonation.[3]

The Heart of Reactivity: A Mechanistic Dichotomy

The distinct chemical behavior of this compound and TosMIC stems directly from the groups attached to the isocyanomethyl core.

TosMIC and the van Leusen Three-Component Reaction

Tosylmethyl isocyanide is a uniquely trifunctional reagent, possessing an isocyanide carbon, an acidic α-carbon, and a sulfonyl group that acts as an excellent leaving group.[3] This combination is the driving force behind the van Leusen three-component reaction (vL-3CR) for the synthesis of 1,4,5-trisubstituted imidazoles.[4][5]

The reaction proceeds via the in situ formation of an aldimine from an aldehyde and a primary amine. Deprotonation of TosMIC generates a nucleophilic carbanion that attacks the electrophilic carbon of the aldimine. The resulting adduct undergoes a 5-endo-dig cyclization, and subsequent elimination of the tosyl group leads to aromatization, yielding the imidazole ring.[6][7] It is important to note that while often referred to as a three-component reaction, the components react in a stepwise manner.[4]

References

A Senior Application Scientist's Guide to Purity Assessment of 4-(Isocyanomethyl)pyridine: A Comparative HPLC and UPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Isocyanomethyl)pyridine is a versatile building block in synthetic chemistry, prized for its role in multicomponent reactions such as the Ugi and Passerini reactions. Its unique reactivity, stemming from the electron-deficient isocyanide carbon and the basic pyridine nitrogen, makes it invaluable in the rapid assembly of complex molecular scaffolds for drug discovery and materials science. However, the very reactivity that makes this compound useful also presents significant challenges in its synthesis and purification. The isocyanide functional group is susceptible to hydrolysis and polymerization, particularly under acidic or high-temperature conditions, making the accurate assessment of purity a critical, non-trivial step to ensure reproducibility and safety in downstream applications.[1]

This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of synthesized this compound. We will compare a conventional, robust HPLC method against a high-throughput Ultra-Performance Liquid Chromatography (UPLC) approach. This comparison will focus not just on the protocols themselves, but on the underlying scientific principles that justify the choice of columns, mobile phases, and instrumentation, equipping researchers with the knowledge to select and adapt the optimal method for their specific needs.

The Analytical Challenge: Stability and Potential Impurities

The primary challenge in the analysis of this compound is the stability of the isocyanide group. Isocyanides can hydrolyze back to their corresponding N-formyl precursors, especially in the presence of acidic mobile phases if not carefully controlled.[1] Furthermore, common synthetic routes, such as the dehydration of N-(pyridin-4-ylmethyl)formamide, can lead to several process-related impurities.

Common Potential Impurities:

  • N-(pyridin-4-ylmethyl)formamide: Unreacted starting material.

  • 4-(Aminomethyl)pyridine: Resulting from complete hydrolysis of the isocyanide or formamide.

  • Polymeric materials: Arising from the self-reaction of the isocyanide.

  • Reagent-derived impurities: By-products from the specific dehydrating agents used in the synthesis.[2]

An effective analytical method must be able to resolve the active pharmaceutical ingredient (API) from these potential impurities, providing an accurate and precise measure of its purity.

Comparative Methodologies: HPLC vs. UPLC

The evaluation of pharmaceutical raw materials for impurities is an essential part of the drug development process.[3] We present two reversed-phase methods that offer distinct advantages depending on the analytical objective, whether it be routine quality control or in-depth impurity profiling.

Method A: Robust Purity Assessment by Conventional HPLC

This method is designed for reliability and accessibility, using standard HPLC instrumentation. It prioritizes robust separation of the main peak from key impurities, making it ideal for routine quality control where validation and transferability are key. Pyridine and its derivatives are often analyzed using reversed-phase chromatography.[4][5][6]

  • Rationale for Parameter Selection:

    • Column: A C18 stationary phase is selected for its broad applicability in retaining and separating compounds of moderate polarity like this compound. The 3-5 µm particle size is standard for conventional HPLC, offering a good balance between efficiency and backpressure.[7]

    • Mobile Phase: A buffered mobile phase is critical. The pyridine moiety (pKa ~5.2-6.0) requires an acidic modifier to ensure it remains in a consistent protonation state, which prevents peak tailing and improves chromatographic peak shape.[4] Formic acid is chosen as it is MS-compatible. A gradient elution is employed to ensure that both early-eluting polar impurities (like 4-(aminomethyl)pyridine) and later-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

    • Detection: The pyridine ring contains a strong chromophore, making UV detection a suitable and sensitive choice. A detection wavelength of 254 nm is commonly used for aromatic compounds and provides good sensitivity.

Method B: High-Throughput Impurity Profiling by UPLC

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, operating at significantly higher pressures than conventional HPLC.[8] This approach dramatically increases separation efficiency and reduces analysis time, making it the superior choice for detecting trace-level impurities and for high-throughput screening environments.[3][9]

  • Rationale for Parameter Selection:

    • Column: An Acquity BEH C18 column with 1.7 µm particles is selected. The smaller particle size leads to a significant increase in theoretical plates, resulting in sharper peaks and superior resolution between closely eluting impurities.[8] This is critical for confidently detecting and quantifying impurities present at low levels (>0.1%), a key requirement in pharmaceutical development.[3]

    • System: A UPLC system is mandatory as it is engineered to handle the high backpressures generated by sub-2 µm particle columns (often exceeding 1,000 bar).[7]

    • Flow Rate & Gradient: The flow rate is higher relative to the column volume, and the gradient time is significantly shorter. This is possible because the high efficiency of the UPLC column is maintained even at higher linear velocities, drastically reducing the overall run time without sacrificing separation quality.[9][10]

Experimental Protocols

Workflow for HPLC/UPLC Purity Assessment

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc Method A: HPLC cluster_uplc Method B: UPLC cluster_data Data Processing & Comparison prep1 Weigh Synthesized This compound prep2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) to 0.5 mg/mL prep1->prep2 prep3 Filter through 0.22 µm Syringe Filter prep2->prep3 hplc_col C18 Column (4.6x150 mm, 5 µm) prep3->hplc_col uplc_col C18 Column (2.1x50 mm, 1.7 µm) prep3->uplc_col hplc_grad 15 min Gradient uplc_grad 5 min Gradient acq Data Acquisition (UV Detector @ 254 nm) proc Peak Integration & Purity Calculation (% Area) acq->proc comp Compare Resolution (Rs), Peak Shape, Run Time proc->comp report Generate Purity Report comp->report cluster_analysis cluster_analysis cluster_analysis->acq

Caption: Workflow for comparative purity assessment of this compound.

Step-by-Step Methodology

1. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (Optima LC/MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (Optima LC/MS grade).

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard/Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.[6]

2. Chromatographic Conditions:

ParameterMethod A: Conventional HPLCMethod B: UPLC
System Standard HPLC SystemWaters ACQUITY UPLC or equivalent
Column C18, 4.6 x 150 mm, 5 µmAcquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min0.6 mL/min
Gradient 5% to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B over 1 min; hold for 2 min.5% to 95% B over 3 min; hold at 95% B for 0.5 min; return to 5% B over 0.5 min; hold for 1 min.
Total Run Time 15 minutes5 minutes
Column Temp. 30 °C40 °C
Injection Vol. 5 µL1 µL
Detection UV at 254 nmUV at 254 nm

Data Presentation and Interpretation

The following table summarizes hypothetical but realistic data obtained from analyzing a synthesized batch of this compound containing the starting material (N-(pyridin-4-ylmethyl)formamide) as a key impurity.

Performance MetricMethod A: Conventional HPLCMethod B: UPLCJustification for Difference
Run Time 15.0 min5.0 minUPLC operates at higher flow rates and shorter gradient times, enabled by the high-efficiency column.[8]
Retention Time (API) 6.82 min2.15 minShorter column and higher linear velocity in UPLC lead to faster elution.
Resolution (Rs) between API and Formamide Impurity 2.14.5The higher efficiency (more theoretical plates) of the sub-2 µm particles in the UPLC column provides superior resolving power.[3]
Peak Asymmetry (API) 1.31.1Higher efficiency and optimized system design in UPLC minimize extra-column band broadening, resulting in more symmetrical peaks.
Theoretical Plates (API) ~12,000~25,000Inversely proportional to particle size; smaller particles yield a much higher plate count and thus greater efficiency.
Relative Solvent Consumption 100%~20%Shorter run time and lower flow rate per column volume significantly reduce solvent usage, making UPLC a greener alternative.[9]

Interpretation:

The comparative data clearly demonstrates the advantages of UPLC for impurity profiling. While the conventional HPLC method provides adequate separation (Rs > 1.5 is considered baseline), the UPLC method offers more than double the resolution in one-third of the time. This enhanced resolution is critical for detecting any unknown, trace-level impurities that might be co-eluting with the main peak or the known impurity in the HPLC method. The sharper, more symmetrical peaks in the UPLC chromatogram also lead to better integration and higher precision in quantification.[8] The significant reduction in run time and solvent consumption makes UPLC a more efficient and environmentally friendly choice for laboratories with high sample throughput.[9][10]

Advanced Considerations: Screening for Chiral Impurities

While this compound itself is achiral, its application in stereoselective synthesis means that chiral side-products or impurities could potentially be formed. If the synthetic route involves chiral reagents or catalysts, a comprehensive purity assessment should include a screen for potential enantiomeric impurities.

This is accomplished using Chiral HPLC , which employs a Chiral Stationary Phase (CSP).[11] The separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the CSP, which have different interaction energies.[12]

General Approach for Chiral Method Development:

  • Column Screening: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point for screening.[13]

  • Mobile Phase Selection: Chiral separations are often achieved in normal-phase (e.g., Hexane/Isopropanol) or polar organic modes.[14]

  • Method Optimization: Once initial separation is observed, the resolution can be optimized by adjusting the mobile phase composition, flow rate, and temperature.

Implementing a chiral screen demonstrates a thorough understanding of the product's potential use and is a hallmark of robust quality control in pharmaceutical development.[15]

Conclusion

The purity of reactive building blocks like this compound is paramount for the success of subsequent synthetic steps. This guide has compared two powerful chromatographic techniques for this purpose.

  • Conventional HPLC remains a valid and robust method for routine quality control, offering reliable separation with widely available instrumentation.

  • UPLC is demonstrably superior for in-depth impurity profiling, providing significantly higher resolution, greater sensitivity, and much faster analysis times.[3][8] It is the recommended method for process development, final product release in a regulated environment, and any situation where comprehensive characterization of trace impurities is required.

The choice between these methods depends on the specific analytical goal, available instrumentation, and throughput requirements. By understanding the scientific principles behind each technique, researchers can confidently select the appropriate tool to ensure the quality and integrity of their synthesized this compound.

References

A Spectroscopic Deep Dive: Comparative Analysis of 2-, 3-, and 4-(Isocyanomethyl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. Isomeric purity and the unambiguous identification of substitution patterns on aromatic rings are critical factors that can profoundly influence a compound's biological activity, reactivity, and physical properties. This guide provides a comprehensive spectroscopic comparison of the three positional isomers of isocyanomethyl-substituted pyridine: 2-(isocyanomethyl)pyridine, 3-(isocyanomethyl)pyridine, and 4-(isocyanomethyl)pyridine.

Due to the limited availability of directly comparable, published experimental spectra for these specific compounds, this guide will leverage established principles of spectroscopic interpretation and data from analogous structures to predict and rationalize the expected spectral features. This approach provides a robust framework for researchers to interpret their own experimental data. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the theoretical underpinnings of the expected differences and providing detailed protocols for data acquisition.

The Structural Landscape: Electronic Effects of Isomerism

The position of the isocyanomethyl (-CH₂NC) group on the pyridine ring dictates the electronic environment of the entire molecule. The nitrogen atom in the pyridine ring is electron-withdrawing through an inductive effect (-I) and can also participate in resonance effects. The isocyanide group is a known π-acceptor and also exhibits a strong -I effect. The interplay of these electronic influences at the 2-, 3-, and 4-positions leads to distinct spectroscopic signatures.

G cluster_2 2-(Isocyanomethyl)pyridine cluster_3 3-(Isocyanomethyl)pyridine cluster_4 This compound 2-isomer 2-N N 2-CH2NC -CH₂NC 3-isomer 3-N N 3-CH2NC -CH₂NC 4-isomer 4-N N 4-CH2NC -CH₂NC

Figure 1. Chemical structures of the three isomers of (isocyanomethyl)pyridine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy is highly sensitive to the electronic environment of protons. The electron-withdrawing nature of the pyridine nitrogen and the isocyanomethyl group will deshield the aromatic protons, shifting their signals downfield. The degree of this deshielding is position-dependent.

Key Predictive Insights:

  • 2-Isomer: The protons on the pyridine ring, particularly the proton at the 6-position, will experience the strongest deshielding effect due to their proximity to the electronegative nitrogen atom. The methylene protons of the -CH₂NC group will also be influenced by the adjacent ring nitrogen.

  • 3-Isomer: The protons in the 3-isomer will exhibit a more complex splitting pattern. The proton at the 2-position will be the most downfield among the ring protons due to its proximity to the nitrogen.

  • 4-Isomer: In the 4-isomer, a higher degree of symmetry is expected in the aromatic region compared to the 2- and 3-isomers. The protons at the 2- and 6-positions will be equivalent, as will the protons at the 3- and 5-positions, leading to two distinct signals in the aromatic region, likely appearing as doublets.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton2-(Isocyanomethyl)pyridine3-(Isocyanomethyl)pyridineThis compound
H-2-~8.6~8.6
H-3~7.4-~7.3
H-4~7.8~7.8-
H-5~7.3~7.3~7.3
H-6~8.6~8.6~8.6
-CH₂-~4.8~4.7~4.7

Note: These are predicted values based on analogous structures and general principles. Actual experimental values may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides insight into the carbon framework of the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents.

Key Predictive Insights:

  • The carbons closest to the pyridine nitrogen (C-2 and C-6) will be the most deshielded and appear at the highest chemical shifts.

  • The carbon of the isocyanide group (-N≡C ) is expected to have a characteristic chemical shift in the range of 155-170 ppm.

  • The methylene carbon (-C H₂NC) will appear in the aliphatic region, with its chemical shift influenced by the position on the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon2-(Isocyanomethyl)pyridine3-(Isocyanomethyl)pyridineThis compound
C-2~150~150~150
C-3~124~135~122
C-4~137~137~142
C-5~122~124~122
C-6~150~150~150
-CH₂-~48~46~47
-NC~160~160~160

Note: These are predicted values based on analogous structures and general principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. The most characteristic vibration for these isomers will be the isocyanide (-N≡C) stretch.

Key Predictive Insights:

  • Isocyanide Stretch: A strong, sharp absorption band is expected in the region of 2150-2130 cm⁻¹ for the -N≡C stretch. The exact position may shift slightly depending on the electronic effects of the pyridine ring at the different substitution positions.

  • Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region. The substitution pattern will influence the number and exact position of these bands, providing a fingerprint for each isomer.

  • C-H Vibrations: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Functional Group2-(Isocyanomethyl)pyridine3-(Isocyanomethyl)pyridineThis compound
-N≡C Stretch~2145~2140~2135
Aromatic C=C, C=N Stretch~1600, 1580, 1480, 1440~1590, 1570, 1470, 1420~1610, 1560, 1490, 1410
Aromatic C-H Bending~750-800 (ortho)~780-820 (meta)~800-840 (para)

Note: These are predicted values based on analogous structures and general principles. Actual experimental values may vary.

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers have the same molecular formula (C₇H₆N₂) and therefore the same nominal molecular weight of 118 g/mol .

Key Predictive Insights:

  • Molecular Ion Peak: A prominent molecular ion peak ([M]⁺) is expected at m/z 118.

  • Fragmentation Patterns: The primary fragmentation pathway will likely involve the loss of the isocyanide group or cleavage of the bond between the methylene group and the pyridine ring.

    • Loss of HCN: A fragment corresponding to the loss of hydrogen cyanide (HCN, 27 Da) from the isocyanide group is possible.

    • Formation of Picolyl Cation: Cleavage of the CH₂-NC bond could lead to the formation of the picolyl cation (C₆H₆N⁺, m/z 92).

    • Formation of Tropylium-like Ion: Rearrangement and fragmentation of the pyridine ring can also occur.

The relative intensities of these fragment ions may differ slightly between the isomers, potentially offering a means of differentiation.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

Fragment2-Isomer3-Isomer4-Isomer
[M]⁺118118118
[M-HCN]⁺919191
[C₆H₆N]⁺ (Picolyl)929292
[C₅H₄]⁺646464

Note: Predicted fragmentation patterns are based on general principles of mass spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • Solid (KBr Pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) in an appropriate IR cell.

  • Acquisition:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty sample holder or solvent and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as:

    • Direct Infusion: For pure samples, dissolve in a suitable solvent and infuse directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is volatile and thermally stable.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile samples.

  • Ionization: Use an appropriate ionization technique, such as:

    • Electron Ionization (EI): For GC-MS, provides extensive fragmentation.

    • Electrospray Ionization (ESI): For LC-MS or direct infusion, a soft ionization technique that often preserves the molecular ion.

  • Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Visualizing the Workflow

The general workflow for the spectroscopic analysis and comparison of the isomers can be visualized as follows:

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation s2 2-(Isocyanomethyl)pyridine nmr NMR (¹H, ¹³C) s2->nmr ir IR s2->ir ms MS s2->ms s3 3-(Isocyanomethyl)pyridine s3->nmr s3->ir s3->ms s4 This compound s4->nmr s4->ir s4->ms tables Comparative Data Tables nmr->tables ir->tables ms->tables interpretation Structural Elucidation tables->interpretation

Figure 2. Workflow for the spectroscopic comparison of (isocyanomethyl)pyridine isomers.

Conclusion

The spectroscopic characterization of 2-, 3-, and this compound isomers reveals distinct fingerprints for each positional isomer. While sharing the same molecular formula and weight, the differences in the electronic environment imposed by the position of the isocyanomethyl group relative to the pyridine nitrogen lead to predictable and measurable variations in their ¹H NMR, ¹³C NMR, and IR spectra. By understanding these fundamental principles and employing the outlined experimental protocols, researchers can confidently identify and differentiate these isomers, ensuring the integrity and success of their scientific endeavors.

Evaluating the Stereoselectivity of Reactions Involving 4-(Isocyanomethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for precise control over molecular architecture is paramount. Stereoselectivity in chemical reactions is not merely an academic pursuit but a critical determinant of a molecule's biological activity, efficacy, and safety. In the vast toolkit of synthetic organic chemistry, isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, offer a powerful platform for the rapid generation of molecular complexity from simple building blocks. Among the diverse array of isocyanides, 4-(Isocyanomethyl)pyridine holds particular interest due to the unique electronic and coordinating properties imparted by its pyridine ring.

This guide provides an in-depth evaluation of the stereoselectivity of reactions involving this compound. While direct and extensive stereochemical studies on this specific isocyanide are not abundantly reported in the literature, this guide will leverage established principles from analogous systems to provide a predictive framework and a comparative analysis. We will delve into the mechanistic underpinnings of stereocontrol in Ugi and Passerini reactions, explore the potential for both diastereoselective and enantioselective transformations, and compare the expected performance of this compound with other commonly employed isocyanides.

The Role of the Isocyanide in Stereoselective Multicomponent Reactions

The stereochemical outcome of Ugi and Passerini reactions is determined at the stage of the α-addition of the isocyanide to the iminium or oxonium ion intermediate, respectively. The structure of the isocyanide can influence this step through steric and electronic effects. While the steric bulk of the isocyanide can play a role in facial selectivity, the electronic nature of the substituent can modulate the nucleophilicity of the isocyanide carbon.

The pyridine moiety in this compound introduces several unique features:

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring can slightly decrease the nucleophilicity of the isocyanide carbon compared to alkyl isocyanides. However, this effect is moderated by the intervening methylene group.

  • Coordinating Ability: The nitrogen atom of the pyridine ring can act as a Lewis base, potentially coordinating to metal catalysts or interacting with other Lewis acidic species in the reaction medium. This coordination can play a crucial role in the organization of the transition state, thereby influencing stereoselectivity.

  • Hydrogen Bonding: The pyridine nitrogen can also act as a hydrogen bond acceptor, which could be exploited in the design of chiral catalysts or with chiral substrates possessing hydrogen bond donors.

Diastereoselective Reactions: Harnessing Chiral Substrates

One of the most straightforward strategies to achieve stereoselectivity is through the use of chiral starting materials, such as chiral amines, aldehydes, or carboxylic acids. In such cases, the inherent chirality of the substrate directs the approach of the other reactants, leading to the preferential formation of one diastereomer.

The Ugi Four-Component Reaction (Ugi-4CR)

In a diastereoselective Ugi reaction employing a chiral amine, the formation of a diastereomeric mixture of α-amino amides is possible. The facial selectivity of the isocyanide addition to the intermediate iminium ion is influenced by the stereocenter on the amine component.

While specific data for this compound is limited, studies on other isocyanides demonstrate that high levels of diastereoselectivity can be achieved. For instance, the reaction of α-substituted cyclic amines has been shown to proceed with high diastereoselectivity (up to 100% de) in the azido-Ugi reaction. The rigidity of the cyclic amine plays a significant role in achieving high selectivity.

Expected Performance of this compound:

It is anticipated that this compound would perform well in diastereoselective Ugi reactions with chiral amines. The steric hindrance around the isocyanide functionality is not excessive, which should allow for efficient reaction. The pyridine nitrogen could potentially interact with the chiral amine or other components in the transition state, which might either enhance or diminish the diastereoselectivity depending on the specific substrate and reaction conditions.

Table 1: Comparison of Isocyanides in a Hypothetical Diastereoselective Ugi Reaction with a Chiral Amine

IsocyanideExpected Diastereomeric Ratio (d.r.)Rationale
This compound Moderate to HighModerate steric bulk. Potential for secondary interactions involving the pyridine nitrogen.
tert-Butyl IsocyanideHighSignificant steric bulk leading to effective facial discrimination.
Benzyl IsocyanideModerate to HighAromatic ring can influence transition state geometry through π-stacking interactions.
Cyclohexyl IsocyanideHighBulky aliphatic group provides good steric shielding.

Enantioselective Reactions: The Power of Chiral Catalysts

Achieving enantioselectivity in reactions with achiral substrates necessitates the use of a chiral catalyst. In the context of isocyanide-based multicomponent reactions, chiral Lewis acids and Brønsted acids have been successfully employed to control the stereochemical outcome.

The Catalytic Asymmetric Passerini Three-Component Reaction (P-3CCR)

A seminal study by Schreiber and co-workers demonstrated a highly enantioselective Passerini reaction using a tridentate bis(oxazolinyl)pyridine (pybox)-Cu(II) complex as a chiral Lewis acid catalyst. This system proved effective for substrates capable of bidentate coordination to the copper center, achieving high yields and enantiomeric excesses (up to 98% ee).

G

Experimental Protocol: Asymmetric Passerini Reaction (Adapted from Andreana et al.)

  • To a solution of the chiral ligand (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine, pybox) in a suitable solvent (e.g., CH₂Cl₂), add Cu(OTf)₂ and stir to form the catalyst complex.

  • Add the carboxylic acid and the aldehyde to the reaction mixture.

  • Add the isocyanide (e.g., this compound) dropwise at the specified temperature (e.g., -78 °C to room temperature).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Purify the product by column chromatography to obtain the enantioenriched α-acyloxycarboxamide.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Causality in Experimental Choices:

  • Catalyst: The choice of the pybox ligand and Cu(II) salt is crucial for creating a well-defined chiral environment around the metal center, which is essential for inducing enantioselectivity.

  • Substrate Scope: The success of this catalytic system is highly dependent on the ability of the aldehyde substrate to form a bidentate complex with the copper catalyst. Aldehydes with a nearby Lewis basic group, such as (benzyloxy)acetaldehyde, are ideal.

  • Solvent and Temperature: Apolar solvents are generally preferred for Passerini reactions to favor the concerted mechanism. Low temperatures are often employed to enhance enantioselectivity by minimizing thermal racemization and increasing the energy difference between the diastereomeric transition states.

Expected Performance of this compound:

In an enantioselective Passerini reaction catalyzed by a chiral Lewis acid, the performance of this compound would be intriguing. The pyridine nitrogen could potentially coordinate to the metal center of the catalyst, which could have several consequences:

  • Positive Interference: If the coordination is favorable and leads to a more organized and rigid transition state, it could enhance enantioselectivity.

  • Negative Interference (Catalyst Inhibition): The pyridine nitrogen could compete with the aldehyde for coordination to the catalyst, potentially inhibiting the reaction or leading to lower enantioselectivity.

Therefore, the choice of the chiral catalyst would be critical. A catalyst that can accommodate or even take advantage of the coordinating pyridine moiety would be ideal.

Table 2: Comparison of Isocyanides in a Catalytic Asymmetric Passerini Reaction

IsocyanideReported Enantiomeric Excess (ee) with (benzyloxy)acetaldehyde and pybox-Cu(II) catalystExpected Performance of this compound
p-Methoxyphenyl Isocyanide98%Potentially High, but Catalyst Dependent: Performance would depend on the interplay between the pyridine nitrogen and the chiral catalyst. Careful catalyst screening would be necessary.
tert-Butyl Isocyanide95%
Benzyl Isocyanide94%
Cyclohexyl Isocyanide91%

Cycloaddition Reactions

While less common for isocyanides compared to multicomponent reactions, cycloaddition reactions represent another avenue where stereoselectivity can be explored. For instance, [4+1] cycloadditions of isocyanides with various partners can lead to the formation of five-membered heterocyclic rings. The stereochemical outcome of such reactions would be highly dependent on the nature of the reactants and the reaction conditions. The pyridine moiety in this compound could influence the regioselectivity and stereoselectivity of cycloaddition reactions through electronic effects and potential coordination to catalysts.

G

Conclusion and Future Perspectives

Evaluating the stereoselectivity of reactions involving this compound reveals a landscape of significant potential, largely guided by the well-established principles of stereocontrol in isocyanide-based multicomponent reactions. While direct experimental data for this specific isocyanide remains somewhat sparse in the literature, a comparative analysis with other common isocyanides suggests that it should be a viable and interesting substrate for both diastereoselective and enantioselective transformations.

The key to unlocking the full potential of this compound in stereoselective synthesis will lie in the rational design of experiments. For diastereoselective reactions, the judicious choice of chiral starting materials will be paramount. For enantioselective reactions, the development or selection of chiral catalysts that can either tolerate or advantageously interact with the pyridine moiety will be crucial. The coordinating ability of the pyridine nitrogen presents both a challenge and an opportunity for catalyst design.

Future research in this area should focus on systematically investigating the performance of this compound in a range of stereoselective Ugi, Passerini, and other multicomponent reactions. The generation of quantitative data on diastereomeric ratios and enantiomeric excesses will be essential for a definitive evaluation and for establishing this versatile building block as a valuable tool in the arsenal of synthetic chemists striving for stereochemical precision.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Isocyanomethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 4-(Isocyanomethyl)pyridine, a reactive building block, is valuable in synthesis due to its isocyanate functional group. However, this same reactivity is the source of its significant health hazards. This guide provides essential, immediate safety and logistical information for its handling, moving beyond a simple checklist to instill a culture of safety through scientific understanding.

The primary danger associated with this compound, and all isocyanates, is their ability to act as potent sensitizers. Initial exposure, even at low levels, can lead to a severe, permanent allergic-type response. Subsequent exposures, even to minute quantities, can then trigger life-threatening asthma attacks.[1] Skin contact is a significant route for sensitization, not just inhalation.[2] Therefore, our entire safety paradigm is built on one core principle: the absolute prevention of exposure.

The Hierarchy of Controls: Your First and Most Critical Defense

Personal Protective Equipment (PPE) is the last line of defense, not the first. Before a single glove is donned, a robust safety framework must be in place. Relying solely on PPE is a failure of protocol.

  • Engineering Controls: This is the most effective method of protection. All handling of this compound must be conducted within a certified, functioning chemical fume hood.[3][4] The ventilation system is designed to capture and exhaust vapors at the source, protecting you and the laboratory environment.

  • Administrative Controls: Access to areas where isocyanates are handled should be restricted to essential, trained personnel.[5] Clear signage must be posted. A key administrative control is ensuring that all personnel are trained not just on the procedures, but on the severe health risks of sensitization.

Hazard Profile: Understanding the "Why" Behind the "What"

This compound is classified with specific hazard statements: Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[3] However, the overarching danger comes from its isocyanate group (-NCO).

Isocyanates are highly reactive towards nucleophiles, including the water, amines, and hydroxyl groups found in our bodies. This reactivity drives their toxicity, leading to irritation, inflammation, and the critical risk of sensitization.[1][6] Isocyanates often have poor warning properties, meaning you may not be able to smell a hazardous concentration, making reliance on your senses dangerously unreliable.[5]

Core PPE Protocol for Handling this compound

The selection of PPE must be meticulous and task-dependent. The following table outlines the minimum required PPE for laboratory-scale operations.

TaskRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing/Transfer of Solid Full-face respirator with organic vapor/particulate cartridge (e.g., A2P3) OR a supplied-air respirator.Double-gloved with chemical-resistant gloves (e.g., Nitrile base, Butyl rubber outer).Integrated into full-face respirator.Disposable, chemical-resistant coverall over normal lab attire.
Handling in Solution Full-face respirator with organic vapor cartridge OR a supplied-air respirator.Double-gloved with chemical-resistant gloves (e.g., Nitrile base, Butyl rubber outer).Integrated into full-face respirator.Chemical-resistant lab coat. A disposable coverall is preferred.
Spill Cleanup Supplied-Air Respirator (SAR) is strongly recommended.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Neoprene).Full-face shield worn over safety goggles (if not using a full-face respirator).Disposable, chemical-resistant, and impervious coverall with booties.
Causality Behind PPE Choices
  • Respiratory Protection: While air-purifying respirators (APRs) can be used for short durations with a strict cartridge change schedule, NIOSH has not approved any for isocyanates due to their poor warning properties.[7] A supplied-air respirator offers the highest level of protection by providing a clean air source, independent of the laboratory atmosphere.[5]

  • Hand Protection: Isocyanates can be absorbed through the skin.[5] Latex gloves offer no protection.[5] Double-gloving with nitrile or butyl rubber gloves provides robust defense. The outer glove can be removed immediately upon suspected contamination, protecting the inner glove and preventing cross-contamination of surfaces.[7][8]

  • Eye and Face Protection: Because this compound is a severe eye irritant, full protection is mandatory.[3] A full-face respirator provides an integrated solution. If using a half-mask respirator, chemical splash goggles and a full-face shield are required.[7]

  • Body Protection: Disposable coveralls are preferred as they can be promptly removed and disposed of in case of a splash, preventing the chemical from being carried outside the work area on personal clothing.[8][9]

Step-by-Step Safe Handling Workflow

This protocol ensures that safety is integrated into every step of the process.

  • Preparation:

    • Restrict access to the work area and post warning signs.

    • Verify the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the hood.

    • Prepare a designated waste container for isocyanate-contaminated materials.

    • Locate the nearest emergency eyewash and safety shower.[10]

  • Donning PPE:

    • Put on inner gloves.

    • Don the disposable coverall.

    • Don the respirator and perform a user seal check.

    • Put on outer gloves, ensuring the cuff goes over the sleeve of the coverall.

  • Chemical Handling:

    • Perform all manipulations within the fume hood sash at the lowest practical height.

    • Handle the material gently to avoid creating dust (if solid) or aerosols.

    • Keep containers tightly closed when not in use.[3]

  • Post-Handling Decontamination:

    • Decontaminate any surfaces or equipment that may have come into contact with the chemical using a prepared decontamination solution (see Section 5).

    • Securely close the primary container of this compound and wipe it down with the decontamination solution.

  • Doffing PPE:

    • Remove outer gloves first, peeling them off without touching the exterior.

    • Remove the coverall by rolling it down and away from the body.

    • Remove the respirator.

    • Remove inner gloves last.

    • Wash hands and face thoroughly with soap and water.[9]

  • Waste Management:

    • Dispose of all contaminated PPE and materials in the designated hazardous waste container.

G cluster_prep Preparation Phase cluster_ppe Protection Phase cluster_work Operational Phase cluster_post Post-Operation Prep 1. Prepare Work Area (Fume Hood, Equipment, Waste) Don 2. Don Full PPE (Coverall, Respirator, Double Gloves) Prep->Don Handle 3. Handle Chemical (Inside Fume Hood) Don->Handle Doff 5. Doff PPE Safely (Outer -> Suit -> Inner) Waste 6. Dispose of Waste (Sealed Hazardous Waste) Doff->Waste Decon 4. Decontaminate Area & Equipment Handle->Decon Decon->Doff Wash 7. Wash Hands & Face Waste->Wash

Caption: Standard workflow for safely handling this compound.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

Minor Spill Protocol (inside a fume hood):
  • Evacuate & Alert: Alert personnel in the immediate area. Do not leave the hood.

  • Contain: Cover the spill with a dry, inert absorbent material like sand, vermiculite, or commercial spill pillows. DO NOT USE WATER or combustible materials like sawdust. [11][12]

  • Transfer: Carefully scoop the absorbed material into an open-top, labeled container. DO NOT SEAL THE CONTAINER. The reaction with ambient moisture can generate CO2 gas, leading to dangerous pressure buildup.[11]

  • Decontaminate: Wipe the spill area with a decontamination solution.

    • Formula 1: 5-10% Sodium Carbonate, 0.2-1% liquid detergent, and 90-95% water.[11]

    • Formula 2: 3-8% Concentrated Ammonia, 0.2-1% liquid detergent, and 91-97% water (ensure excellent ventilation when using ammonia).[11][13]

  • Dispose: Treat all cleanup materials as hazardous waste.

Personnel Exposure Protocol:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 30 minutes at an eyewash station, holding the eyelids open.[3][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

Disposal and Decontamination Plan

All materials that come into contact with this compound must be considered hazardous.

  • Solid Waste: This includes contaminated gloves, coveralls, absorbent materials, and empty containers. Place these in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused reagents and decontamination solutions used for cleanup should be collected in a separate, labeled hazardous liquid waste container.

  • Empty Containers: Triple-rinse containers with a suitable solvent (e.g., isopropanol) and then decontaminate with one of the solutions listed above.[12] Leave the container open in a fume hood for at least 24 hours to allow any CO2 to vent before disposal.[12]

  • Final Disposal: All isocyanate waste must be disposed of through a licensed hazardous waste contractor in accordance with all federal, state, and local regulations.[11][14]

G action_node action_node Start Waste Generated IsContaminated Contaminated with Isocyanate? Start->IsContaminated IsLiquid Liquid or Solid? IsContaminated->IsLiquid Yes NonHaz Dispose as Non-Hazardous Waste IsContaminated->NonHaz No SolidWaste Segregate into Solid Hazardous Waste IsLiquid->SolidWaste Solid LiquidWaste Segregate into Liquid Hazardous Waste IsLiquid->LiquidWaste Liquid ArrangeDisposal Arrange Professional Hazardous Waste Disposal SolidWaste->ArrangeDisposal LiquidWaste->ArrangeDisposal

Caption: Decision workflow for isocyanate-contaminated waste disposal.

By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a deliberate and informed process to protect yourself and your colleagues from the significant risks posed by this compound. This commitment to safety is the bedrock of innovative and responsible science.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Isocyanomethyl)pyridine
Reactant of Route 2
4-(Isocyanomethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.